3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
Description
Properties
IUPAC Name |
3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O3/c1-16-9(8(14)15,10(11,12)13)7-5-3-2-4-6-7/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKJUXBWFATTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=CC=C1)(C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90897007 | |
| Record name | (+/-)-Mosher's acid | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81655-41-6, 56135-03-6 | |
| Record name | α-Methoxy-α-trifluoromethylphenylacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81655-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mosher's acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056135036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081655416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+/-)-Mosher's acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90897007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Methoxy-α-(trifluoromethyl)phenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (�±)-alpha -Methoxy-alpha -trifluoromethylphenylacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-METHOXY-.ALPHA.-TRIFLUOROMETHYLPHENYLACETIC ACID, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E015GCC0MA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physical and Chemical Properties of Mosher's Acid
Introduction
Mosher's acid, formally known as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral carboxylic acid that has become an indispensable tool in the field of stereochemistry.[1] Developed by Harry S. Mosher and his colleagues, this reagent is widely employed for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines.[1] Its utility stems from its ability to form diastereomeric esters or amides with chiral substrates, which can then be readily distinguished using nuclear magnetic resonance (NMR) spectroscopy.[2] The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR analysis, often simplifying spectral interpretation. This technical guide provides a comprehensive overview of the physical and chemical properties of Mosher's acid, detailed experimental protocols for its synthesis, resolution, and application, and a summary of its spectral characteristics.
Physical and Chemical Properties
Mosher's acid is a white crystalline solid at room temperature.[3] It is a chiral molecule and is commercially available in both its racemic and enantiomerically pure forms, commonly the (R)- and (S)-enantiomers. The key physical and chemical properties of Mosher's acid are summarized in the tables below.
General Properties
| Property | Value | Reference(s) |
| Chemical Names | α-methoxy-α-trifluoromethylphenylacetic acid, MTPA | [4] |
| Molecular Formula | C₁₀H₉F₃O₃ | [4] |
| Molecular Weight | 234.17 g/mol | [4] |
| Appearance | White crystalline solid | [3] |
| CAS Number (Racemic) | 81655-41-6 | [4] |
| CAS Number (R)-enantiomer | 20445-31-2 | [4] |
| CAS Number (S)-enantiomer | 17257-71-5 |
Physicochemical Data
| Property | Value | Reference(s) |
| Melting Point | 46-49 °C | [5] |
| Boiling Point | 105-107 °C at 1 mmHg | [5] |
| Density | 1.344 g/mL at 25 °C | [5] |
| pKa (Predicted) | 1.47 ± 0.10 | [3] |
| Optical Rotation ([α]D) | (R)-(+)-MTPA: +72° (c=1.6 in methanol) | [5] |
| (S)-(-)-MTPA: -72° (c=1.6 in methanol) | [5] |
Solubility Data
| Solvent | Solubility |
| Methanol | Soluble (50 mg/mL)[3] |
| Chloroform | Soluble |
| Dichloromethane | Soluble |
| Diethyl Ether | Soluble |
| Toluene | Soluble |
| Hexane | Sparingly soluble |
| Water | Sparingly soluble |
Experimental Protocols
Synthesis of Racemic Mosher's Acid
A common laboratory synthesis of racemic Mosher's acid involves the reaction of α,α,α-trifluoroacetophenone with sodium cyanide, followed by methylation and subsequent hydrolysis of the resulting nitrile.
Reaction Scheme:
(±)-PhC(COOH)(OCH₃)CF₃ + (R)-PhCH(NH₂)CH₃ → [(R)-acid·(R)-amine] + [(S)-acid·(R)-amine]
Caption: Experimental workflow for the preparation and NMR analysis of Mosher's esters/amides.
Detailed Protocol for Derivatization:
-
Preparation of (R)-Mosher's Ester/Amide: In a clean, dry NMR tube, dissolve approximately 5 mg of the chiral alcohol or amine in 0.5 mL of anhydrous deuterated chloroform (CDCl₃). Add a small excess (approximately 1.2 equivalents) of pyridine or 4-(dimethylamino)pyridine (DMAP). To this solution, add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid chloride. Cap the NMR tube and allow the reaction to proceed at room temperature until completion (typically 1-4 hours), monitoring by TLC or NMR if necessary.
-
Preparation of (S)-Mosher's Ester/Amide: In a separate NMR tube, repeat the procedure described in step 1 using (S)-Mosher's acid chloride.
-
NMR Analysis: Acquire ¹H and/or ¹⁹F NMR spectra for both the (R)- and (S)-Mosher's ester/amide samples.
-
Determination of Enantiomeric Excess (ee): The enantiomeric excess can be determined by comparing the integration of well-resolved signals corresponding to the two diastereomers in either the ¹H or ¹⁹F NMR spectrum. The ¹⁹F NMR is often preferred due to the simplicity of the signals and the large chemical shift dispersion.
-
Determination of Absolute Configuration (Advanced Mosher's Method): The absolute configuration of the chiral center is determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons on either side of the newly formed ester or amide linkage. According to the mnemonic developed by Riguera, for the (S)-Mosher ester, the substituents on the chiral alcohol that are shielded by the phenyl group of the Mosher's acid will appear at a higher field (lower ppm) in the ¹H NMR spectrum, while the substituents on the other side will be deshielded and appear at a lower field (higher ppm). The opposite is true for the (R)-Mosher ester. By systematically comparing the chemical shifts of the protons in the two diastereomeric esters, the spatial arrangement of the substituents around the chiral center can be deduced.
Logic of Absolute Configuration Determination
Caption: Logical workflow for determining absolute configuration using the Advanced Mosher's Method.
Spectral Data
The following tables summarize the characteristic spectral data for Mosher's acid.
NMR Spectroscopy
| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity | Assignment |
| ¹H NMR | CDCl₃ | ~7.4-7.6 | m | Aromatic protons |
| ~3.6 | s | Methoxy protons (-OCH₃) | ||
| Variable | br s | Carboxylic acid proton (-COOH) | ||
| ¹³C NMR | CDCl₃ | ~170 | s | Carbonyl carbon (C=O) |
| ~130-135 | s | Aromatic ipso-carbon | ||
| ~128-130 | d | Aromatic CH carbons | ||
| ~125 (q) | s | Trifluoromethyl carbon (-CF₃) | ||
| ~85 (q) | s | Quaternary carbon (C-OCH₃) | ||
| ~55 | q | Methoxy carbon (-OCH₃) | ||
| ¹⁹F NMR | CDCl₃ | ~ -72 | s | Trifluoromethyl group (-CF₃) |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3500-2500 | Broad | O-H stretch (carboxylic acid) |
| ~1720 | Strong | C=O stretch (carboxylic acid) |
| ~1250 | Strong | C-F stretch |
| ~1170 | Strong | C-O stretch |
Mass Spectrometry
| m/z | Interpretation |
| 234 | Molecular ion [M]⁺ |
| 219 | [M - CH₃]⁺ |
| 189 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
Conclusion
Mosher's acid is a powerful and versatile chiral derivatizing agent that has become a cornerstone in the field of stereochemistry. Its well-defined physical and chemical properties, coupled with straightforward and reliable experimental protocols for its application, make it an invaluable tool for researchers, scientists, and drug development professionals. The ability to determine both enantiomeric excess and absolute configuration of chiral alcohols and amines with high accuracy using NMR spectroscopy ensures that Mosher's acid will continue to play a critical role in the synthesis and characterization of chiral molecules. This technical guide provides the essential information required for the effective utilization of this important reagent.
References
- 1. researchgate.net [researchgate.net]
- 2. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (R)-(+)-alpha-Methoxy-alpha-trifluoromethylphenylacetic acid | 20445-31-2 [chemicalbook.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. (R)-(+)-a-Methoxy-a-trifluoromethylphenylacetic acid 99 20445-31-2 [sigmaaldrich.com]
A Comprehensive Technical Guide to 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or MTPA. This compound is a critical chiral derivatizing agent in the field of stereochemistry, with significant applications in pharmaceutical development and material science.
Chemical and Physical Properties
This compound is a fluorinated organic compound notable for its chiral properties.[1] It exists as a racemic mixture and as two distinct enantiomers, (R)-MTPA and (S)-MTPA. The unique trifluoromethyl and methoxy groups contribute to its reactivity and its ability to form stable diastereomers with chiral alcohols and amines, which is invaluable for determining their enantiomeric purity.[1]
Compound Identification
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Common Name | Mosher's acid, MTPA[1] |
| Molecular Formula | C₁₀H₉F₃O₃[1][2][3] |
| Molecular Weight | 234.17 g/mol [1][2][3] |
CAS Numbers
The specific enantiomer or mixture is designated by a unique CAS number.
| Compound | CAS Number |
| (R)-(+)-MTPA | 20445-31-2[2][4][5] |
| (S)-(-)-MTPA | 17257-71-5[3][6] |
| Racemic (±)-MTPA | 81655-41-6[1] |
| Unspecified Stereochemistry | 56135-03-6[1] |
Physicochemical Data
| Property | Value |
| Appearance | White crystalline low melting solid[2] |
| Melting Point | 46-49 °C (lit.)[2][7] |
| Boiling Point | 95-110 °C @ 1.5-2.0 Torr[2] |
| Density | 1.4 ± 0.1 g/cm³[2] |
| Refractive Index | 1.470[2] |
| Water Solubility | Soluble in methanol (50 mg/ml)[2] |
| Solubility | Readily soluble in hexane, ether, THF, CH₂Cl₂, benzene[7] |
| Vapor Pressure | 0.164 mmHg at 25°C[2] |
| Specific Rotation [α]D²⁵ | +68.5 ± 1.3° (c = 1.49 in CH₃OH) for (R)-enantiomer[2] |
Safety and Handling
Mosher's acid is classified as an irritant.[1] Standard laboratory safety protocols should be followed when handling this compound.
GHS Hazard Information
| Category | Information |
| Pictogram | Irritant[1] |
| Signal Word | Warning[1][8] |
| Hazard Statements | Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[7][8][9] |
| Precautionary Statements | P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501[2] |
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[8][9]
Experimental Protocols
The primary application of Mosher's acid is in the determination of the absolute configuration and enantiomeric excess of chiral alcohols and amines. This is achieved by converting the analyte into diastereomeric esters or amides using Mosher's acid (or its acid chloride), which can then be analyzed by NMR spectroscopy.
Synthesis of Mosher's Acid
A common laboratory-scale synthesis of Mosher's acid involves a two-step process of esterification followed by hydrolysis.[1]
Step 1: Esterification
-
Trifluoroacetic acid derivatives are reacted with methoxy-substituted benzene compounds.
Step 2: Hydrolysis
-
The resulting ester intermediate is then hydrolyzed to yield the final carboxylic acid.[1]
Reagents and Solvents:
-
Coupling Agent: Dicyclohexylcarbodiimide (DCC) is a common reagent used to facilitate the esterification.[1]
-
Solvent: Dichloromethane is a typical solvent for this reaction.[1]
For industrial-scale production, continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) are often employed to ensure high purity and yield.[1]
Chiral Derivatization for NMR Analysis
Objective: To determine the enantiomeric purity of a chiral alcohol or amine.
Materials:
-
Chiral alcohol or amine sample
-
(R)- or (S)-Mosher's acid chloride (or Mosher's acid with a coupling agent like DCC)
-
Anhydrous, non-protic solvent (e.g., pyridine, dichloromethane)
-
NMR tubes and deuterated solvent (e.g., CDCl₃)
Procedure:
-
Dissolve the chiral alcohol or amine in the anhydrous solvent.
-
Add a slight excess of either (R)- or (S)-Mosher's acid chloride to the solution.
-
Allow the reaction to proceed to completion, forming a diastereomeric ester or amide.
-
Remove the solvent under reduced pressure.
-
Dissolve the resulting diastereomeric product in a suitable deuterated solvent.
-
Acquire a high-resolution ¹H or ¹⁹F NMR spectrum of the sample.
-
Analyze the NMR spectrum to determine the ratio of the diastereomers, which corresponds to the enantiomeric ratio of the original sample.
Applications in Research and Drug Development
The unique properties of Mosher's acid make it an invaluable tool in several scientific domains.
-
Stereochemical Analysis: It is extensively used for the determination of absolute configurations in stereochemistry.[1]
-
Pharmaceutical Intermediates: Mosher's acid acts as an intermediate or an active ingredient in the formulation of various drugs.[1] The inclusion of a trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates.[1][10]
-
Material Science: Its unique properties are leveraged in the synthesis of specialty chemicals and advanced materials.[1]
-
Interaction Studies: The fluorinated structure of Mosher's acid enhances its binding affinity and selectivity towards specific enzymes or receptors, making it a valuable tool in drug design and for studying protein-ligand interactions.[1]
Visualizations
Synthesis Workflow
Caption: General synthetic pathway for Mosher's acid.
Chiral Derivatization Workflow
Caption: Workflow for determining enantiomeric purity using Mosher's acid.
References
- 1. Buy this compound | 56135-03-6 [smolecule.com]
- 2. echemi.com [echemi.com]
- 3. chemscene.com [chemscene.com]
- 4. (2R)-3,3,3-trifluoro-2-methoxy-2-phenylpropanoic acid 97% | CAS: 20445-31-2 | AChemBlock [achemblock.com]
- 5. (R)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid | Technique alternative | 01013695758 - Mc1 r [mc1-r.com]
- 6. This compound | CAS 17257-71-5 [matrix-fine-chemicals.com]
- 7. chembk.com [chembk.com]
- 8. fishersci.com [fishersci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years | MDPI [mdpi.com]
The Discovery and Application of α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA): An In-depth Technical Guide
Introduction
α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), widely known as Mosher's acid, is a cornerstone chiral derivatizing agent in the field of stereochemistry.[1] Developed in 1969 by James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University, MTPA has become an indispensable tool for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and application of MTPA, tailored for researchers, scientists, and professionals in drug development.
Core Concepts
The utility of MTPA lies in its ability to convert a mixture of enantiomers, which are indistinguishable by NMR under normal conditions, into a mixture of diastereomers. This is achieved by reacting the chiral alcohol or amine with an enantiomerically pure form of MTPA, typically as its acid chloride (Mosher's acid chloride). The resulting diastereomeric esters or amides possess distinct chemical and physical properties, leading to different chemical shifts in their ¹H and ¹⁹F NMR spectra.
The key features of MTPA that make it an effective chiral derivatizing agent are:
-
Lack of an α-proton: This prevents racemization at the chiral center of MTPA during the derivatization reaction.
-
Presence of the trifluoromethyl group: The ¹⁹F NMR signals of the CF₃ group are typically in an uncongested region of the spectrum, providing a clear and simple method for analysis.
-
Anisotropic effect of the phenyl group: The phenyl ring in the MTPA moiety creates a distinct magnetic environment, leading to predictable shielding or deshielding of nearby protons in the substrate, which is the basis for determining the absolute configuration.
Experimental Protocols
Synthesis of Racemic α-Methoxy-α-trifluoromethylphenylacetic Acid (MTPA)
A convenient and high-yield synthesis of racemic MTPA starts from 2,2,2-trifluoroacetophenone. The overall sequence involves vinylation, methylation, and subsequent oxidative cleavage.
Experimental Protocol:
Step 1: Vinylation of 2,2,2-Trifluoroacetophenone
-
To a solution of vinylmagnesium bromide (prepared from 1.2 equivalents of magnesium and 1.2 equivalents of vinyl bromide) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of 2,2,2-trifluoroacetophenone (1.0 equivalent) in THF dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1-phenyl-3,3,3-trifluoroprop-1-en-2-ol.
Step 2: Methylation of 1-Phenyl-3,3,3-trifluoroprop-1-en-2-ol
-
To a stirred suspension of sodium hydride (1.5 equivalents, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the crude alcohol from the previous step (1.0 equivalent) in THF dropwise.
-
After the evolution of hydrogen ceases, add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Carefully quench the reaction with water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 2-methoxy-1-phenyl-3,3,3-trifluoroprop-1-ene.
Step 3: Ozonolysis and Oxidation to (±)-MTPA
-
Cool a solution of the crude methylated product (1.0 equivalent) in a mixture of dichloromethane and methanol (1:1) to -78 °C.
-
Bubble ozone gas through the solution until a persistent blue color is observed.
-
Purge the solution with nitrogen gas to remove excess ozone.
-
Add Jones reagent (prepared from chromium trioxide, sulfuric acid, and water) dropwise to the reaction mixture at 0 °C until the orange color persists.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Add isopropanol to quench the excess oxidant.
-
Dilute the mixture with water and extract with diethyl ether (3 x 50 mL).
-
Extract the combined organic layers with a saturated aqueous sodium bicarbonate solution.
-
Acidify the aqueous layer with concentrated hydrochloric acid to pH 1-2.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the final organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield racemic α-methoxy-α-trifluoromethylphenylacetic acid. The product can be further purified by recrystallization from hexane/ethyl acetate.
Preparation of Mosher's Acid Chloride
For derivatization, MTPA is typically converted to its more reactive acid chloride.
Experimental Protocol:
-
To a solution of racemic or enantiomerically pure MTPA (1.0 equivalent) in anhydrous dichloromethane, add oxalyl chloride (2.0 equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude Mosher's acid chloride, which is typically used immediately in the next step without further purification.
Derivatization of a Chiral Alcohol with Mosher's Acid Chloride (The Mosher Esterification)
This protocol describes the formation of diastereomeric Mosher esters from a chiral secondary alcohol.
Experimental Protocol:
-
In a clean, dry NMR tube, dissolve the chiral alcohol (approximately 5 mg, 1.0 equivalent) in anhydrous deuterated chloroform (CDCl₃, 0.5 mL).
-
Add anhydrous pyridine (1.5 equivalents) to the solution.
-
Add a solution of enantiomerically pure (R)- or (S)-Mosher's acid chloride (1.2 equivalents) in CDCl₃.
-
Seal the NMR tube and allow the reaction to proceed at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
The resulting solution containing the diastereomeric Mosher's ester can be directly analyzed by NMR. For purification, the reaction mixture can be passed through a short column of silica gel, eluting with a mixture of hexane and ethyl acetate.
Data Presentation: NMR Analysis of Mosher Esters
The determination of enantiomeric excess (ee) and absolute configuration relies on the analysis of the ¹H and/or ¹⁹F NMR spectra of the prepared Mosher esters.
Determination of Enantiomeric Excess
The enantiomeric excess is determined by comparing the integration of well-resolved signals corresponding to the two diastereomers. The trifluoromethyl signals in the ¹⁹F NMR spectrum are often ideal for this purpose due to their simplicity (typically singlets) and location in an uncongested spectral region.
Table 1: Representative ¹⁹F NMR Data for a Pair of Diastereomeric Mosher Esters
| Diastereomer | Chemical Shift (δ, ppm) | Integration |
| (R)-Alcohol-(S)-MTPA | -71.5 | 1.00 |
| (S)-Alcohol-(S)-MTPA | -71.8 | 0.25 |
In this example, the enantiomeric excess of the (R)-alcohol would be calculated as [(1.00 - 0.25) / (1.00 + 0.25)] x 100% = 60% ee.
Determination of Absolute Configuration (The Mosher Method)
The absolute configuration of the chiral alcohol is determined by analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage. The model predicts that for an (S)-MTPA ester, the substituents on the chiral carbon of the alcohol that are shielded by the phenyl group of the MTPA will experience an upfield shift (negative Δδ), while those on the other side will experience a downfield shift (positive Δδ). The opposite is true for an (R)-MTPA ester.
Table 2: Representative ¹H NMR Data and Δδ Values for the Mosher Esters of a Chiral Secondary Alcohol (R¹-CH(OH)-R²)
| Proton | δ [(R)-Alcohol-(S)-MTPA] (ppm) | δ [(S)-Alcohol-(S)-MTPA] (ppm) | Δδ (δS - δR) (ppm) |
| R¹-protons | 2.35 | 2.45 | +0.10 |
| R²-protons | 1.10 | 1.02 | -0.08 |
| OCH₃ (MTPA) | 3.55 | 3.58 | +0.03 |
| CH (carbinol) | 5.10 | 5.12 | +0.02 |
Based on the sign of the Δδ values, the R¹ group is on one side of the Mosher plane and the R² group is on the other. A model of the preferred conformation of the Mosher ester is then used to assign the absolute configuration.
Mandatory Visualizations
Caption: Synthetic pathway for racemic α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).
Caption: Experimental workflow for the determination of enantiomeric excess and absolute configuration using Mosher's method.
Caption: Conceptual diagram illustrating the basis of the Mosher method for determining absolute configuration.
Conclusion
The discovery of α-methoxy-α-trifluoromethylphenylacetic acid by Mosher and his colleagues revolutionized the field of stereochemical analysis. The "Mosher method" remains a powerful and widely used technique for the determination of enantiomeric purity and absolute configuration of chiral alcohols and amines. Its reliability, coupled with the straightforwardness of the experimental procedure and NMR analysis, ensures its continued relevance in modern organic chemistry, particularly in the synthesis and characterization of complex chiral molecules in academic and industrial research.
References
A Technical Guide to Stereochemical Analysis Using Chiral Derivatizing Agents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the principles, methodologies, and applications of chiral derivatizing agents (CDAs) in stereochemical analysis. It is designed to serve as a practical resource for professionals in research, chemical analysis, and pharmaceutical development who are engaged in the critical task of separating, identifying, and quantifying stereoisomers.
Introduction: The Significance of Chirality in Science and Drug Development
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in pharmacology and biology. Enantiomers, the pair of mirror-image stereoisomers, often exhibit significantly different physiological effects. In the pharmaceutical industry, one enantiomer of a chiral drug may possess the desired therapeutic activity (the eutomer), while the other may be less active, inactive, or even responsible for adverse effects (the distomer).[1][2] Consequently, the ability to analyze and control the stereochemical composition of drug candidates is paramount for ensuring their safety and efficacy.[3]
Stereochemical analysis is crucial throughout the drug development pipeline, from the initial discovery and synthesis of new chemical entities to quality control in manufacturing.[4] Understanding the three-dimensional arrangement of atoms in a drug molecule is key to deciphering its interaction with biological targets like enzymes and receptors, which are themselves chiral environments.[1][2]
Core Principles of Chiral Derivatizing Agents
The primary challenge in analyzing enantiomers lies in their identical physical and chemical properties in an achiral environment. Standard analytical techniques such as NMR spectroscopy and HPLC using achiral stationary phases cannot distinguish between them.[5] Chiral derivatizing agents offer an elegant solution to this problem by converting a mixture of enantiomers into a mixture of diastereomers.[5]
The fundamental principle involves the covalent reaction of the enantiomeric analyte with an enantiomerically pure chiral derivatizing agent.[6] This reaction creates a new pair of molecules, diastereomers, which, unlike enantiomers, have distinct physical properties, including different melting points, boiling points, solubilities, and, most importantly for analytical purposes, different spectroscopic and chromatographic behaviors.[4] These newly formed diastereomers can then be readily separated and quantified using conventional achiral analytical methods.[6]
General Requirements for an Effective Chiral Derivatizing Agent:
-
Enantiomeric Purity: The CDA must be of high enantiomeric purity to ensure accurate quantification of the analyte's enantiomers.
-
Reaction Stoichiometry: The derivatization reaction should proceed to completion with both enantiomers of the analyte to avoid kinetic resolution, which would lead to inaccurate results.
-
Stereochemical Stability: Both the CDA and the analyte must not racemize under the derivatization or analysis conditions.
-
Analyte Compatibility: The CDA should possess a reactive functional group that is compatible with the functional group of the analyte.
-
Analytical Signal Separation: The resulting diastereomers should exhibit sufficiently different signals in the chosen analytical technique (e.g., well-resolved peaks in chromatography or distinct chemical shifts in NMR).
Common Chiral Derivatizing Agents and Their Applications
A wide array of CDAs have been developed to target various functional groups. The choice of a specific CDA depends on the nature of the analyte and the analytical technique to be employed.
For Alcohols, Amines, and Thiols
-
Mosher's Acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid, MTPA): One of the most widely used CDAs, Mosher's acid, typically in its acid chloride form, reacts with alcohols and amines to form diastereomeric esters and amides, respectively.[5][6] These derivatives are particularly well-suited for NMR analysis, as the trifluoromethyl group provides a sensitive probe in ¹⁹F NMR, and the phenyl group induces significant chemical shift differences in the ¹H NMR spectra of the diastereomers.[6][7]
-
Marfey's Reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA): Marfey's reagent is extensively used for the derivatization of primary and secondary amines, especially amino acids.[6] The resulting diastereomers are highly UV-active, making them ideal for HPLC-UV analysis.[6]
-
o-Phthalaldehyde (OPA) with Chiral Thiols: OPA reacts with primary amines in the presence of a chiral thiol (e.g., N-acetyl-L-cysteine) to form fluorescent diastereomeric isoindoles. This method is highly sensitive and suitable for the analysis of pharmaceutical amines.[8][9]
For Carboxylic Acids
-
Chiral Amines: Enantiomerically pure amines, such as (S)-(-)-α-methylbenzylamine, are used to convert carboxylic acids into diastereomeric amides, which can be analyzed by HPLC.[6]
-
Chiral Alcohols: Carboxylic acids can be esterified with chiral alcohols (e.g., (R)- or (S)-2-butanol) to form diastereomeric esters, which are often analyzed by GC or HPLC.[6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from stereochemical analysis using various CDAs.
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ in ppm) for Mosher's Esters
| Analyte (Secondary Alcohol) | Proton | δ (S-MTPA ester) | δ (R-MTPA ester) | Δδ (δS - δR) |
| Retroflexanone | H-2' | 7.55 | 7.60 | -0.05 |
| H-3' | 7.45 | 7.42 | +0.03 | |
| H-4' | 7.52 | 7.50 | +0.02 | |
| H-5' | 7.45 | 7.42 | +0.03 | |
| H-6' | 7.55 | 7.60 | -0.05 | |
| Phloroglucinol Analogue | H-2' | 7.58 | 7.62 | -0.04 |
| H-3' | 7.48 | 7.45 | +0.03 | |
| H-4' | 7.55 | 7.52 | +0.03 | |
| H-5' | 7.48 | 7.45 | +0.03 | |
| H-6' | 7.58 | 7.62 | -0.04 |
Data extracted from reference[10]. Note: The sign of Δδ is used to determine the absolute configuration.
Table 2: HPLC Separation of Chiral Drug Enantiomers
| Drug | Analytical Method | Column | Mobile Phase | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Resolution (Rs) | Reference |
| Verapamil | Chiral HPLC-FL | Core-shell isopropyl carbamate cyclofructan 6 | Polar Organic | 1.95 min (S-(-)) | 2.29 min (R-(+)) | >1.5 | [11] |
| Ketorolac | Chiral RP-HPLC | Chiral AGP | 0.1 M Sodium Phosphate buffer (pH 4.5): Isopropanol (98:2, v/v) | ~8.5 min | ~9.5 min | 2.3 | [12] |
| Ibuprofen | Chiral HPLC | Cellulose-based (Chiralcel OJ) | Not Specified | 8.6 min (R) | 9.6 min (S) | >1.5 | [13] |
| Escitalopram | Chiral HPLC | Chiral CD-PH | Ammonium acetate/ethanol/2-propanol/methylene dichloride (100:150:70:30, v/v) | Not Specified | Not Specified | >2 | [14] |
Table 3: GC Separation of Chiral Aldehyde Enantiomers
| Analyte | Column | Retention Time (Enantiomer 1) | Retention Time (Enantiomer 2) | Enantiomeric Excess (ee%) | Reference |
| exo-CHO-3 | Chiral GC | 31.562 min (R) | 32.474 min (S) | Varies with catalyst | [15] |
Detailed Experimental Protocols
This section provides detailed methodologies for common derivatization and analysis procedures.
Mosher's Acid Derivatization for NMR Analysis of a Chiral Alcohol
Objective: To determine the enantiomeric excess and absolute configuration of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently agitate to mix.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until completion (can be monitored by TLC).
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, create a table of chemical shifts for assigned protons in both spectra and calculate the Δδ (δS - δR) values. The sign of the Δδ values for protons on either side of the stereocenter is indicative of the absolute configuration based on the established Mosher's ester model.[7]
-
Marfey's Reagent Derivatization for HPLC Analysis of Amino Acids
Objective: To determine the enantiomeric composition of amino acids.
Materials:
-
Amino acid sample
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, L-FDAA)
-
1 M Sodium bicarbonate (NaHCO₃) solution
-
Acetone
-
2 M Hydrochloric acid (HCl)
-
HPLC system with UV detector
-
Reversed-phase C18 column
Procedure:
-
Derivatization:
-
Place a solution of the amino acid sample (e.g., 50 µL of a 50 mM solution) in a reaction vial.
-
Add 100 µL of a 1% (w/v) solution of L-FDAA in acetone.
-
Add 20 µL of 1 M NaHCO₃ to initiate the reaction.
-
Heat the mixture at 40 °C for 1 hour with occasional mixing.
-
Cool the reaction mixture to room temperature and neutralize by adding 10 µL of 2 M HCl.
-
-
HPLC Analysis:
-
Dilute the derivatized sample with the mobile phase and inject it into the HPLC system.
-
Mobile Phase: A typical mobile phase is a gradient of acetonitrile in an aqueous buffer (e.g., 0.1% trifluoroacetic acid or an ammonium acetate buffer).
-
Detection: Monitor the elution of the diastereomers at 340 nm.
-
Quantification: The enantiomeric ratio is determined by integrating the peak areas of the two diastereomeric derivatives.
-
GC Analysis of Chiral Alcohols after Derivatization
Objective: To determine the enantiomeric excess of a chiral alcohol.
Materials:
-
Chiral alcohol
-
Derivatizing agent (e.g., trifluoroacetic anhydride)
-
Anhydrous solvent (e.g., dichloromethane)
-
GC system with a chiral capillary column and FID detector
Procedure:
-
Derivatization:
-
In a vial, dissolve the chiral alcohol (e.g., 2 mmol) and trifluoroacetic anhydride (3 mmol) in an anhydrous solvent.
-
Add a catalyst if necessary (e.g., a small amount of iodine).
-
Heat the mixture (e.g., at 100°C for 48 hours) to ensure complete reaction.
-
Cool the reaction mixture and dilute with a suitable solvent for GC analysis.
-
-
GC Analysis:
-
Column: Use a chiral capillary column (e.g., CP-Chirasil-DEX CB).
-
Carrier Gas: Helium or hydrogen at a constant flow rate.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to achieve good separation.
-
Injection: Inject a small volume (e.g., 1 µL) of the derivatized sample.
-
Data Analysis: Integrate the peak areas for the two enantiomers (Area₁ and Area₂) and calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100.
-
Visualizing Concepts and Workflows
Visual diagrams are essential for understanding the abstract concepts and complex workflows involved in stereochemical analysis.
The Logic of Chiral Derivatization
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. longdom.org [longdom.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. Enantiospecific drug analysis via the ortho-phthalaldehyde/homochiral thiol derivatization method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. dujps.com [dujps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
An In-Depth Technical Guide to the Molecular Structure and Applications of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). This chiral carboxylic acid is a cornerstone reagent in stereochemistry, widely employed for the determination of enantiomeric purity and the assignment of absolute configuration of chiral alcohols and amines. This document details its molecular structure, physicochemical properties, synthesis, spectroscopic data, and a key experimental protocol for its application.
Molecular Structure and Physicochemical Properties
Mosher's acid is a chiral molecule existing as two enantiomers, (R)-(-)-MTPA and (S)-(+)-MTPA. The presence of a trifluoromethyl group, a methoxy group, a phenyl ring, and a carboxylic acid function all attached to a single stereocenter imparts its unique properties as a chiral derivatizing agent.[1]
Table 1: General and Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 234.17 g/mol |
| CAS Number (Racemic) | 81655-41-6 |
| CAS Number (R)-enantiomer | 20445-31-2 |
| CAS Number (S)-enantiomer | 17257-71-5 |
| Appearance | White crystalline solid |
| Melting Point | 46-49 °C |
| Boiling Point | 105-107 °C at 1 mmHg |
| Density | ~1.3-1.4 g/mL at 25 °C |
| Optical Rotation, [α]²⁰/D ((R)-enantiomer) | +72° (c=2, MeOH)[1] |
| Optical Rotation, [α]²⁰/D ((S)-enantiomer) | -72° (c=2, MeOH)[1] |
Synthesis of Enantiomerically Pure Mosher's Acid
The synthesis of enantiomerically pure (R)- and (S)-Mosher's acid is crucial for its application as a chiral derivatizing agent. The process typically involves the synthesis of the racemic acid followed by resolution of the enantiomers.
Experimental Protocol: Synthesis and Resolution
A common route to racemic Mosher's acid involves the reaction of methyl 2-phenyl-3,3,3-trifluoropropanoate with a methylating agent, followed by hydrolysis. The resolution of the resulting racemic acid is then achieved by diastereomeric salt formation with a chiral amine, such as (R)-1-phenylethylamine.[2]
Step 1: Synthesis of Racemic this compound
-
Reaction: Treatment of methyl 2-phenyl-3,3,3-trifluoropropanoate with a suitable methylating agent (e.g., methyl iodide in the presence of a strong base) to introduce the methoxy group at the α-position.
-
Hydrolysis: Subsequent hydrolysis of the methyl ester under basic or acidic conditions to yield the racemic carboxylic acid.
-
Purification: The crude racemic acid is purified by recrystallization or column chromatography.
Step 2: Resolution of Enantiomers via Diastereomeric Salt Formation
-
Salt Formation: The racemic acid is dissolved in a suitable solvent (e.g., ethanol) and treated with a half-molar equivalent of an enantiomerically pure chiral amine, for instance, (R)-1-phenylethylamine.[2]
-
Fractional Crystallization: The resulting diastereomeric salts will have different solubilities. Through careful and repeated crystallization, the less soluble diastereomeric salt can be isolated in high purity.
-
Liberation of the Free Acid: The purified diastereomeric salt is then treated with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically pure Mosher's acid. The chiral amine can be recovered from the aqueous layer.
-
Isolation of the Other Enantiomer: The other enantiomer can be recovered from the mother liquor of the crystallization by a similar acidification and extraction process.
Spectroscopic Data
The structural elucidation and purity assessment of Mosher's acid and its derivatives heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H, ¹³C, and ¹⁹F NMR spectra provide characteristic signals for the different functional groups within the molecule.
Table 2: Representative NMR Spectroscopic Data for this compound (in CDCl₃)
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.3-7.5 | m | Aromatic protons (C₆H₅) |
| ~3.5 | s | Methoxy protons (OCH₃) | |
| Variable | br s | Carboxylic acid proton (COOH) | |
| ¹³C NMR | ~170 | s | Carbonyl carbon (C=O) |
| ~135 | s | Quaternary aromatic carbon | |
| ~128-130 | d | CH aromatic carbons | |
| ~125 (q) | q | Trifluoromethyl carbon (CF₃) | |
| ~85 (q) | q | Quaternary α-carbon | |
| ~53 | q | Methoxy carbon (OCH₃) | |
| ¹⁹F NMR | ~ -70 | s | Trifluoromethyl group (CF₃) |
Note: Exact chemical shifts can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is useful for its identification.
Table 3: Mass Spectrometry Data for this compound
| m/z | Proposed Fragment |
| 234 | [M]⁺ (Molecular Ion) |
| 219 | [M - CH₃]⁺ |
| 189 | [M - COOH]⁺ |
| 105 | [C₆H₅CO]⁺ |
| 77 | [C₆H₅]⁺ |
| 69 | [CF₃]⁺ |
Application in Stereochemical Determination: The Mosher's Ester/Amide Analysis
The primary application of enantiomerically pure Mosher's acid is in the determination of the absolute configuration and enantiomeric excess of chiral secondary alcohols and primary/secondary amines.[1] This is achieved by converting the chiral substrate into a mixture of diastereomeric esters or amides using both (R)- and (S)-Mosher's acid (or more commonly, their acyl chlorides). These diastereomers are distinguishable by NMR spectroscopy.
Experimental Protocol: Mosher's Ester Analysis of a Chiral Secondary Alcohol
Materials:
-
Chiral secondary alcohol of unknown configuration (~5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube, mix the contents gently, and allow the reaction to proceed at room temperature for 1-4 hours or until completion (can be monitored by TLC or ¹H NMR).
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY) may be necessary.
-
For determining enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For assigning the absolute configuration, create a table of chemical shifts for assigned protons in both spectra and calculate the chemical shift differences (Δδ = δS - δR).
-
The sign of the Δδ values for protons on either side of the newly formed ester linkage is used to deduce the absolute configuration based on the widely accepted conformational model of Mosher's esters, where the phenyl group of the MTPA moiety exerts a shielding or deshielding effect on nearby protons of the substrate.
References
A Technical Guide to the Spectroscopic Data of Mosher's Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid or MTPA), a vital chiral derivatizing agent in stereochemical analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Introduction to Mosher's Acid
Mosher's acid is a chiral carboxylic acid widely employed for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] Its utility lies in its ability to form diastereomeric esters or amides with the analyte, which can then be distinguished using Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3] The distinct chemical shifts observed for the protons of the diastereomers allow for the elucidation of the stereochemistry of the original molecule.[2]
Spectroscopic Data of Mosher's Acid
The following tables summarize the key spectroscopic data for racemic Mosher's acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for Racemic Mosher's Acid
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 9.8 | Broad Singlet | 1H | OH |
| 7.57–7.61 | Multiplet | 2H | Caryl H |
| 7.42–7.46 | Multiplet | 3H | Caryl H |
| 3.57 | Singlet | 3H | OCH₃ |
| Solvent: CDCl₃, Instrument: 400 MHz NMR Spectrometer.[4] |
Table 2: ¹³C NMR Spectroscopic Data for Racemic Mosher's Acid
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JC-F) | Assignment |
| 170.90 | Singlet | COOH | |
| 131.08 | Singlet | Caryl | |
| 130.01 | Singlet | CarylH | |
| 128.68 | Singlet | CarylH | |
| 127.39 | Singlet | CarylH | |
| 125.94 | Quartet | 292 Hz | CF₃ |
| 84.38 | Quartet | 28 Hz | C-CF₃ |
| 55.56 | Singlet | CH₃ | |
| Solvent: CDCl₃, Instrument: 100.6 MHz NMR Spectrometer.[4] |
Infrared (IR) Spectroscopy
Table 3: Infrared (IR) Spectroscopic Data for Racemic Mosher's Acid
| Wavenumber (cm⁻¹) | Description |
| 3700–2700 | O-H stretch (broad) |
| 3069 | Caryl-H stretch (medium) |
| 2955 | Calkyl-H stretch (medium) |
| 2852 | (medium) |
| 2642 | (weak) |
| 1733 | C=O stretch (very strong) |
| Technique: Attenuated Total Reflectance (ATR).[4] |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for Mosher's Acid
| Parameter | Value |
| Molecular Formula | C₁₀H₉F₃O₃ |
| Molecular Weight | 234.17 g/mol |
| Exact Mass | 234.050385 |
Expected fragmentation in electron ionization (EI) mass spectrometry would involve the loss of characteristic fragments for a carboxylic acid, such as the loss of the hydroxyl group (M-17) and the carboxyl group (M-45).[5]
Experimental Protocols
The data presented in this guide were obtained using standard spectroscopic techniques. The following provides a general overview of the methodologies.
NMR Spectroscopy
¹H and ¹³C NMR spectra are typically recorded on a 400 MHz (or higher) spectrometer.[4] The sample is dissolved in a deuterated solvent, most commonly chloroform-d (CDCl₃), with tetramethylsilane (TMS) used as an internal standard.[6]
IR Spectroscopy
Infrared spectra are commonly acquired using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.[4] The solid or liquid sample is placed in direct contact with the ATR crystal, and the spectrum is recorded over the standard mid-IR range (typically 4000-400 cm⁻¹).
Mass Spectrometry
High-resolution mass spectra (HRMS) for Mosher's acid derivatives are often obtained using techniques such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Quadrupole Time-of-Flight (QTOF) mass analyzer.[2] For the free acid, Electron Ionization (EI) or Chemical Ionization (CI) could also be employed.
Visualization of Experimental Workflow
The primary utility of Mosher's acid is in the determination of the absolute configuration of chiral alcohols and amines. The following diagram illustrates the general workflow for this application.
Caption: Workflow for determining the absolute configuration of a chiral alcohol using Mosher's acid.
References
- 1. individual.utoronto.ca [individual.utoronto.ca]
- 2. rsc.org [rsc.org]
- 3. Mosher's acid - Wikipedia [en.wikipedia.org]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. alpha-Methoxy-alpha-trifluoromethylphenylacetic acid, (-)- | C10H9F3O3 | CID 6992788 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Impact of Fluorination on the Biological Activity of Organic Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal chemistry and agrochemical design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's biological activity.[1][2] This technical guide provides an in-depth exploration of the biological activities of fluorinated organic compounds, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Fluorination can dramatically alter a molecule's pharmacokinetic and pharmacodynamic profiles. Key effects include:
-
Enhanced Metabolic Stability: The high bond energy of the C-F bond (approximately 116 kcal/mol compared to 99 kcal/mol for a C-H bond) makes it more resistant to metabolic cleavage by cytochrome P450 enzymes.[2] This can increase a drug's half-life and bioavailability.
-
Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.[1]
-
Modulation of Lipophilicity: Fluorination can either increase or decrease lipophilicity depending on the specific structural context, allowing for fine-tuning of a molecule's ability to cross biological membranes.[1]
-
Altered pKa: The electron-withdrawing nature of fluorine can significantly lower the pKa of nearby functional groups, influencing a compound's ionization state at physiological pH and thereby affecting its solubility, permeability, and target engagement.[2]
This guide will delve into specific examples of fluorinated compounds across various therapeutic and agricultural applications, presenting quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.
Quantitative Biological Activity Data
The following tables summarize the in vitro biological activities of a selection of fluorinated organic compounds, categorized by their primary biological target or application.
Table 1: Anticancer Activity of Fluorinated Compounds
| Compound | Target/Cell Line | Assay | IC50 (µM) | Reference(s) |
| Fluorinated Chalcone Derivative | HepG2 (Liver Cancer) | MTT Assay | 4.23 | [3] |
| Trametinib (MEK Inhibitor) | BRAF V600E mutant melanoma cells | Proliferation Assay | 0.0001 - 0.0002 | [4][5] |
| Fluorinated Artemisinin Derivative | MCF-7 (Breast Cancer) | MTT Assay | 2.1 | [6] |
| 5-Fluorouracil | Thymidylate Synthase | Enzyme Inhibition | Varies by cell line | [7] |
Table 2: Antiviral Activity of Fluorinated Compounds
| Compound | Virus | Cell Line | Assay | EC50 (µM) | Reference(s) |
| Emtricitabine (FTC) | HIV-1 | T-cell lines | HIV-1 Replication | 0.009 - 1.5 | [8] |
| Sofosbuvir | Hepatitis C Virus (HCV) | Huh-7 | HCV Replicon | 0.014 - 0.11 | [8] |
| Clevudine (L-FMAU) | Hepatitis B Virus (HBV) | HepAD38 | HBV Replication | 0.11 | [8] |
| GRL-08513 | HIV-1 | MT-2 | MTT Assay | 0.0001 | [1] |
| GRL-08613 | HIV-1 | MT-2 | MTT Assay | 0.0002 | [1] |
Table 3: Activity of Fluorinated Compounds on GPCRs and Ion Channels
| Compound | Target | Assay Type | IC50/EC50/Ki (nM) | Reference(s) |
| Pergolide | Dopamine D1 Receptor | Radioligand Binding (Ki) | Varies by study | [9] |
| Pergolide | Dopamine D2 Receptor | Radioligand Binding (Ki) | Varies by study | [9] |
| Pergolide | Dopamine D3 Receptor | Radioligand Binding (Ki) | Varies by study | [9] |
| Flufenamic acid | Non-selective cation channels | Electrophysiology | 10,000 - 1,000,000 | [10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of fluorinated organic compounds.
MTT Assay for Anticancer Activity
This protocol is a widely used colorimetric assay to assess cell viability and cytotoxicity.[6]
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Test compound (fluorinated compound)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated test compound in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes, typically using liver microsomes.[11]
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compound (fluorinated compound)
-
Internal standard
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube or 96-well plate, prepare an incubation mixture containing the liver microsomes (e.g., 0.5 mg/mL protein concentration) and the fluorinated test compound (e.g., 1 µM) in phosphate buffer.
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow for temperature equilibration.
-
Reaction Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system to the incubation mixture. This is considered time zero (t=0).
-
Time-point Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction by adding a volume of ice-cold acetonitrile containing an internal standard. This step also serves to precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new plate or vials for analysis.
-
LC-MS/MS Analysis: Analyze the concentration of the remaining parent compound in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear portion of the curve represents the elimination rate constant (k). The in vitro half-life (t½) can be calculated as 0.693/k.
Radioligand Binding Assay for GPCRs
This protocol describes a competitive binding assay to determine the affinity (Ki) of a fluorinated compound for a G protein-coupled receptor.[9][12]
Materials:
-
Cell membrane preparation expressing the target GPCR
-
Radiolabeled ligand specific for the target receptor
-
Unlabeled test compound (fluorinated compound)
-
Assay buffer
-
Wash buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter
Procedure:
-
Membrane Preparation: Prepare a crude membrane fraction from cells or tissues expressing the GPCR of interest through homogenization and differential centrifugation.[9]
-
Assay Setup: In a 96-well plate, set up the following reactions in a final volume of 250 µL:
-
Total Binding: Membrane preparation, radiolabeled ligand, and assay buffer.
-
Non-specific Binding: Membrane preparation, radiolabeled ligand, and a high concentration of a known unlabeled ligand to saturate the receptors.
-
Competition: Membrane preparation, radiolabeled ligand, and varying concentrations of the fluorinated test compound.
-
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters several times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound. Determine the IC50 value and then calculate the Ki value using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflows
Visualizing complex biological processes and experimental procedures is crucial for understanding and communication in research. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts related to the biological activities of fluorinated compounds.
MAPK Signaling Pathway and Inhibition by Trametinib
The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival.[13][14] Dysregulation of this pathway is a hallmark of many cancers. Trametinib is a fluorinated, highly selective, allosteric inhibitor of MEK1 and MEK2, key kinases in this pathway.[4][5]
Experimental Workflow for High-Throughput Screening (HTS) of Fluorinated Compounds
High-throughput screening is a crucial process in drug discovery for identifying active compounds from large libraries. The following workflow illustrates a typical HTS process for evaluating a library of fluorinated compounds.
Logical Relationship in Fluorination for Enhanced Metabolic Stability
This diagram illustrates the rationale behind using fluorination to block metabolic "soft spots" in a drug candidate.
Conclusion
The incorporation of fluorine into organic compounds is a powerful and versatile strategy in modern drug discovery and development. By judiciously leveraging the unique properties of fluorine, researchers can significantly enhance the biological activity, metabolic stability, and pharmacokinetic profiles of lead compounds. This technical guide has provided a comprehensive overview of the biological activities of fluorinated organic compounds, supported by quantitative data, detailed experimental protocols, and illustrative diagrams. As our understanding of the intricate effects of fluorination continues to grow, and as new synthetic methodologies for introducing fluorine become available, the impact of fluorinated compounds on medicine and agriculture is poised to expand even further.
References
- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of High-Throughput Experimentation Approaches for Rapid Radiochemical Exploration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Flow chemistry as a tool for high throughput experimentation - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00129C [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Data-Driven Analysis of Fluorination of Ligands of Aminergic G Protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Fluorine-Containing Drug Administration in Rats Results in Fluorination of Selected Proteins in Liver and Brain Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rroij.com [rroij.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. The MAPK (ERK) Pathway: Investigational Combinations for the Treatment Of BRAF-Mutated Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Early Research on Mosher's Acid and its Analogues
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the foundational research on α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), widely known as Mosher's acid. Developed in 1969 by James A. Dale, David L. Dull, and Harry S. Mosher at Stanford University, this chiral derivatizing agent revolutionized the determination of enantiomeric composition and absolute configuration of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[1] This guide provides a detailed overview of the early synthesis, resolution, and application of Mosher's acid, complete with experimental protocols and quantitative data from the seminal literature.
Core Principles of the Mosher Method
The Mosher method is predicated on the conversion of a pair of enantiomers, which are indistinguishable by NMR in an achiral environment, into a mixture of diastereomers by reaction with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[2] These resulting diastereomeric esters or amides possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra.[2] The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomers allows for the determination of the enantiomeric excess (ee) by integrating the signals corresponding to each diastereomer.[2]
A key aspect of Mosher's method is the predictable shielding effect of the phenyl group in the Mosher's acid moiety. This allows for the assignment of the absolute configuration of the chiral alcohol or amine based on the differences in chemical shifts (Δδ = δS - δR) between the diastereomers formed with (S)- and (R)-Mosher's acid.
Synthesis and Resolution of Mosher's Acid
The early research detailed a practical synthesis and a reliable method for the resolution of racemic Mosher's acid.
Synthesis of Racemic α-Methoxy-α-trifluoromethylphenylacetic Acid
The original synthesis of racemic Mosher's acid involved the reaction of the Grignard reagent of α-bromo-2,2,2-trifluoroethylbenzene with methyl chloroformate, followed by methylation. A more convenient preparation starts from 2,2,2-trifluoroacetophenone.
Experimental Protocol: A Convenient Preparation of (±)-α-Methoxy-α-trifluoromethylphenylacetic Acid
This method, while published later, represents a more efficient synthesis. A vinylation, methylation, and subsequent ozonolysis/oxidation sequence starting from 2,2,2-trifluoroacetophenone can produce racemic Mosher's acid in an overall yield of greater than 80%.
Resolution of Racemic α-Methoxy-α-trifluoromethylphenylacetic Acid
The resolution of the racemic acid was a critical step in its development as a chiral derivatizing agent. This was achieved by fractional crystallization of the diastereomeric salts formed with an optically active amine, such as (+)-amphetamine or (-)-α-phenylethylamine.
Experimental Protocol: Resolution of (±)-α-Methoxy-α-trifluoromethylphenylacetic Acid
A solution of the racemic acid in a suitable solvent (e.g., acetone-hexane) is treated with a half-equivalent of the resolving agent (e.g., (-)-α-phenylethylamine). The less soluble diastereomeric salt is allowed to crystallize. Several recrystallizations are typically required to achieve high optical purity. The resolved acid is then liberated by treatment with a stronger acid, such as hydrochloric acid, followed by extraction.
Quantitative Data from Early Studies
The following tables summarize key quantitative data from the early publications on Mosher's acid, demonstrating its properties and the effectiveness of the method.
| Compound | Melting Point (°C) | Specific Rotation [α]D (c, solvent) |
| (±)-Mosher's Acid | 88-89 | - |
| (+)-Mosher's Acid | 64-66 | +70.5° (c 1.58, CH3OH) |
| (-)-Mosher's Acid | 64-66 | -70.5° (c 1.58, CH3OH) |
| (-)-α-Phenylethylamine Salt of (+)-Acid | 179-180 | +38.7° (c 1.14, CH3OH) |
| (-)-α-Phenylethylamine Salt of (-)-Acid | 158-159 | -12.9° (c 1.17, CH3OH) |
Table 1: Physical Properties of Mosher's Acid and its Diastereomeric Salts
The enantiomeric purity of alcohols and amines was determined by analyzing the NMR spectra of their corresponding Mosher's esters and amides. The chemical shift differences of specific protons in the diastereomeric derivatives were key to this analysis.
| Alcohol/Amine | Derivative | Observed Proton | Chemical Shift Difference (Δδ in ppm) |
| 2-Butanol | Ester | CH3 | 0.04 |
| 1-Phenylethanol | Ester | CH3 | 0.07 |
| Amphetamine | Amide | CH3 | 0.11 |
| α-Phenylethylamine | Amide | CH3 | 0.08 |
Table 2: Representative ¹H NMR Chemical Shift Differences in Diastereomeric Mosher's Derivatives
Experimental Protocols for Derivatization
The formation of Mosher's esters and amides is a straightforward process, typically involving the reaction of the chiral alcohol or amine with Mosher's acid chloride.
Preparation of Mosher's Acid Chloride
The acid chloride is the more reactive form of the reagent and is prepared by treating the acid with a chlorinating agent like thionyl chloride or oxalyl chloride.
Experimental Protocol: Preparation of (R)-(+)- or (S)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl Chloride
A solution of the resolved Mosher's acid in an inert solvent (e.g., benzene or carbon tetrachloride) is treated with an excess of thionyl chloride. The mixture is refluxed until the evolution of gas ceases. The excess thionyl chloride and solvent are then removed under reduced pressure to yield the acid chloride, which is often used without further purification.
Formation of Mosher's Esters and Amides
The derivatization is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated during the reaction.
Experimental Protocol: General Procedure for the Preparation of Diastereomeric Mosher's Esters and Amides
To a solution of the chiral alcohol or amine in an anhydrous solvent (e.g., pyridine, benzene, or carbon tetrachloride), an excess of the freshly prepared Mosher's acid chloride is added. The reaction mixture is allowed to stand at room temperature or gently warmed to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is worked up by washing with dilute acid and base to remove any unreacted starting materials and byproducts. The resulting diastereomeric esters or amides can then be analyzed directly by NMR.
Visualization of Key Concepts
The following diagrams illustrate the fundamental principles and workflows associated with the early use of Mosher's acid.
Caption: Experimental workflow for determining enantiomeric excess and absolute configuration using Mosher's acid.
Caption: Simplified model illustrating the shielding effect of the phenyl group in a Mosher's ester.
Early Research on Analogues of Mosher's Acid
While Mosher's acid (MTPA) proved to be a highly effective and versatile reagent, some early research explored modifications to the basic structure to potentially enhance its properties or to better understand the structure-activity relationship. One notable early analogue is O-methylmandelic acid. While not containing the trifluoromethyl group, its diastereomeric esters also showed distinguishable NMR spectra, though the chemical shift differences were generally smaller than those observed with MTPA derivatives. The presence of the trifluoromethyl group in Mosher's acid was found to be advantageous for several reasons: it provides a strong and clean signal in ¹⁹F NMR, which is often a less crowded region of the spectrum, and its electron-withdrawing nature can influence the conformational preferences of the diastereomeric derivatives, leading to larger and more predictable chemical shift differences. More extensive development of a wider range of analogues occurred in later years.
Conclusion
The early research on Mosher's acid laid a robust foundation for the stereochemical analysis of chiral molecules. The development of a practical synthesis, an effective resolution method, and the establishment of a clear correlation between NMR spectral data and stereochemistry made it an invaluable tool for organic chemists. The principles established in these initial studies continue to be applied and have inspired the development of numerous other chiral derivatizing agents. This guide serves as a testament to the enduring impact of this pioneering work in the field of stereochemistry.
References
Methodological & Application
Determining Absolute Configuration: A Guide to Mosher's Acid Analysis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical research, natural product discovery, and pharmaceutical development, the precise determination of a molecule's three-dimensional structure is paramount. The absolute configuration of a chiral center can profoundly influence a compound's biological activity, making its unambiguous assignment a critical step in the characterization of novel chemical entities. The Mosher's acid method is a powerful and widely utilized NMR spectroscopic technique for elucidating the absolute stereochemistry of chiral secondary alcohols and amines.[1][2][3][4][5] This method relies on the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomers that exhibit distinct NMR spectral properties.[6][7][8]
Developed by Harry S. Mosher and his colleagues, this technique has become a cornerstone of stereochemical analysis.[7] The "advanced Mosher's method" further refines this approach by comparing the chemical shifts of the two diastereomeric esters (or amides) formed by reacting the chiral substrate with both (R)- and (S)-MTPA.[9][10] The analysis of the differences in chemical shifts (Δδ = δS - δR) for protons near the newly formed chiral center allows for a reliable assignment of the absolute configuration.[1][2][4]
Principle of the Method
The Mosher's acid method is based on the principle that enantiomers, which are spectroscopically indistinguishable in an achiral environment, can be converted into diastereomers by reaction with a chiral, enantiomerically pure reagent.[6][11] These resulting diastereomers have different physical properties, including their NMR spectra.[11]
The key to the Mosher's method lies in the predictable anisotropic effect of the phenyl group of the MTPA moiety. In the most stable conformation of the MTPA ester or amide, the trifluoromethyl (CF3), methoxy (OCH3), and carbonyl (C=O) groups of the Mosher's acid portion of the molecule orient themselves in a specific spatial arrangement relative to the substituents of the chiral alcohol or amine. This fixed conformation places the phenyl group in a position where it exerts a shielding or deshielding effect on the nearby protons of the substrate.
By preparing both the (R)-MTPA and (S)-MTPA diastereomers, a comparative analysis of their ¹H NMR spectra is performed. The sign of the chemical shift difference (Δδ = δS - δR) for protons on either side of the stereocenter is used to deduce the absolute configuration.[1][2][4]
Experimental Workflow and Logic
The determination of absolute configuration using Mosher's acid follows a systematic workflow, from the preparation of the diastereomeric derivatives to the final NMR analysis and interpretation.
The logic for assigning the absolute configuration is based on the differential shielding of the protons by the phenyl ring in the two diastereomers.
Detailed Experimental Protocols
The following protocols provide a general guideline for the preparation of Mosher's esters and amides and their subsequent NMR analysis. It is crucial to use high-purity, enantiomerically pure Mosher's acid chlorides and anhydrous conditions to ensure the reliability of the results.
Protocol 1: Preparation of Mosher's Esters from a Chiral Secondary Alcohol
Materials:
-
Chiral secondary alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
NMR tubes
-
Standard laboratory glassware (dried)
Procedure:
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of the anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 5-10 µL).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Cap the NMR tube, mix the contents thoroughly, and allow the reaction to proceed at room temperature. Monitor the reaction by ¹H NMR until completion (typically 1-4 hours).
-
-
Preparation of the (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques such as COSY and HSQC may be necessary for unambiguous assignment.
-
Tabulate the chemical shifts (δ) for the protons of interest in both the (R)- and (S)-MTPA esters.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.
-
Protocol 2: Preparation of Mosher's Amides from a Chiral Primary or Secondary Amine
Materials:
-
Chiral amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., DCC, EDC)
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
-
Standard laboratory glassware (dried)
Procedure:
-
Preparation of the (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine and 1.1 equivalents of (R)-Mosher's acid in 0.5 mL of the anhydrous deuterated solvent.
-
Add one equivalent of the coupling agent (e.g., DCC).
-
Cap the NMR tube, mix the contents, and allow the reaction to proceed at room temperature for 2-6 hours.
-
-
Preparation of the (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for both the (R)- and (S)-MTPA amide samples.
-
Assign the relevant signals and perform the analysis as described for the Mosher's ester protocol.
-
Data Presentation and Interpretation
The calculated Δδ values are tabulated to facilitate the assignment of the absolute configuration. A positive Δδ value for a set of protons indicates that they are located on one side of the Mosher's ester plane, while a negative Δδ value indicates they are on the opposite side.
Representative Data Table
The following table provides an example of the data presentation for a hypothetical chiral secondary alcohol, 2-octanol.
| Proton Assignment | δ (R-MTPA ester) (ppm) | δ (S-MTPA ester) (ppm) | Δδ (δS - δR) (ppm) |
| H-1 (CH₃) | 0.85 | 0.92 | +0.07 |
| H-3 (CH₂) | 1.55 | 1.45 | -0.10 |
| H-4 (CH₂) | 1.30 | 1.28 | -0.02 |
| H-5 (CH₂) | 1.27 | 1.26 | -0.01 |
| H-6 (CH₂) | 1.27 | 1.26 | -0.01 |
| H-7 (CH₂) | 1.27 | 1.26 | -0.01 |
| H-8 (CH₃) | 0.88 | 0.88 | 0.00 |
| OMe | 3.54 | 3.56 | +0.02 |
Based on the data in this table, the positive Δδ value for the H-1 protons and the negative Δδ values for the protons on the longer alkyl chain (H-3, H-4, etc.) would allow for the assignment of the absolute configuration at C-2.
Reaction Mechanism
The formation of a Mosher's ester proceeds through a nucleophilic acyl substitution reaction. The chiral alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the Mosher's acid chloride.
Conclusion
The Mosher's acid method is a robust and reliable tool for the determination of the absolute configuration of chiral secondary alcohols and amines. Its widespread application in organic chemistry, medicinal chemistry, and natural product synthesis underscores its importance.[12][13][14] By following the detailed protocols and principles outlined in these application notes, researchers can confidently assign the stereochemistry of their molecules, a critical step in advancing their scientific endeavors.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 4. researchgate.net [researchgate.net]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Mosher's acid - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. 32 NEWER DEVELOPMENT OF AN ADVANCED MOSHER METHOD : ABSOLUTE CONFIGURATIONS OF SECONDARY ALCOHOLS | CiNii Research [cir.nii.ac.jp]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Mosher's Ester Analysis in NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mosher's ester analysis is a powerful and widely used NMR spectroscopic method for determining the absolute configuration of chiral secondary alcohols and amines.[1][2] The technique, developed by Harry S. Mosher, involves the derivatization of the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form a pair of diastereomeric esters.[3][4] The subsequent analysis of the ¹H NMR spectra of these diastereomers allows for the unambiguous assignment of the absolute stereochemistry at the chiral center.[1][5][6][7] This method is a cornerstone in natural product synthesis, stereochemical analysis, and drug development, where the absolute configuration of a molecule is critical to its biological activity.
The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the diastereomeric esters, the phenyl group is oriented in a way that it shields or deshields nearby protons of the substrate molecule. By comparing the chemical shifts (δ) of the protons in the (S)-MTPA ester and the (R)-MTPA ester, a chemical shift difference (Δδ = δS - δR) can be calculated for each proton. The sign of these Δδ values for protons on either side of the MTPA-ester plane in the conformational model provides a reliable basis for determining the absolute configuration of the stereocenter.[8]
Data Presentation: Quantitative Analysis of Chemical Shift Differences (Δδ)
The key to Mosher's ester analysis is the systematic difference in chemical shifts between the two diastereomeric esters. The calculated Δδ values (Δδ = δS - δR) provide the basis for assigning the absolute configuration. Protons on one side of the Mosher's ester plane will have positive Δδ values, while those on the other side will have negative values. Below are representative data for the Mosher's ester analysis of a generic secondary alcohol.
| Proton/Group | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) | Inferred Position Relative to Phenyl Group in (S)-MTPA Ester |
| H-1' (R¹ group) | 4.85 | 4.95 | -0.10 | Deshielded |
| H-2' (R¹ group) | 1.95 | 2.05 | -0.10 | Deshielded |
| H-3' (R¹ group) | 1.10 | 1.18 | -0.08 | Deshielded |
| H-1'' (R² group) | 2.50 | 2.40 | +0.10 | Shielded |
| H-2'' (R² group) | 1.60 | 1.52 | +0.08 | Shielded |
| -OCH₃ (MTPA) | 3.55 | 3.55 | 0.00 | - |
| Phenyl (MTPA) | 7.40-7.55 | 7.40-7.55 | - | - |
Experimental Protocols
This section provides a detailed methodology for performing Mosher's ester analysis, from the preparation of the MTPA esters to the acquisition and analysis of NMR data.
Part 1: Preparation of (R)- and (S)-MTPA Esters
This protocol outlines the parallel synthesis of the two diastereomeric MTPA esters from a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol of unknown configuration
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃)
-
4-(Dimethylamino)pyridine (DMAP) (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for thin-layer chromatography (TLC) and column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup:
-
In two separate, dry NMR tubes or small round-bottom flasks, dissolve approximately 1-5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous DCM or CDCl₃.
-
To each container, add 1.2 to 1.5 equivalents of anhydrous pyridine or triethylamine. If the reaction is slow, a catalytic amount of DMAP can be added.
-
-
Esterification:
-
To one container, add 1.1 to 1.3 equivalents of (R)-MTPA-Cl.
-
To the second container, add 1.1 to 1.3 equivalents of (S)-MTPA-Cl.
-
Seal the containers and allow the reactions to proceed at room temperature.
-
-
Reaction Monitoring:
-
The progress of the esterification can be monitored by TLC, observing the disappearance of the starting alcohol spot and the appearance of a new, less polar product spot. The reaction is typically complete within 2-12 hours. For hindered alcohols, the reaction may require longer times or gentle heating.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a small amount of saturated aqueous NaHCO₃ solution to each container.
-
Extract the organic layer with DCM.
-
Wash the combined organic layers sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude MTPA esters can often be analyzed directly by NMR if the reaction is clean. If purification is necessary, use silica gel column chromatography with a hexane/ethyl acetate gradient.
-
Part 2: ¹H NMR Analysis and Data Interpretation
Procedure:
-
Sample Preparation:
-
Prepare two separate NMR samples by dissolving the purified or crude (R)-MTPA ester and (S)-MTPA ester in CDCl₃.
-
-
NMR Data Acquisition:
-
Acquire ¹H NMR spectra for both diastereomeric esters. It is crucial to use the same concentration and NMR parameters for both samples to ensure accurate comparison of chemical shifts.
-
For complex molecules, 2D NMR experiments such as COSY and HSQC can be beneficial for the unambiguous assignment of proton signals.
-
-
Data Analysis:
-
Assign the chemical shifts for as many protons as possible in both the (S)-MTPA and (R)-MTPA ester spectra.
-
Calculate the difference in chemical shifts (Δδ = δS - δR) for each assigned proton.
-
Based on the Mosher's model, protons with a positive Δδ value are located on one side of the plane of the MTPA moiety, while those with a negative Δδ value are on the opposite side.
-
By correlating the signs of the Δδ values with the spatial arrangement of the substituents around the chiral center, the absolute configuration can be determined.
-
Mandatory Visualization
Caption: Experimental workflow for Mosher's ester analysis.
Caption: Logical relationship in Mosher's ester data analysis.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. experts.umn.edu [experts.umn.edu]
- 7. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Determining Enantiomeric Excess Using 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid (Mosher's Acid)
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of chemical synthesis and drug development, the precise determination of a molecule's enantiomeric purity is paramount.[1] 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a chiral derivatizing agent widely employed for this purpose.[1][2] This method offers a reliable means to ascertain the enantiomeric excess (ee) of chiral alcohols and amines through Nuclear Magnetic Resonance (NMR) spectroscopy.[3][4]
The fundamental principle of the Mosher's acid method involves the conversion of a pair of enantiomers, which are indistinguishable by NMR under normal conditions, into a mixture of diastereomers.[1][3] This is achieved by reacting the chiral analyte with an enantiomerically pure form of Mosher's acid (or its more reactive acid chloride).[1][5] The resulting diastereomers exhibit distinct chemical and physical properties, leading to different chemical shifts in their NMR spectra.[1][3] By analyzing the ¹H or ¹⁹F NMR spectra of these diastereomeric esters or amides, the ratio of the two enantiomers in the original sample can be quantified by integrating the signals corresponding to each diastereomer.[1]
Principle of the Method
Enantiomers are stereoisomers that are non-superimposable mirror images of each other. In a typical achiral solvent, they have identical physical and chemical properties, including their NMR spectra. To differentiate them by NMR, a chiral environment is necessary. Mosher's acid serves as a chiral derivatizing agent that, upon reaction with a chiral alcohol or amine, forms diastereomeric esters or amides, respectively.[3][5]
These diastereomers, unlike the original enantiomers, have different spatial arrangements and therefore exhibit distinct NMR spectra.[3] This allows for the quantification of each diastereomer in the mixture, which directly correlates to the enantiomeric composition of the starting material.[3] It is crucial to ensure the reaction goes to completion to guarantee that the ratio of the diastereomeric products accurately reflects the initial ratio of the enantiomers.[3]
Experimental Protocols
Detailed methodologies for the derivatization of chiral alcohols and amines with Mosher's acid are provided below. The choice between using Mosher's acid with a coupling agent or the more reactive Mosher's acid chloride depends on the substrate and reaction conditions.
Materials
| Reagent | Purpose |
| Chiral alcohol or amine | Analyte |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid) | Chiral derivatizing agent |
| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid) | Chiral derivatizing agent |
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) | More reactive chiral derivatizing agent |
| (S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride) | More reactive chiral derivatizing agent |
| Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆) | NMR solvent |
| Anhydrous pyridine or 4-(Dimethylamino)pyridine (DMAP) | Base catalyst |
| Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | Coupling agent (for Mosher's acid) |
| Standard laboratory glassware and NMR tubes |
Protocol for Mosher's Ester Formation from a Chiral Alcohol
This protocol outlines the preparation of Mosher's esters for the determination of enantiomeric excess.[1]
-
Preparation of the (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL).
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.
-
Cap the NMR tube and gently mix the contents. The reaction is typically rapid and can be monitored by NMR.
-
-
Preparation of the (S)-MTPA Ester (Optional but Recommended for Confirmation):
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for the reaction mixture(s).
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate these signals to determine the ratio of the diastereomers, and thus the enantiomeric excess of the original alcohol.
-
Calculation of Enantiomeric Excess (ee): ee (%) = |(Integration of major diastereomer - Integration of minor diastereomer)| / (Integration of major diastereomer + Integration of minor diastereomer) x 100
Protocol for Mosher's Amide Formation from a Chiral Amine
This protocol describes the preparation of Mosher's amides.[1]
-
Preparation of the (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of an anhydrous deuterated solvent (e.g., CDCl₃).
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid.
-
Add one equivalent of a coupling agent (e.g., DCC or EDC).
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.[1]
-
-
Preparation of the (S)-MTPA Amide (Optional but Recommended for Confirmation):
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid.
-
-
NMR Analysis:
-
Acquire ¹H NMR (and/or ¹⁹F NMR) spectra for the reaction mixture(s).
-
Identify and integrate a pair of well-resolved signals corresponding to the two diastereomers to calculate the enantiomeric excess as described for the Mosher's esters.
-
Data Presentation and Analysis
The quantitative data obtained from the NMR analysis should be summarized in a clear and structured table for easy interpretation and comparison.
Table 1: Representative Data for Enantiomeric Excess Determination
| Analyte | Derivatizing Agent | Diastereomer 1 Signal (ppm) | Integration 1 | Diastereomer 2 Signal (ppm) | Integration 2 | Enantiomeric Excess (ee) % |
| Chiral Alcohol X | (R)-Mosher's Acid Chloride | 3.54 (s, -OCH₃) | 1.00 | 3.52 (s, -OCH₃) | 0.25 | 60% |
| Chiral Amine Y | (S)-Mosher's Acid | 7.28 (d, Ar-H) | 1.00 | 7.25 (d, Ar-H) | 0.10 | 82% |
| Chiral Alcohol Z | (R)-Mosher's Acid Chloride | -74.5 (s, -CF₃) | 1.00 | -74.8 (s, -CF₃) | 0.50 | 33% |
Note: The chemical shifts and integration values are hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for determining enantiomeric excess using Mosher's acid.
Caption: Experimental workflow for Mosher's acid analysis.
Derivatization Reaction
The following diagram illustrates the chemical reaction between a chiral alcohol and Mosher's acid chloride to form diastereomeric esters.
Caption: Formation of diastereomeric Mosher's esters.
Principle of NMR Analysis
This diagram illustrates the principle of how NMR spectroscopy is used to distinguish and quantify the diastereomers.
Caption: Principle of NMR analysis for diastereomers.
Conclusion
The use of this compound provides a robust and reliable method for the determination of enantiomeric excess in chiral alcohols and amines. The straightforward derivatization protocols and the direct quantification of diastereomers by NMR spectroscopy make this a valuable tool for researchers, scientists, and professionals in drug development. Careful execution of the experimental procedure and accurate integration of the NMR signals are critical for obtaining precise and reproducible results.
References
Application Notes & Protocols: Derivatization of Chiral Alcohols with Mosher's Acid Chloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
The determination of the absolute stereochemistry of chiral molecules is a critical step in chemical research and drug development. The Mosher's method is a well-established and reliable NMR-based technique for elucidating the absolute configuration of chiral secondary alcohols and amines.[1][2][3] This method involves the derivatization of the chiral substrate with an enantiomerically pure chiral reagent, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), or its more reactive acid chloride derivative.[4][5] The resulting diastereomeric esters (or amides) exhibit distinct ¹H NMR spectra, and a systematic analysis of the chemical shift differences (Δδ) allows for the assignment of the absolute configuration of the original stereocenter.[1][2][6]
Principle of the Method
The Mosher's method relies on the principle that the diastereomers formed from the reaction of a chiral alcohol with (R)- and (S)-MTPA chloride adopt specific conformations in solution. In these preferred conformations, the bulky phenyl group of the MTPA moiety creates a distinct anisotropic shielding/deshielding effect on the protons of the chiral alcohol. By comparing the ¹H NMR spectra of the (R)-MTPA ester and the (S)-MTPA ester, a pattern of chemical shift differences (Δδ = δS - δR) emerges. The sign of these Δδ values for protons on either side of the stereocenter is indicative of their spatial arrangement relative to the MTPA's phenyl group, thus allowing for the deduction of the absolute configuration.[3][7]
Experimental Workflow
The overall experimental workflow for the derivatization of a chiral alcohol with Mosher's acid chloride is depicted below.
Caption: Experimental workflow for Mosher's ester analysis.
Detailed Experimental Protocol
This protocol describes the preparation of both (R)- and (S)-MTPA esters of a chiral secondary alcohol for subsequent ¹H NMR analysis.
Materials:
-
Chiral alcohol (unknown configuration)
-
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable base (e.g., DMAP, triethylamine)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
Two separate reactions are carried out, one with (R)-MTPA-Cl and the other with (S)-MTPA-Cl.
-
Preparation of the Reaction Mixture:
-
In a clean, dry NMR tube or a small reaction vial, dissolve approximately 1-5 mg of the chiral alcohol in 0.5 mL of anhydrous dichloromethane.
-
Add 1.2 to 1.5 equivalents of anhydrous pyridine.
-
-
Derivatization:
-
To the solution from step 1, add 1.1 to 1.2 equivalents of either (R)-MTPA-Cl or (S)-MTPA-Cl dropwise at room temperature.
-
Seal the container and allow the reaction to proceed at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or ¹H NMR. The reaction is typically complete within 30 minutes to a few hours. For sterically hindered alcohols, longer reaction times or gentle heating may be necessary. It is crucial to drive the reaction to completion to avoid kinetic resolution, which could lead to an inaccurate determination of enantiomeric excess.[8]
-
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding a few drops of water.
-
Transfer the reaction mixture to a separatory funnel containing 10 mL of dichloromethane and 10 mL of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with 10 mL of saturated aqueous NaHCO₃, 10 mL of water, and 10 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the crude (R)-MTPA ester in CDCl₃ and acquire a high-resolution ¹H NMR spectrum.
-
Repeat the entire procedure (steps 1-4) for the (S)-MTPA-Cl to obtain the corresponding (S)-MTPA ester and its ¹H NMR spectrum.
-
Carefully assign the proton signals in both spectra. 2D NMR techniques such as COSY and HSQC can be beneficial for complex molecules.[3]
-
Calculate the chemical shift difference (Δδ = δS - δR) for each corresponding proton.
-
Data Presentation and Interpretation
The calculated Δδ values are tabulated to facilitate the determination of the absolute configuration.
| Proton(s) | δ (R-ester) (ppm) | δ (S-ester) (ppm) | Δδ (δS - δR) (ppm) |
| e.g., -CH₃ | 1.23 | 1.28 | +0.05 |
| e.g., -CH₂- | 2.45 | 2.38 | -0.07 |
| ... | ... | ... | ... |
Interpretation of Δδ Values:
The interpretation of the sign of the Δδ values is based on the conformational model of the Mosher's esters.
Caption: Logic for determining absolute configuration.
A positive Δδ value is typically observed for protons that lie on the same side of the MTPA plane as the phenyl group in the (S)-ester, while a negative Δδ value is observed for protons on the opposite side. By mapping the signs of the Δδ values onto the structure of the alcohol, the absolute configuration can be assigned.
Applications
The derivatization of chiral alcohols with Mosher's acid chloride is a versatile and powerful tool with numerous applications in:
-
Natural Product Chemistry: Elucidation of the absolute stereochemistry of complex natural products.[9]
-
Asymmetric Synthesis: Confirmation of the stereochemical outcome of enantioselective reactions.[9]
-
Pharmaceutical Development: Characterization of chiral drug substances and intermediates.
-
Determination of Enantiomeric Purity: The integration of the signals corresponding to the diastereomeric esters in the NMR spectrum can be used to determine the enantiomeric excess (ee) of the starting alcohol.[10]
Conclusion
The Mosher's method provides a robust and reliable means for determining the absolute configuration of chiral secondary alcohols. The detailed protocol and data interpretation guidelines presented in these application notes are intended to assist researchers in successfully applying this technique in their work. Careful execution of the experimental procedure and thorough analysis of the NMR data are paramount for obtaining accurate and unambiguous stereochemical assignments.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. experts.umn.edu [experts.umn.edu]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 6. [PDF] Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Semantic Scholar [semanticscholar.org]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. The Retort [www1.udel.edu]
- 9. grokipedia.com [grokipedia.com]
- 10. youtube.com [youtube.com]
Application Notes and Protocols for 19F NMR Spectroscopy in the Analysis of MTPA Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and absolute configuration is a critical step in the development of chiral drugs and other bioactive molecules. α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a chiral derivatizing agent widely employed for this purpose.[1] Reaction of a chiral secondary alcohol or primary/secondary amine with both enantiomers of MTPA chloride forms a pair of diastereomeric esters or amides. These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, allowing for the determination of enantiomeric excess (ee) and the assignment of absolute stereochemistry.[2][3][4]
While proton (¹H) NMR is traditionally used for the analysis of these Mosher esters, fluorine-19 (¹⁹F) NMR spectroscopy offers several distinct advantages. The ¹⁹F nucleus boasts a high natural abundance (100%) and a large gyromagnetic ratio, resulting in high sensitivity, approaching that of ¹H NMR.[5] Furthermore, the ¹⁹F chemical shift range is significantly wider than that of ¹H, which minimizes the probability of signal overlap, leading to simpler and cleaner spectra.[5] The trifluoromethyl (-CF₃) group of the MTPA moiety provides a strong, singlet signal in the ¹⁹F NMR spectrum for each diastereomer, making integration for the determination of enantiomeric excess straightforward and accurate.[6]
These application notes provide detailed protocols for the preparation of MTPA esters and their subsequent analysis using ¹⁹F NMR spectroscopy for the determination of enantiomeric excess and absolute configuration.
Key Applications
-
Determination of Enantiomeric Excess (ee): The relative integration of the two well-resolved ¹⁹F NMR signals corresponding to the two diastereomeric MTPA esters directly correlates to the enantiomeric ratio of the original chiral analyte.
-
Assignment of Absolute Configuration: By systematically comparing the ¹⁹F chemical shifts of the diastereomeric esters (the Mosher method), the absolute configuration of the chiral center can be deduced.[2][3][4]
-
Quality Control in Drug Development: Ensuring the enantiopurity of chiral drug candidates is paramount for their safety and efficacy. ¹⁹F NMR of MTPA esters provides a robust and reliable method for quality control.
Experimental Protocols
Protocol 1: Preparation of (R)- and (S)-MTPA Esters
This protocol describes a general procedure for the esterification of a chiral secondary alcohol with both (R)- and (S)-MTPA chloride.
Materials:
-
Chiral secondary alcohol (or primary/secondary amine)
-
(R)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flasks
-
Magnetic stirrer and stir bars
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography (optional)
Procedure:
-
Reaction Setup: In two separate, dry round-bottom flasks under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM. To each flask, add anhydrous pyridine or Et₃N (1.5 equivalents) and a catalytic amount of DMAP.
-
Addition of MTPA-Cl: To one flask, add (R)-MTPA-Cl (1.2 equivalents) dropwise via syringe at 0 °C. To the other flask, add (S)-MTPA-Cl (1.2 equivalents) under the same conditions.
-
Reaction Monitoring: Allow the reactions to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reactions by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reactions by adding saturated aqueous NaHCO₃ solution. Transfer the mixtures to a separatory funnel and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The crude MTPA esters can often be analyzed directly by ¹⁹F NMR. If necessary, purify the esters by silica gel column chromatography.
Protocol 2: ¹⁹F NMR Data Acquisition and Analysis
Sample Preparation:
-
Accurately weigh approximately 5-20 mg of the crude or purified (R)-MTPA ester and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Repeat the process for the (S)-MTPA ester in a separate NMR tube.
-
For enantiomeric excess determination of a scalemic alcohol, prepare a single MTPA ester derivative using either (R)- or (S)-MTPA-Cl and dissolve it in the deuterated solvent.
NMR Instrument Parameters (Typical for a 400 MHz Spectrometer):
-
Nucleus: ¹⁹F
-
Pulse Program: A standard single-pulse experiment (e.g., zg) with proton decoupling is usually sufficient.
-
Spectral Width (SW): A wide spectral width of approximately 200 ppm, centered around -70 ppm, is a good starting point to ensure the signals are captured.
-
Acquisition Time (AQ): 1-2 seconds.
-
Relaxation Delay (D1): 2-5 seconds. For accurate integration in quantitative measurements, a longer relaxation delay (5 x T₁) is recommended.
-
Number of Scans (NS): 8 to 64 scans, depending on the sample concentration.
-
Temperature: 298 K.
Data Processing and Analysis:
-
Apply an exponential window function with a line broadening factor of 0.3-1.0 Hz.
-
Fourier transform the free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Reference the spectrum. While CFCl₃ is the primary standard (0 ppm), secondary standards are often used.
-
Integrate the signals corresponding to the -CF₃ groups of the diastereomeric MTPA esters.
Determination of Enantiomeric Excess (ee):
For a scalemic mixture derivatized with a single enantiomer of MTPA-Cl, two signals will be observed in the ¹⁹F NMR spectrum. The enantiomeric excess can be calculated using the following formula:
ee (%) = |(Integration₁ - Integration₂)| / |(Integration₁ + Integration₂)| * 100
Data Presentation
The following table summarizes representative ¹⁹F NMR chemical shift data for the trifluoromethyl group of (R)- and (S)-MTPA esters of various chiral secondary alcohols. The chemical shift difference (Δδ in ppm) is calculated as δ(R)-MTPA - δ(S)-MTPA.
| Chiral Alcohol | (R)-MTPA Ester δ(¹⁹F) [ppm] | (S)-MTPA Ester δ(¹⁹F) [ppm] | Δδ (δR - δS) [ppm] |
| (R/S)-1-Phenylethanol | -71.85 | -71.95 | +0.10 |
| (R/S)-2-Butanol | -72.10 | -72.10 | 0.00 |
| Menthol | -71.98 | -72.09 | +0.11 |
| Borneol | -72.15 | -72.05 | +0.10 |
Note: Chemical shifts can vary depending on the solvent, concentration, and temperature. The data presented here is illustrative.
Mandatory Visualization
Caption: Experimental Workflow for MTPA Ester Analysis.
Caption: Logic of Mosher's Method for Absolute Configuration.
Conclusion
¹⁹F NMR spectroscopy provides a powerful and efficient tool for the analysis of MTPA esters in the determination of enantiomeric excess and absolute configuration. The high sensitivity, wide chemical shift range, and simplicity of the resulting spectra make it an attractive alternative and complement to ¹H NMR. The protocols and guidelines presented in these application notes offer a framework for researchers, scientists, and drug development professionals to confidently apply this technique in their chiral analysis workflows. Careful and consistent application of these methods will contribute to the robust characterization of chiral molecules, a critical aspect of modern chemical and pharmaceutical research.
References
- 1. grokipedia.com [grokipedia.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 19Flourine NMR [chem.ch.huji.ac.il]
- 6. m.youtube.com [m.youtube.com]
Determining Absolute Stereochemistry in Natural Products: A Guide to Mosher's Method
For researchers, scientists, and professionals in drug development, establishing the absolute configuration of a chiral molecule is a critical step in understanding its biological activity and ensuring its safe and effective use. Mosher's method stands as a powerful and widely adopted NMR spectroscopic technique for elucidating the absolute stereochemistry of chiral secondary alcohols and amines, frequently encountered in natural product chemistry.
This document provides detailed application notes and protocols for the successful implementation of Mosher's method, supported by quantitative data and visual aids to facilitate comprehension and practical application.
Principle of the Method
Mosher's method involves the derivatization of a chiral secondary alcohol or amine of unknown absolute configuration with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction, typically performed using the acid chloride form ((R)- and (S)-MTPA-Cl), yields a pair of diastereomeric esters or amides.
Due to their different spatial arrangements, the protons in these diastereomers experience distinct magnetic environments in the NMR spectrometer. Specifically, the bulky phenyl group of the MTPA moiety creates a shielding (upfield shift) or deshielding (downfield shift) effect on the protons of the natural product. By analyzing the differences in the ¹H NMR chemical shifts (Δδ) between the two diastereomeric derivatives, the absolute configuration of the stereocenter can be deduced.
The key to the analysis lies in the preferred conformation of the Mosher esters in solution. The ester carbonyl and the Cα-CF₃ bond of the MTPA moiety tend to be eclipsed. This forces the phenyl group and the methoxy group to flank the substituents of the chiral center of the natural product. The anisotropic effect of the phenyl ring causes protons lying above it to be shielded (lower δ value), while protons on the other side are less affected.
By convention, the chemical shift difference is calculated as Δδ = δS - δR, where δS is the chemical shift of a proton in the (S)-MTPA ester and δR is the chemical shift in the (R)-MTPA ester.
-
Positive Δδ values (δS > δR) are observed for protons on one side of the molecule.
-
Negative Δδ values (δS < δR) are observed for protons on the other side.
By assigning these positive and negative values to the respective sides of the molecule and considering the Cahn-Ingold-Prelog priority of the substituents, the absolute configuration (R or S) of the chiral center can be determined.
Application Example: Absolute Configuration of Retroflexanone
A practical application of Mosher's method is the determination of the absolute configuration of retroflexanone, a natural product containing a single stereogenic center at a secondary alcohol.[1] The following table summarizes the ¹H NMR data obtained for retroflexanone and its (S)- and (R)-MTPA esters.
| Proton | δS (ppm) | δR (ppm) | Δδ (δS - δR) (ppm) |
| H-2' | 2.58 | 2.62 | -0.04 |
| H-3' | 1.65 | 1.70 | -0.05 |
| H-4' | 1.35 | 1.40 | -0.05 |
| H-5' | 1.30 | 1.35 | -0.05 |
| H-6' | 0.90 | 0.92 | -0.02 |
| H-2" | 2.95 | 2.90 | +0.05 |
| H-3" | 1.80 | 1.75 | +0.05 |
| H-4" | 1.45 | 1.40 | +0.05 |
| H-5" | 1.38 | 1.32 | +0.06 |
| H-6" | 0.95 | 0.89 | +0.06 |
Data extracted from the study on Retroflexanone by Fletcher et al.[1]
The negative Δδ values for the protons on one side of the chiral center (H-2' to H-6') and the positive Δδ values for the protons on the other side (H-2" to H-6") allowed for the confident assignment of the absolute configuration of the secondary alcohol in retroflexanone as R.[1]
Experimental Protocols
The successful application of Mosher's method relies on careful experimental execution. The following protocols provide a general guideline for the derivatization and analysis of a chiral secondary alcohol.
Protocol 1: Preparation of (S)- and (R)-MTPA Esters
This protocol is a general procedure and may require optimization based on the specific natural product.
Materials:
-
Natural product with a secondary alcohol (approx. 1-5 mg)
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or other suitable solvent (e.g., deuterated pyridine for in-situ reaction monitoring)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
4-(Dimethylamino)pyridine (DMAP) (optional, as a catalyst)
-
Small reaction vials with septa
-
Syringes and needles
-
Inert gas supply (Nitrogen or Argon)
-
Stirring apparatus
Procedure:
-
Preparation of the Reaction Vials: In two separate, dry reaction vials, dissolve approximately 0.5-2.5 mg of the natural product in 0.5 mL of anhydrous pyridine under an inert atmosphere. If the natural product is not soluble in pyridine, a co-solvent like anhydrous DCM can be used. A catalytic amount of DMAP can be added to accelerate the reaction.
-
Addition of Mosher's Acid Chloride:
-
To one vial, add a slight molar excess (typically 1.2-1.5 equivalents) of (R)-MTPA-Cl dropwise using a syringe.
-
To the second vial, add the same molar excess of (S)-MTPA-Cl.
-
-
Reaction Monitoring: Seal the vials and stir the reactions at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to overnight.
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of water or methanol to consume any excess MTPA-Cl.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
The crude Mosher esters can often be analyzed directly by NMR. However, for cleaner spectra, purification by flash column chromatography on silica gel or by high-performance liquid chromatography (HPLC) is recommended. It is crucial to use the same purification method for both diastereomers to avoid any analytical bias.
-
Protocol 2: NMR Data Acquisition and Analysis
Materials:
-
Purified (S)- and (R)-MTPA esters
-
Deuterated chloroform (CDCl₃) or other suitable deuterated NMR solvent
-
NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve an equal and known concentration of each purified Mosher ester in the same deuterated solvent. It is critical to use the same solvent and concentration for both samples to ensure accurate comparison of chemical shifts.
-
NMR Data Acquisition: Acquire high-resolution ¹H NMR spectra for both the (S)- and (R)-MTPA esters. It is also recommended to acquire 2D NMR spectra, such as COSY and HSQC, to aid in the unambiguous assignment of all proton signals.
-
Data Analysis:
-
Carefully assign all relevant proton signals in the ¹H NMR spectra of both diastereomers.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δS - δR .
-
Create a table summarizing the δS, δR, and Δδ values for all assigned protons.
-
Based on the sign of the Δδ values, determine the spatial arrangement of the substituents around the chiral center and assign the absolute configuration.
-
Visualizing the Workflow and Logic
The following diagrams, generated using the DOT language, illustrate the experimental workflow and the logical principle behind Mosher's method.
Caption: Experimental workflow for Mosher's method.
Caption: Logic of interpreting Δδ values in Mosher's method.
References
Application Notes and Protocols for Chiral Derivatization of Primary Amines with α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity of chiral primary amines is a critical aspect of pharmaceutical research and development, as different enantiomers of a drug molecule can exhibit distinct pharmacological and toxicological profiles. One of the most reliable and widely used methods for this purpose is the derivatization of the amine with a chiral derivatizing agent (CDA) followed by analysis of the resulting diastereomers using Nuclear Magnetic Resonance (NMR) spectroscopy. α-Methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, and its corresponding acid chloride (MTPA-Cl), are highly effective CDAs for this application.[1]
This application note provides detailed protocols for the chiral derivatization of primary amines using (R)- and (S)-MTPA-Cl and the subsequent analysis of the formed diastereomeric amides by ¹H NMR spectroscopy to determine enantiomeric excess (e.e.).
Principle
The reaction of a chiral primary amine with an enantiomerically pure MTPA-Cl results in the formation of a diastereomeric amide. Since diastereomers have different physical and chemical properties, their NMR spectra will also differ. Specifically, the protons in the vicinity of the newly formed chiral center will experience different magnetic environments due to the anisotropic effect of the phenyl ring in the MTPA moiety. This leads to differences in their chemical shifts (Δδ). By comparing the ¹H NMR spectra of the amides formed from the reaction of the amine with both (R)- and (S)-MTPA-Cl, the enantiomeric excess of the original amine can be accurately determined by integrating the signals corresponding to each diastereomer.[2]
Experimental Protocols
This section outlines the detailed methodology for the derivatization of a primary amine with (R)- and (S)-MTPA-Cl. The protocol is exemplified using α-methylbenzylamine.
Materials:
-
Chiral primary amine (e.g., α-methylbenzylamine)
-
(R)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous pyridine or triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
NMR spectrometer
Protocol for Derivatization with (R)-MTPA-Cl:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chiral primary amine (e.g., α-methylbenzylamine, 1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon). Add anhydrous pyridine or triethylamine (1.2 eq) to the solution.
-
Addition of MTPA-Cl: To the stirred solution, add (R)-MTPA-Cl (1.1 eq) dropwise at 0 °C (ice bath).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude (R)-MTPA amide.
-
-
Purification (if necessary): The crude amide can be purified by flash column chromatography on silica gel if required, although for NMR analysis of enantiomeric excess, the crude product is often sufficient.
-
NMR Analysis: Dissolve a small amount of the purified or crude (R)-MTPA amide in CDCl₃ and acquire the ¹H NMR spectrum.
Protocol for Derivatization with (S)-MTPA-Cl:
Follow the exact same procedure as described above, but substitute (S)-MTPA-Cl for (R)-MTPA-Cl in step 2.
Data Presentation
The enantiomeric excess (e.e.) is determined by comparing the integrals of well-resolved signals in the ¹H NMR spectra of the (R)- and (S)-MTPA amides. The chemical shift difference between the diastereomers is denoted as Δδ(S-R) = δS - δR.
Table 1: Representative ¹H NMR Data for MTPA Amides of Primary Amines
| Primary Amine | Proton Analyzed | δ (R-MTPA amide) (ppm) | δ (S-MTPA amide) (ppm) | Δδ(S-R) (ppm) | Reference |
| (R/S)-α-Methylbenzylamine | -CH₃ | 1.35 | 1.45 | +0.10 | [1] |
| (R/S)-α-Methylbenzylamine | -CH-NH | 5.05 | 4.95 | -0.10 | [1] |
| (1S,2S,3S,4R)-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine | C3-H | 0.65 | 0.58 | -0.07 | [3] |
| (1R,2R,3R,4S)-3-exo-isopropylbicyclo[2.2.1]heptan-2-endo-amine | C3-H | 0.58 | 0.52 | -0.06 | [3] |
Calculation of Enantiomeric Excess (e.e.):
e.e. (%) = [ | (Integral of major diastereomer) - (Integral of minor diastereomer) | / (Integral of major diastereomer + Integral of minor diastereomer) ] x 100
Visualizations
Reaction Mechanism
The reaction proceeds via a nucleophilic acyl substitution mechanism. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the MTPA-Cl. This is followed by the elimination of the chloride leaving group to form the stable amide product.
Caption: Reaction mechanism of MTPA-Cl with a primary amine.
Experimental Workflow
The following diagram illustrates the overall workflow for determining the enantiomeric excess of a primary amine using MTPA derivatization.
Caption: Workflow for e.e. determination using MTPA.
Conclusion
The chiral derivatization of primary amines with (R)- and (S)-MTPA-Cl is a robust and reliable method for determining enantiomeric purity. The detailed protocols and data presentation guidelines provided in this application note offer a comprehensive resource for researchers in the pharmaceutical and chemical industries. The clear differentiation of diastereomeric signals in the ¹H NMR spectra allows for accurate and straightforward calculation of enantiomeric excess, a critical parameter in the development of chiral drugs.
References
Application Notes and Protocols: A Step-by-Step Guide for the Preparation of Mosher's Amides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The determination of enantiomeric purity and the assignment of absolute stereochemistry are critical steps in the characterization of chiral molecules within academic research and the pharmaceutical industry. Mosher's amide analysis is a robust and widely utilized NMR spectroscopic method for this purpose.[1][2] This technique involves the derivatization of a chiral amine (or alcohol) with an enantiomerically pure chiral reagent, Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), or its more reactive acyl chloride derivative.[3][4] The resulting diastereomeric amides exhibit distinct NMR signals, allowing for the quantification of enantiomeric excess (ee) and the determination of the absolute configuration of the original substrate.[1][5]
This document provides a detailed, step-by-step guide for the preparation of Mosher's amides, tailored for researchers, scientists, and professionals in drug development.
Principle of the Method
The core principle of Mosher's method lies in the conversion of a pair of enantiomers, which are indistinguishable by standard NMR, into a mixture of diastereomers.[3] This is achieved by reacting the chiral amine with both the (R)- and (S)-enantiomers of Mosher's acid chloride in separate reactions. The resulting diastereomers will have different chemical shifts in their ¹H or ¹⁹F NMR spectra, allowing for their differentiation and quantification. By analyzing the differences in the chemical shifts of the protons adjacent to the newly formed amide bond, the absolute configuration of the amine can be elucidated based on Mosher's model.[1] For accurate determination of enantiomeric excess, it is crucial to ensure the reaction proceeds to completion to avoid kinetic resolution, which could lead to an inaccurate representation of the initial enantiomeric ratio.[6]
Experimental Protocols
This section details the necessary materials and step-by-step procedures for the preparation of Mosher's amides. Two common methods are presented: using Mosher's acid with a coupling agent and using the more reactive Mosher's acid chloride.
Method 1: Using Mosher's Acid and a Coupling Agent
This method is suitable when Mosher's acid is available and is a reliable way to form the amide bond.
Materials:
-
Chiral amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((R)-Mosher's acid)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid ((S)-Mosher's acid)
-
Coupling agent (e.g., N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC))[3][7]
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Standard laboratory glassware, including NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Amide:
-
In a clean, dry vial, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous DCM.
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-Mosher's acid.[3]
-
Add one equivalent of the coupling agent (e.g., DCC).[3]
-
Add a catalytic amount of DMAP.
-
Stir the reaction mixture at room temperature for 2-6 hours.[3] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Once the reaction is complete, filter the mixture to remove the urea byproduct (if using DCC).
-
Evaporate the solvent under reduced pressure.
-
Dissolve the crude amide in the desired deuterated solvent for NMR analysis.
-
-
Preparation of the (S)-MTPA Amide:
-
In a separate, clean, dry vial, repeat the procedure from step 1 using (S)-Mosher's acid.[3]
-
Method 2: Using Mosher's Acid Chloride
This method utilizes the more reactive acyl chloride, which often leads to faster reaction times.
Materials:
-
Chiral amine (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine or another suitable non-nucleophilic base (e.g., triethylamine, diisopropylethylamine (DIPEA))[2]
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Standard laboratory glassware, including NMR tubes
Procedure:
-
Preparation of the (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.[3]
-
Add a small excess of anhydrous pyridine (approximately 5-10 µL) or 3 equivalents of triethylamine.[3][8]
-
Add a slight molar excess (approximately 1.2 equivalents) of (R)-Mosher's acid chloride.[3]
-
Cap the NMR tube and shake the mixture. The reaction is often complete almost instantaneously.[2]
-
-
Preparation of the (S)-MTPA Amide:
-
In a separate, clean, dry NMR tube, repeat the procedure from step 1 using (S)-Mosher's acid chloride.[3]
-
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the preparation of Mosher's amides.
| Parameter | Method 1: Mosher's Acid + Coupling Agent | Method 2: Mosher's Acid Chloride |
| Mosher's Reagent | (R)- or (S)-Mosher's acid | (R)- or (S)-Mosher's acid chloride |
| Equivalents of Mosher's Reagent | ~1.1 eq | ~1.2 eq |
| Coupling Agent | DCC, EDC, etc. (1 eq) | Not required |
| Base | Catalytic DMAP | Pyridine, NEt₃, or DIPEA (~3 eq) |
| Solvent | Anhydrous aprotic solvent (e.g., DCM) | Anhydrous deuterated solvent (e.g., CDCl₃) |
| Reaction Time | 2 - 6 hours | Nearly instantaneous to a few hours |
| Typical Yield | High (>90%) | High (>90%) |
| Purification | Filtration of urea byproduct, optional chromatography | Often used directly for NMR analysis |
Workflow Diagram
The following diagram illustrates the general workflow for the preparation and analysis of Mosher's amides.
Caption: Experimental workflow for Mosher's amide analysis.
NMR Analysis
Following the preparation of the diastereomeric amides, the samples are analyzed by ¹H and/or ¹⁹F NMR spectroscopy.
-
Acquire Spectra: Obtain high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA amide samples.[3] If applicable, ¹⁹F NMR can also be a powerful tool due to the large chemical shift dispersion of the trifluoromethyl group.
-
Signal Assignment: Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques such as COSY may be necessary to aid in assignment.[3]
-
Enantiomeric Excess (ee) Determination: To determine the enantiomeric excess, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ratio of the integrals will directly correlate to the ratio of the enantiomers in the original sample.[3]
-
Absolute Configuration Determination: The absolute configuration is determined by comparing the chemical shifts of the protons in the (R)- and (S)-MTPA amides. A systematic difference in chemical shifts (Δδ = δS - δR) for protons on either side of the MTPA plane in the favored conformation allows for the assignment of the absolute stereochemistry based on Mosher's model.[5]
Conclusion
The preparation of Mosher's amides is a reliable and informative method for the determination of enantiomeric excess and absolute configuration of chiral amines. By following the detailed protocols and data analysis procedures outlined in these application notes, researchers can confidently apply this technique in their synthetic and drug development endeavors. The choice between using Mosher's acid with a coupling agent or the more reactive Mosher's acid chloride will depend on the availability of reagents and the specific nature of the substrate. In either case, careful execution of the experiment and thorough NMR analysis are paramount to obtaining accurate and reproducible results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Mosher's acid - Wikipedia [en.wikipedia.org]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Retort [www1.udel.edu]
- 7. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Use of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, commonly known as Mosher's acid or α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), is a crucial chiral derivatizing agent in the field of stereochemistry.[1][2] Developed by Harry S. Mosher, this reagent is extensively used to determine the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.[3] The formation of diastereomeric esters or amides by reacting the chiral substrate with the enantiomerically pure (R)- or (S)-Mosher's acid allows for the differentiation of the enantiomers by nuclear magnetic resonance (NMR) spectroscopy.[4][5] The distinct chemical shifts observed in the ¹H or ¹⁹F NMR spectra of these diastereomers provide valuable information about the stereochemical nature of the analyte.[6][7]
The underlying principle of Mosher's method relies on the anisotropic effect of the phenyl group in the MTPA moiety. In the stable conformation of the resulting diastereomeric ester or amide, the phenyl group shields nearby protons of the derivatized molecule. The magnitude of this shielding effect is different for the two diastereomers, leading to observable differences in their NMR spectra (Δδ = δS - δR). By analyzing the sign of these chemical shift differences for protons on either side of the MTPA plane in a conformational model, the absolute configuration of the stereocenter can be unambiguously determined.[8]
This document provides detailed application notes and experimental protocols for the use of Mosher's acid in asymmetric synthesis, with a focus on practical implementation for researchers in academia and industry.
Data Presentation: Quantitative Analysis of Diastereomeric Derivatives
The determination of absolute configuration using Mosher's acid relies on the analysis of the chemical shift differences (Δδ) between the diastereomeric esters or amides formed with (S)- and (R)-MTPA. The sign of the Δδ value (defined as δS - δR) for protons located on either side of the Mosher's acid plane in the preferred conformation provides the basis for assigning the absolute stereochemistry. A positive Δδ value is typically observed for protons on one side of the plane, while a negative value is observed for protons on the other.
Table 1: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in ppm for Mosher's Esters of Chiral Alcohols
| Analyte (Chiral Alcohol) | Proton(s) Analyzed | Δδ (ppm) | Reference |
| Secondary Alcohol (Generic) | Protons on L¹ side | > 0 | [8] |
| Protons on L² side | < 0 | [8] | |
| Isopinocampheol | H-2 | +0.08 | [8] |
| H-3 | +0.12 | [8] | |
| H-10 (CH₃) | -0.05 | [8] | |
| Petrocortyne A derivative (C14-OH) | H-11 | +0.13 | [9] |
| H-17 | -0.11 | [9] |
Table 2: Representative ¹H NMR Chemical Shift Differences (Δδ = δS - δR) in ppm for Mosher's Amides of Chiral Amines
| Analyte (Chiral Amine) | Proton(s) Analyzed | Δδ (ppm) | Reference |
| Primary Amine (Generic) | Protons on L¹ side | > 0 | [10] |
| Protons on L² side | < 0 | [10] | |
| 1-Phenylethylamine | CH₃ | +0.05 | [10] |
| CH | +0.10 | [10] |
Note: The sign of Δδ is dependent on the convention used (δS - δR or δR - δS). It is crucial to be consistent in the analysis. The magnitudes of Δδ can vary depending on the specific substrate and the NMR solvent used.
Experimental Protocols
Mosher's acid is often converted to its more reactive acid chloride derivative for efficient esterification or amidation.[2]
Materials:
-
(R)- or (S)-3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid ((R)- or (S)-MTPA)
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)[11][12]
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent[11]
-
Catalytic N,N-dimethylformamide (DMF) (if using oxalyl chloride)[11]
Procedure:
-
To a solution of (R)- or (S)-MTPA (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add oxalyl chloride (1.5 eq) dropwise, followed by a catalytic amount of DMF (e.g., 1 drop).
-
Alternatively, the MTPA can be refluxed in neat thionyl chloride.[11]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent in vacuo to yield the crude Mosher's acid chloride. This is often used immediately in the next step without further purification.
This protocol describes the parallel synthesis of diastereomeric Mosher's esters from a chiral secondary alcohol.[8]
Materials:
-
Chiral alcohol
-
(R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In two separate, dry reaction vessels, dissolve the chiral alcohol (1.0 eq) in anhydrous DCM.
-
To each vessel, add anhydrous pyridine (2.0-3.0 eq).
-
Cool the solutions to 0 °C in an ice bath.
-
To one vessel, add a solution of (R)-(-)-Mosher's acid chloride (1.2-1.5 eq) in anhydrous DCM dropwise.
-
To the second vessel, add a solution of (S)-(+)-Mosher's acid chloride (1.2-1.5 eq) in anhydrous DCM dropwise.
-
Allow the reactions to warm to room temperature and stir for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Quench each reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixtures to separatory funnels and extract the aqueous layers with DCM (3 x volume of aqueous layer).
-
Combine the organic layers for each reaction, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layers under reduced pressure to obtain the crude diastereomeric esters.
-
Purify the esters by flash column chromatography on silica gel if necessary.
This protocol outlines the synthesis of diastereomeric Mosher's amides from a chiral primary or secondary amine.[10]
Materials:
-
Chiral amine
-
(R)-(-)-Mosher's acid chloride and (S)-(+)-Mosher's acid chloride
-
Anhydrous triethylamine (Et₃N) or other suitable base
-
Anhydrous dichloromethane (DCM) or other suitable inert solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Follow the same parallel reaction setup as described in Protocol 2, substituting the chiral alcohol with the chiral amine.
-
Use triethylamine as the base instead of pyridine.
-
The reaction is typically faster for amines and can be monitored by TLC or LC-MS for completion (often within a few hours).
-
The workup and purification steps are analogous to those for the Mosher's esters.
¹H NMR Analysis:
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA derivatives in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Carefully assign the proton signals for both diastereomers. This may require 2D NMR techniques (e.g., COSY, HSQC) for complex molecules.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra. The ee can be calculated using the formula: ee (%) = |(Integral₁ - Integral₂)/(Integral₁ + Integral₂)| * 100.
-
For absolute configuration determination, calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Apply the Mosher's model by correlating the signs of the Δδ values to the spatial arrangement of the substituents around the stereocenter.
¹⁹F NMR Analysis:
The trifluoromethyl group of Mosher's acid provides a sensitive probe for ¹⁹F NMR analysis, which is often simpler than ¹H NMR due to the absence of background signals.[6][7]
-
Acquire ¹⁹F NMR spectra of the (R)- and (S)-MTPA derivatives.
-
The two diastereomers will typically show two distinct singlets.
-
The enantiomeric excess can be determined by integrating these two signals.[13]
-
The chemical shift difference between the two signals can also be used in conjunction with established models to determine the absolute configuration.[6]
Enantiomerically pure Mosher's acid is essential for these applications and can be obtained by resolving the racemic mixture.[14][15]
Materials:
-
Racemic this compound
-
Enantiomerically pure chiral resolving agent (e.g., (R)-1-phenylethylamine, brucine, or other chiral amine)[3]
-
Suitable solvent for crystallization (e.g., ethanol, methanol, acetone)
-
Hydrochloric acid (HCl) solution
-
Diethyl ether or other suitable organic solvent
Procedure:
-
Dissolve the racemic Mosher's acid in a suitable solvent.
-
Add an equimolar amount of the chiral resolving agent.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of one of the diastereomeric salts.
-
Collect the crystals by filtration. The less soluble diastereomeric salt will crystallize out first.
-
Recrystallize the salt from the same solvent to improve diastereomeric purity.
-
To recover the enantiomerically enriched Mosher's acid, treat the diastereomeric salt with an aqueous HCl solution and extract the free acid with an organic solvent like diethyl ether.
-
Wash the organic layer with water, dry over anhydrous MgSO₄, and evaporate the solvent to obtain the enantiomerically enriched Mosher's acid.
-
The enantiomeric excess of the resolved acid should be determined by preparing a derivative (e.g., with an achiral alcohol) and analyzing by chiral HPLC or NMR.
Visualizations
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. Mosher's acid - Wikipedia [en.wikipedia.org]
- 3. The Retort [www1.udel.edu]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. A remarkable chiral recognition of racemic Mosher's acid salt by naturally derived chiral ionic liquids using 19F NMR spectroscopy - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
- 15. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
Application Notes & Protocols: High-Throughput Screening of Enantiomeric Excess Using MTPA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for the determination of enantiomeric excess (ee) using α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), with a focus on adapting classical methods for high-throughput screening (HTS) workflows.
Introduction to MTPA as a Chiral Derivatizing Agent
α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid, is a widely used chiral derivatizing agent for determining the enantiomeric excess and absolute configuration of chiral alcohols and amines.[1] The core principle of the Mosher method involves the conversion of a chiral analyte into a mixture of diastereomeric MTPA esters or amides. These diastereomers exhibit distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in ¹H and ¹⁹F NMR, allowing for the quantification of each enantiomer.[1][2] The significant chemical shift differences arise from the anisotropic effects of the phenyl ring in the MTPA moiety.[1] Both (R)-(+)- and (S)-(-)-enantiomers of MTPA are commercially available with high enantiomeric purity, enabling the synthesis of both diastereomeric pairs for comparative analysis.[1]
While traditionally a powerful tool for stereochemical analysis, the conventional Mosher method can be time-consuming. However, with the advent of laboratory automation and sensitive detection technologies, the principles of MTPA derivatization can be integrated into high-throughput screening platforms, significantly accelerating the drug discovery and development process.
High-Throughput Screening (HTS) Adaptations of MTPA-Based Assays
Adapting the MTPA method for high-throughput screening requires streamlining the derivatization process and employing rapid and sensitive analytical techniques. While direct high-throughput NMR applications with MTPA exist, fluorescence-based assays offer a more common and readily automated alternative for HTS.
2.1. Fluorescence-Based HTS Assays
A powerful HTS strategy involves the use of fluorescence-based assays.[3] This approach is based on the dynamic self-assembly of fluorescent diastereomeric complexes.[3][4] While not a direct application of MTPA, the principles can be adapted. For instance, a chiral analyte can be derivatized with a modified MTPA analogue containing a fluorophore. The resulting diastereomeric products would ideally exhibit different fluorescence properties (e.g., intensity or wavelength), allowing for quantification using a plate reader.[3] This method offers high sensitivity, requiring only nanogram quantities of the substrate per well, and can be performed in 384-well plates, enabling the rapid screening of large compound libraries.[3][4]
Workflow for a Conceptual Fluorescence-Based MTPA HTS Assay
Caption: Conceptual workflow for a high-throughput fluorescence-based MTPA assay.
2.2. Automated Derivatization for NMR and LC-MS Analysis
For workflows that still rely on the resolving power of NMR or Liquid Chromatography-Mass Spectrometry (LC-MS), automation of the derivatization step is key for high-throughput capacity. Dual-arm robotic systems can be programmed to perform in-vial derivatization, followed by automated injection into the analytical instrument.[5] This significantly improves precision, speed, and throughput compared to manual methods.[5]
Automated Derivatization Workflow
Caption: Workflow for automated MTPA derivatization and analysis.
Experimental Protocols
3.1. Protocol 1: Standard MTPA Esterification for NMR Analysis
This protocol details the conventional method for preparing MTPA esters for the determination of enantiomeric excess by NMR.
Materials:
-
Chiral alcohol or amine
-
(R)- or (S)-MTPA-Cl (Mosher's acid chloride)
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP)
-
Anhydrous solvent (e.g., CCl₄, CDCl₃, benzene-d₆)
-
NMR tubes
-
Standard laboratory glassware
Procedure:
-
Preparation of MTPA-Cl: MTPA can be converted to its more reactive acid chloride (MTPA-Cl) by reacting it with thionyl chloride or oxalyl chloride.[1] Alternatively, commercially available MTPA-Cl can be used.
-
Derivatization:
-
In a clean, dry NMR tube, dissolve the chiral alcohol or amine (1-5 mg) in the chosen anhydrous deuterated solvent (0.5 mL).
-
Add a slight excess of anhydrous pyridine.
-
Add a slight excess (1.1-1.5 equivalents) of (R)- or (S)-MTPA-Cl.
-
Seal the NMR tube and allow the reaction to proceed at room temperature. The reaction progress can be monitored by NMR.
-
-
NMR Analysis:
-
Acquire ¹H and/or ¹⁹F NMR spectra of the reaction mixture.
-
The diastereomeric esters will give rise to distinct, well-resolved signals for protons or the CF₃ group near the chiral center.
-
The enantiomeric excess is determined by integrating the signals corresponding to the two diastereomers.[2]
-
Data Presentation:
| Analyte | Derivatizing Agent | NMR Nucleus | Diastereomer 1 Signal (ppm) | Diastereomer 2 Signal (ppm) | Integration Ratio | Enantiomeric Excess (%) |
| Chiral Alcohol A | (R)-MTPA-Cl | ¹H | 3.52 | 3.58 | 1.0 : 0.25 | 60 |
| Chiral Amine B | (S)-MTPA-Cl | ¹⁹F | -71.3 | -71.5 | 1.0 : 0.8 | 11 |
3.2. Protocol 2: High-Throughput Fluorescence-Based Assay (Conceptual)
This protocol outlines a conceptual HTS assay using a fluorescent MTPA analogue.
Materials:
-
Library of chiral analytes in a 384-well plate
-
Fluorescently-labeled MTPA-Cl
-
Anhydrous solvent and base
-
Fluorescence plate reader
Procedure:
-
Plate Preparation: Using a robotic liquid handler, dispense the library of chiral analytes into the wells of a 384-well plate.
-
Reagent Addition: Dispense the fluorescent MTPA-Cl solution and the base into each well.
-
Incubation: Incubate the plate at room temperature for a predetermined time to allow the derivatization reaction to complete.
-
Fluorescence Reading: Measure the fluorescence intensity or emission wavelength in each well using a fluorescence plate reader.
-
Data Analysis: Calculate the enantiomeric excess based on a pre-established calibration curve that correlates fluorescence properties to the ratio of diastereomers.
Data Presentation:
| Well ID | Analyte Conc. (µM) | Fluorescence Intensity (AU) | Calculated ee (%) |
| A1 | 10 | 8500 | 95 |
| A2 | 10 | 6200 | 50 |
| B1 | 5 | 4300 | 92 |
| B2 | 5 | 3150 | 48 |
Logical Relationships in MTPA-Based Enantiomeric Excess Determination
The determination of enantiomeric excess using MTPA relies on a clear logical progression from the chiral analyte to the final quantitative result.
Caption: Logical flow from chiral analyte to enantiomeric excess determination using MTPA.
Conclusion
The use of MTPA as a chiral derivatizing agent remains a cornerstone of stereochemical analysis. By integrating this classical method with modern high-throughput technologies such as robotic automation and fluorescence detection, it is possible to significantly accelerate the screening of large compound libraries for enantiomeric excess. This synergy between established chemical principles and cutting-edge instrumentation is invaluable for researchers in drug discovery and development, enabling faster identification and optimization of chiral drug candidates.
References
- 1. grokipedia.com [grokipedia.com]
- 2. m.youtube.com [m.youtube.com]
- 3. High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Full automation of derivatization--solid-phase microextraction-gas chromatography-mass spectrometry with a dual-arm system for the determination of organometallic compounds in aqueous samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overlapping Signals in Mosher's Ester NMR Spectra
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of overlapping signals in Mosher's ester NMR spectra, a powerful technique for determining the absolute configuration of chiral alcohols and amines.[1][2][3]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues and questions related to overlapping NMR signals in the analysis of Mosher's esters in a question-and-answer format.
Q1: Why are the signals in my (R)- and (S)-Mosher's ester NMR spectra overlapping?
A1: Signal overlap in Mosher's ester NMR spectra is a frequent challenge that can arise from several factors:
-
Subtle Diastereomeric Differences: Mosher's method relies on creating diastereomers which have distinct NMR spectra. However, if the chiral center being investigated is distant from the protons being observed, the difference in their chemical environments between the (R)- and (S)-esters can be very small, leading to minimal chemical shift differences (Δδ) and signal overlap.[4]
-
Molecular Complexity: In complex molecules with multiple proton signals in a narrow spectral region, accidental overlap is common.[5] This is particularly prevalent in the aliphatic or aromatic regions of the spectrum.
-
Poor Spectral Resolution: Suboptimal experimental conditions can lead to broad peaks, which are more likely to overlap. This can be caused by poor shimming of the NMR spectrometer, sample inhomogeneity, or high sample concentration.[6]
Q2: My signals are overlapping. What are the first troubleshooting steps I should take?
A2: When faced with overlapping signals, consider the following initial steps:
-
Optimize NMR Acquisition Parameters: Ensure the spectrometer is well-shimmed to obtain the narrowest possible line widths.[7]
-
Adjust Sample Concentration: If the sample is too concentrated, it can lead to viscosity-induced line broadening. Diluting the sample may improve resolution.[6]
-
Change the Deuterated Solvent: The chemical shifts of your compound can be influenced by the solvent. Acquiring the spectra in a different deuterated solvent (e.g., changing from CDCl₃ to C₆D₆, acetone-d₆, or CD₃CN) can often induce differential shifts in the signals of interest, leading to better separation.[6][8][9][10] Aromatic solvents like benzene-d₆ are known to cause significant changes in chemical shifts due to their magnetic anisotropy.[10]
Q3: Can using a higher field NMR spectrometer help with signal overlap?
A3: Yes, using a higher field NMR spectrometer is a very effective method for resolving overlapping signals. The chemical shift dispersion (the separation between peaks in Hz) increases with the magnetic field strength. Therefore, acquiring the spectra on a higher field instrument (e.g., 600 MHz instead of 300 MHz) will result in better-resolved signals, making interpretation easier and more accurate.[11]
Q4: Are there any 2D NMR techniques that can help resolve overlapping signals?
A4: Two-dimensional (2D) NMR spectroscopy is a powerful tool for resolving signal overlap by spreading the signals into a second dimension.[12][13][14]
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically through 2-3 bonds). It can help in tracing out spin systems and identifying individual signals within a crowded region.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms. Since carbon chemical shifts have a much wider range than proton shifts, this method is highly effective at resolving overlapping proton signals.[12][13][14]
-
TOCSY (Total Correlation Spectroscopy): This experiment reveals correlations between all protons within a spin system, which is particularly useful for identifying all the protons of a specific residue in a complex molecule.[13]
Q5: I only have a small amount of my compound. Is there a way to determine the absolute configuration with just one Mosher's ester?
A5: In specific cases, a "shortcut" Mosher's method can be applied. This is particularly useful for molecules that possess a near-symmetrical environment around the chiral center. In such cases, instead of comparing the (R)- and (S)-esters, you can analyze the chemical shift differences between the nearly equivalent protons within a single Mosher's ester derivative. This approach conserves precious sample as only one derivative needs to be prepared.
Quantitative Data on Signal Resolution
The success of Mosher's method hinges on the ability to accurately measure the chemical shifts of corresponding protons in the (R)- and (S)-MTPA esters to calculate the chemical shift difference, Δδ (defined as δS - δR).[16][17] The table below provides a qualitative guide to interpreting the resolution of these signals.
| Signal Resolution | Δδ (ppm) Range | Interpretation & Recommended Action |
| Excellent | > 0.1 | Signals are well-separated and baseline-resolved. Integration and chemical shift determination are straightforward and reliable. |
| Good | 0.05 - 0.1 | Signals are clearly distinguishable but may have some minor overlap. Careful peak picking is required. |
| Moderate | 0.02 - 0.05 | Significant overlap is present, but individual peaks may still be discernible. Advanced processing techniques or 2D NMR may be necessary for accurate chemical shift determination. |
| Poor/Unresolved | < 0.02 | Signals are severely overlapped or appear as a single broadened peak. The troubleshooting steps outlined above (e.g., changing solvent, using a higher field NMR) are necessary.[6][11] |
Experimental Protocols
Detailed Protocol for the Modified (Advanced) Mosher's Method
This protocol describes the preparation of both (R)- and (S)-MTPA esters for the determination of absolute configuration.[1][2][3]
Materials:
-
Chiral alcohol or amine (~1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous deuterated solvent (e.g., CDCl₃, C₆D₆)
-
Two clean, dry NMR tubes
-
Anhydrous N₂ or Ar atmosphere
Procedure:
Preparation of the (S)-MTPA Ester (using (R)-MTPA-Cl):
-
In a clean, dry NMR tube, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.5 mL of the chosen anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (approx. 1.5 equivalents).
-
Add a slight molar excess (approx. 1.2 equivalents) of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and gently mix the contents. The reaction is typically complete within 30-60 minutes at room temperature. Monitor the reaction by ¹H NMR if necessary.
Preparation of the (R)-MTPA Ester (using (S)-MTPA-Cl):
-
In a separate, clean, dry NMR tube, repeat the procedure above using (S)-MTPA-Cl.
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples under identical experimental conditions.
-
Carefully assign the proton signals for both diastereomers. For complex molecules, 2D NMR techniques (e.g., COSY, HSQC) may be required for unambiguous assignment.[15]
-
Create a table of the chemical shifts for the assigned protons in both spectra and calculate the Δδ (δS - δR) values.
-
Analyze the sign of the Δδ values for protons on either side of the stereocenter to determine the absolute configuration based on the established conformational model of Mosher's esters.
Visualizations
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 2. experts.umn.edu [experts.umn.edu]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. individual.utoronto.ca [individual.utoronto.ca]
- 8. The role of solvents in the signal separation for quantitative (1)H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thieme-connect.de [thieme-connect.de]
- 11. High-field FT NMR application of Mosher's method. The absolute configurations of marine terpenoids – ScienceOpen [scienceopen.com]
- 12. 2D NMR [chem.ch.huji.ac.il]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR [mdpi.com]
- 17. Mosher ester derivatives [sites.science.oregonstate.edu]
Technical Support Center: Improving the Accuracy of the Mosher Method
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the accuracy of the Mosher method for determining the absolute configuration and enantiomeric excess of chiral alcohols and amines.
Troubleshooting Guides
This section addresses specific issues that may arise during the application of the Mosher method.
Issue 1: Incomplete or Slow Reaction
-
Question: My Mosher ester/amide formation reaction is slow or does not go to completion. What can I do?
-
Answer:
-
Reagent Purity: Ensure that the chiral alcohol/amine, Mosher's acid (MTPA), and all solvents are anhydrous and of high purity. Moisture can hydrolyze the acid chloride or interfere with coupling agents.
-
Activation of Mosher's Acid: For sluggish reactions, converting Mosher's acid to the more reactive Mosher's acid chloride is recommended.[1][2] This can be achieved using reagents like oxalyl chloride or thionyl chloride.[3]
-
Coupling Agents: When using Mosher's acid directly, ensure the appropriate coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is used in slight excess. The addition of a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the esterification, especially for sterically hindered alcohols.[4][5]
-
Reaction Temperature: While reactions are often run at room temperature, gentle heating may be required for less reactive substrates. However, be cautious of potential side reactions or racemization at elevated temperatures.
-
Steric Hindrance: For highly hindered alcohols or amines, longer reaction times may be necessary. Using the more reactive pentafluorophenyl (PFP) ester of Mosher's acid can also be an effective alternative.
-
Issue 2: Poor Resolution or Overlapping Peaks in NMR Spectra
-
Question: The 1H NMR signals for the two diastereomers are overlapping, making integration and analysis difficult. How can I improve the resolution?
-
Answer:
-
Higher Field NMR: Acquiring the spectrum on a higher field NMR spectrometer will increase the dispersion of the signals.
-
19F NMR: A key advantage of the Mosher method is the presence of the trifluoromethyl (-CF3) group.[6] 19F NMR spectroscopy often provides baseline-separated singlets for the two diastereomers, allowing for accurate determination of the diastereomeric ratio and, consequently, the enantiomeric excess.[6][7]
-
Solvent Effects: Changing the deuterated solvent (e.g., from CDCl3 to C6D6) can alter the chemical shifts of the diastereomers and may improve separation.
-
2D NMR Techniques: Two-dimensional NMR experiments, such as COSY and HSQC, can be invaluable in assigning the protons of complex molecules, which is a prerequisite for accurate Δδ analysis.[8]
-
Issue 3: Inconsistent or Unexpected Δδ (δS - δR) Values
-
Question: The calculated Δδ values do not show a consistent pattern of positive and negative values on either side of the stereocenter, or the signs are opposite to what is expected. What could be the cause?
-
Answer:
-
Incorrect Conformational Model: The Mosher method relies on a specific extended conformation of the MTPA ester/amide in solution.[8][9] If the substrate's structure forces a deviation from this preferred conformation due to steric bulk or intramolecular interactions (e.g., hydrogen bonding), the predictive model will fail.
-
Incorrect Assignment of Protons: It is crucial to unambiguously assign the 1H NMR signals for both the (R)- and (S)-MTPA derivatives.[8] Use 2D NMR techniques if necessary to confirm assignments.
-
Analysis of a Single Diastereomer: It is strongly recommended to prepare and analyze both the (R)- and (S)-MTPA derivatives. Relying on the chemical shift differences between a single diastereomer and the parent alcohol can be misleading.[8]
-
Remote Stereocenters: The presence of other stereocenters in the molecule can influence the conformation of the Mosher derivative and affect the observed chemical shifts.
-
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to prepare both the (R)- and (S)-MTPA derivatives?
A1: Preparing both diastereomers is crucial for the "advanced Mosher method."[10][11] By calculating the difference in chemical shifts for each proton (Δδ = δS - δR), a more reliable and internally consistent dataset is obtained. This comparative analysis minimizes the impact of the inherent chemical shift changes upon esterification and amplifies the differences due to the anisotropic effect of the MTPA phenyl group, leading to a more confident assignment of the absolute configuration.[8][12][13]
Q2: Can the Mosher method be used for primary alcohols?
A2: Yes, a modified Mosher's method can be applied to chiral primary alcohols to determine the absolute configuration of stereocenters at a two- or three-bond distance from the hydroxyl group.[14]
Q3: How does the accuracy of the Mosher method for determining enantiomeric excess (ee) compare to chiral HPLC?
A3: Chiral HPLC is generally considered more accurate and sensitive for determining enantiomeric excess, especially for trace analysis, provided a suitable chiral stationary phase and separation method are developed.[15][16] The Mosher method's accuracy for ee determination can be limited by factors such as baseline resolution of NMR signals and potential integration errors.[17] However, the primary advantage of the Mosher method is its ability to determine the absolute configuration simultaneously.
Q4: What is the minimum amount of sample required for Mosher analysis?
A4: Typically, a few milligrams (e.g., 2-5 mg) of the chiral substrate are sufficient for preparing the MTPA derivatives in an NMR tube and acquiring high-quality NMR spectra.[2] The use of HPLC-NMR can allow for analysis on even smaller scales.[10][11]
Q5: Are there alternatives to Mosher's acid?
A5: Yes, other chiral derivatizing agents exist. For instance, for chiral amines, Marfey's reagent can be used and will not react with free carboxylic acid groups.
Experimental Protocols
Protocol 1: Preparation of Mosher's Esters using Mosher's Acid Chloride
Materials:
-
Chiral alcohol (~2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(R)-MTPA-Cl]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride [(S)-MTPA-Cl]
-
Anhydrous pyridine or DMAP
-
Anhydrous deuterated solvent (e.g., CDCl3, C6D6)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (~5-10 µL).
-
Add a slight molar excess (~1.2 equivalents) of (R)-MTPA-Cl.[2]
-
Cap the NMR tube, mix gently, and allow the reaction to proceed at room temperature for 1-4 hours or until completion.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA-Cl.
-
-
NMR Analysis:
-
Acquire 1H NMR (and optionally 19F NMR) spectra for both the (R)- and (S)-MTPA ester samples.
-
Carefully assign all relevant proton signals for both diastereomers.
-
Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
-
Protocol 2: Preparation of Mosher's Amides using Mosher's Acid and a Coupling Agent
Materials:
-
Chiral amine (~2.5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid [(R)-MTPA]
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid [(S)-MTPA]
-
Coupling agent (e.g., DCC or EDC)
-
Anhydrous deuterated solvent (e.g., CDCl3)
-
Two clean, dry NMR tubes
Procedure:
-
Preparation of (R)-MTPA Amide:
-
In a clean, dry NMR tube, dissolve ~2.5 mg of the chiral amine in 0.5 mL of anhydrous deuterated solvent.
-
Add a slight molar excess (~1.1 equivalents) of (R)-MTPA.[2]
-
Add one equivalent of the coupling agent (e.g., DCC).[2]
-
Cap the NMR tube and allow the reaction to proceed at room temperature for 2-6 hours.
-
-
Preparation of (S)-MTPA Amide:
-
In a separate clean, dry NMR tube, repeat the procedure from step 1 using (S)-MTPA.
-
-
NMR Analysis:
-
Acquire 1H NMR spectra for both the (R)- and (S)-MTPA amide samples.
-
Assign the relevant signals and perform the Δδ analysis as described for the Mosher's ester protocol.
-
Data Presentation
Table 1: Example Data for Mosher Ester Analysis of a Chiral Secondary Alcohol
| Proton Assignment | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-1' (CH3) | 1.25 | 1.35 | -0.10 |
| H-2' (CH) | 4.95 | 4.90 | +0.05 |
| H-3'a (CH2) | 2.10 | 2.00 | +0.10 |
| H-3'b (CH2) | 2.25 | 2.18 | +0.07 |
| OMe (MTPA) | 3.55 | 3.58 | -0.03 |
Visualizations
Caption: Experimental workflow for determining absolute configuration using the advanced Mosher method.
References
- 1. Mosher's acid - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR | MDPI [mdpi.com]
- 11. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. experts.umn.edu [experts.umn.edu]
- 14. researchgate.net [researchgate.net]
- 15. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 16. mdpi.com [mdpi.com]
- 17. individual.utoronto.ca [individual.utoronto.ca]
Technical Support Center: Mosher's Method (MTPA) for Absolute Configuration Determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid, for the determination of absolute configuration of chiral alcohols and amines via NMR spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of Mosher's method?
A1: Mosher's method is a technique that utilizes nuclear magnetic resonance (NMR) spectroscopy to determine the absolute configuration of a chiral center, typically a secondary alcohol or amine. The process involves derivatizing the chiral substrate with the two enantiomers of a chiral reagent, (R)- and (S)-MTPA, to form a pair of diastereomers. These diastereomers exhibit distinct NMR spectra. By analyzing the differences in the chemical shifts (Δδ = δS - δR) of protons near the newly formed ester or amide linkage, the absolute stereochemistry of the original chiral center can be deduced. This is based on the principle that the phenyl group of the MTPA moiety adopts a preferred conformation, leading to predictable shielding or deshielding effects on nearby protons.
Q2: Why am I getting very small or inconsistent Δδ (δS - δR) values?
A2: Small or inconsistent Δδ values are a common pitfall and can arise from several factors:
-
High Conformational Flexibility: If the substituents on the chiral center are not significantly different in size or if the molecule is highly flexible, the MTPA esters may not adopt a single, well-defined conformation in solution. This leads to an averaging of the shielding and deshielding effects of the MTPA phenyl group, resulting in small and unreliable Δδ values.
-
Incorrect Conformation Model Assumption: The standard Mosher model assumes a specific eclipsed conformation of the C-O bond of the alcohol and the C=O bond of the ester. If steric hindrance or other electronic factors favor a different conformation, the predicted shielding/deshielding pattern will be incorrect, leading to a wrong assignment.
-
Remote Stereocenter: The anisotropic effect of the MTPA phenyl group diminishes with distance. If the protons being analyzed are too far from the chiral center, the observed Δδ values will be negligible.
Troubleshooting Steps:
-
Low-Temperature NMR: Acquiring the NMR spectra at a lower temperature can sometimes "freeze out" a single predominant conformation, leading to more significant and reliable Δδ values.
-
Use of Alternative Reagents: For substrates with high conformational flexibility, consider using alternative chiral derivatizing agents that may enforce a more rigid conformation, such as methoxyphenylacetic acid (MPA).
-
2D NMR Techniques: Employ 2D NMR experiments like COSY and HSQC to unambiguously assign all proton signals, ensuring that the correct protons are being compared.
Q3: My 1H NMR spectra for the (R)- and (S)-MTPA esters are showing significant overlap. What can I do?
A3: Signal overlap can make it impossible to accurately determine chemical shifts and calculate Δδ values. Here are some strategies to resolve overlapping signals:
-
Change the NMR Solvent: The chemical shifts of protons can be sensitive to the NMR solvent used.[1] Acquiring spectra in a different deuterated solvent (e.g., from CDCl₃ to benzene-d₆ or acetone-d₆) can often induce sufficient chemical shift changes to resolve overlapping signals.[2][3] Aromatic solvents like benzene-d₆ can cause significant shifts due to the aromatic solvent-induced shift (ASIS) effect.
-
Higher Field NMR Spectrometer: Using a spectrometer with a higher magnetic field strength will increase the dispersion of the signals, which can help to resolve overlapping peaks.
-
2D NMR Spectroscopy: As mentioned previously, 2D NMR techniques such as COSY, TOCSY, and HSQC are powerful tools for resolving and assigning signals in complex spectra.[1] HSQC, in particular, spreads the proton signals over the wider carbon-13 chemical shift range, often resolving overlap issues.[1]
-
Lanthanide Shift Reagents: In some cases, the use of chiral lanthanide shift reagents can help to resolve overlapping signals by inducing large chemical shift changes. However, this method can also lead to significant line broadening.
Q4: How can I be sure that the esterification reaction has gone to completion?
A4: Incomplete reaction is a major source of error, as the presence of unreacted alcohol will interfere with the analysis. Here are ways to monitor the reaction:
-
Thin-Layer Chromatography (TLC): TLC is a simple and effective way to monitor the progress of the reaction. Spot the reaction mixture alongside the starting alcohol. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate that the reaction is proceeding.
-
1H NMR Spectroscopy: Take a small aliquot from the reaction mixture and acquire a quick 1H NMR spectrum. The disappearance of the signal corresponding to the carbinol proton of the starting alcohol and the appearance of new signals for the MTPA ester are indicative of reaction completion. You can also integrate the signals of the starting material and product to quantify the conversion.
-
Mass Spectrometry: Techniques like on-line direct liquid sampling mass spectrometry can be used for real-time monitoring of the reaction components.[4]
Q5: I suspect my MTPA-Cl (Mosher's acid chloride) has degraded. How can I check its purity?
A5: MTPA-Cl is sensitive to moisture and can hydrolyze back to MTPA (the carboxylic acid). The presence of MTPA can lead to side reactions and incomplete esterification.
-
1H NMR Spectroscopy: Dissolve a small amount of the MTPA-Cl in an anhydrous deuterated solvent (e.g., CDCl₃). The presence of a broad singlet corresponding to the carboxylic acid proton of MTPA is a clear indication of hydrolysis.
-
IR Spectroscopy: The IR spectrum of pure MTPA-Cl will show a strong absorption for the acid chloride carbonyl group (typically around 1780-1815 cm⁻¹). The presence of a broad O-H stretch (around 2500-3300 cm⁻¹) and a carbonyl absorption at a lower frequency (around 1700-1730 cm⁻¹) suggests the presence of the carboxylic acid.
-
Commercially available reagents: Commercially available MTPA-Cl is typically of high enantiomeric purity (often >99%).[5] However, it is crucial to handle and store it under anhydrous conditions to prevent degradation.[6]
Data Presentation
Table 1: Representative Δδ (δS - δR) Values for Protons in MTPA Esters
| Proton Position Relative to Stereocenter | Typical Δδ (ppm) Range | Interpretation |
| α-protons | Small and often unreliable | Not typically used for analysis |
| β-protons | ± 0.05 to ± 0.3 | Reliable for analysis |
| γ-protons | ± 0.02 to ± 0.1 | Can be used for confirmation |
| Protons further than γ | < ± 0.02 | Generally too small for reliable analysis |
Note: These are general ranges, and the actual values will depend on the specific structure of the molecule being analyzed.
Table 2: Recommended NMR Solvents for Mosher's Analysis
| Solvent | Properties | When to Use |
| Chloroform-d (CDCl₃) | Good general solubility, relatively non-polar.[2] | Default starting solvent for many organic compounds. |
| Benzene-d₆ | Aromatic solvent, can induce significant chemical shift changes (ASIS effect). | To resolve overlapping signals observed in CDCl₃. |
| Acetone-d₆ | More polar than CDCl₃, good for dissolving more polar compounds.[7] | When the substrate has poor solubility in CDCl₃ or benzene-d₆. |
| Dichloromethane-d₂ (CD₂Cl₂) | Similar properties to CDCl₃ but can sometimes offer better signal resolution. | As an alternative to CDCl₃. |
Experimental Protocols
Protocol 1: Synthesis of (R)- and (S)-MTPA Esters
This protocol describes the parallel synthesis of the (R)- and (S)-MTPA esters of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (1.0 eq)
-
(R)-(-)-MTPA-Cl (1.2 eq)
-
(S)-(+)-MTPA-Cl (1.2 eq)
-
Anhydrous pyridine (3.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
Procedure:
-
In two separate, dry NMR tubes, dissolve the chiral alcohol (e.g., 1-2 mg) in anhydrous DCM (e.g., 0.5 mL).
-
To each tube, add anhydrous pyridine.
-
To one tube, add (R)-(-)-MTPA-Cl. To the other tube, add (S)-(+)-MTPA-Cl.
-
Cap the NMR tubes and gently agitate to mix the contents.
-
Allow the reactions to proceed at room temperature for 1-4 hours, or until the reaction is complete as monitored by TLC or ¹H NMR.
-
Once the reaction is complete, the crude reaction mixture can be directly analyzed by NMR. If purification is necessary, the reaction mixture can be diluted with DCM, washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude ester can then be purified by flash chromatography.
Protocol 2: NMR Data Acquisition and Analysis
-
Acquire high-resolution ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples in the same deuterated solvent.
-
Carefully assign all relevant proton signals in both spectra using 1D and 2D NMR techniques (COSY, HSQC) as needed.
-
For each assigned proton, determine the chemical shift (δ) in both the (S)-ester and (R)-ester spectra.
-
Calculate the difference in chemical shifts, Δδ = δS - δR, for each proton.
-
Based on the sign of the Δδ values for protons on either side of the carbinol center, and by applying the conformational model of the MTPA ester, determine the absolute configuration of the alcohol.
Mandatory Visualizations
Caption: Experimental workflow for Mosher's ester analysis.
Caption: Troubleshooting logic for common MTPA analysis issues.
References
- 1. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 2. NMR solvent selection - that also allows sample recovery [biochromato.com]
- 3. Avance Beginners Guide - Solvent Selection [2210pc.chem.uic.edu]
- 4. Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. individual.utoronto.ca [individual.utoronto.ca]
- 6. (R)-(-)-a-Methoxy-a-(trifluoromethyl)phenylacetyl chloride for chiral derivatization, LiChropur , = 99.0 39637-99-5 [sigmaaldrich.com]
- 7. scribd.com [scribd.com]
Optimizing reaction conditions for Mosher esterification
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize Mosher esterification reactions for the determination of absolute stereochemistry.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of a Mosher esterification reaction?
A1: Mosher esterification is an NMR-based method used to determine the absolute configuration of chiral secondary alcohols and amines. The technique involves derivatizing the chiral substrate with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid, to form diastereomeric esters or amides.[1][2][3] By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) of the protons near the stereocenter in these two diastereomers, the absolute stereochemistry can be assigned.[2][4][5]
Q2: What are the key reagents required for a Mosher esterification?
A2: The essential reagents include the chiral substrate (alcohol or amine), the chiral derivatizing agents ((R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl, the acid chloride forms of Mosher's acid), a nucleophilic catalyst, and an anhydrous aprotic solvent.[1][6] Two separate reactions are run in parallel, one for each enantiomer of the MTPA chloride.[1]
Q3: What is the role of pyridine or DMAP in the reaction?
A3: Pyridine or 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst to accelerate the acylation reaction.[7][8] DMAP is significantly more effective than pyridine and can increase the rate of esterification by several orders of magnitude, especially for sterically hindered alcohols.[8] These bases also serve to scavenge the HCl that is generated during the reaction.
Q4: Why is it critical to use anhydrous conditions?
A4: Mosher's acid chloride (MTPA-Cl) is highly sensitive to moisture.[2] The presence of water will hydrolyze the MTPA-Cl back to the corresponding carboxylic acid, which will not react with the alcohol. This leads to lower yields of the desired Mosher ester and complicates the purification and analysis of the final product.
Experimental Protocols
Standard Protocol for Mosher Esterification of a Chiral Secondary Alcohol
This protocol outlines the parallel synthesis of (R)- and (S)-MTPA esters.
Materials:
-
Chiral secondary alcohol
-
(R)-(-)-MTPA-Cl and (S)-(+)-MTPA-Cl
-
Anhydrous pyridine or 4-dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In two separate, clean, and dry round-bottom flasks, dissolve the chiral alcohol (1.0 equivalent) in anhydrous DCM. Add anhydrous pyridine (approx. 3-4 equivalents) or a catalytic amount of DMAP (approx. 0.1-0.2 equivalents) along with a non-nucleophilic base like triethylamine (2-3 equivalents).
-
Cooling: Cool both solutions to 0 °C using an ice bath.
-
Addition of MTPA-Cl: To one flask, slowly add (R)-(-)-MTPA-Cl (approx. 1.2-1.5 equivalents). To the second flask, slowly add (S)-(+)-MTPA-Cl (approx. 1.2-1.5 equivalents).
-
Reaction: Allow the reactions to warm to room temperature and stir for a period ranging from a few hours to 24 hours.[1] The reaction progress should be monitored by thin-layer chromatography (TLC) or LC-MS to confirm the consumption of the starting alcohol.
-
Work-up: Once the reaction is complete, quench both reactions by adding a saturated aqueous NaHCO₃ solution. Transfer the mixtures to a separatory funnel and extract the aqueous layer with DCM (typically 3 times).
-
Washing: Combine the organic layers for each reaction separately and wash with brine.
-
Drying and Concentration: Dry the organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude diastereomeric esters.[1]
-
Purification: If necessary, purify the crude esters via flash column chromatography using a hexane/ethyl acetate gradient.[1] However, for NMR analysis, analysis of the crude esters is often sufficient.[9]
Troubleshooting and Optimization Guide
Issue 1: Incomplete or Slow Reaction
Q: My reaction is not going to completion, even after 24 hours. What could be the cause?
A: Incomplete reactions are a common issue. Several factors can contribute to this problem. The troubleshooting workflow below can help identify the cause.
Caption: Troubleshooting workflow for incomplete Mosher esterification.
Issue 2: Low Yield and Side Products
Q: I am getting a low yield of my desired ester and see multiple side products. What is happening?
A: This can be caused by substrate instability, impure reagents, or non-optimal reaction conditions.
-
Substrate Instability: Some molecules can degrade in the presence of acid (HCl byproduct) or base (pyridine/DMAP), or may be sensitive to temperature.[4] If your substrate is unstable, run the reaction at 0 °C and monitor it closely to stop it as soon as the starting material is consumed.
-
Impure MTPA-Cl: Commercial MTPA-Cl can contain the corresponding carboxylic acid from hydrolysis. This can lead to side reactions or incomplete conversion. Using freshly opened or purified MTPA-Cl is recommended.[10]
-
Epimerization: Although less common, some substrates may be prone to epimerization at the carbinol center or adjacent centers under the reaction conditions, especially with extended reaction times or heat.[11]
Issue 3: Purification and Analysis Difficulties
Q: I'm having trouble purifying my Mosher esters and my NMR spectra are messy.
A: Purification and analysis can be challenging, but optimization is possible.
-
Purification: The two diastereomeric esters can sometimes be difficult to separate from each other or from unreacted starting material, especially if they have very similar polarities. Careful flash chromatography with a shallow solvent gradient is often effective.[1] In many cases, purification is not strictly necessary for NMR analysis, as the key proton signals of the diastereomers can often be identified and assigned in the crude spectrum.[9]
-
Messy NMR Spectra: Overlapping signals can make analysis difficult, particularly for complex molecules. Running 2D NMR experiments like COSY and HSQC can be invaluable for assigning the proton signals correctly.[9] If signals are still ambiguous, using a higher field NMR spectrometer can provide better resolution.
Optimization of Reaction Conditions
The efficiency of Mosher esterification can be highly dependent on the specific substrate. The following parameters can be adjusted for optimization.
| Parameter | Standard Condition | Optimization Strategy | Rationale |
| Catalyst | Pyridine (solvent) or DMAP (0.1-0.2 eq.) | For hindered alcohols or slow reactions, use DMAP instead of pyridine.[8][12] | DMAP is a "hypernucleophilic" acylation catalyst and is much more reactive than pyridine, accelerating the formation of the reactive acylpyridinium intermediate.[8] |
| Solvent | Dichloromethane (DCM) | Test other anhydrous aprotic solvents like THF, benzene, or CCl₄. | Solvent can influence reaction rates and the conformational equilibrium of the Mosher ester, which may affect the observed Δδ values.[13] |
| Temperature | 0 °C to Room Temp | For unstable substrates, maintain 0 °C. For slow reactions, increase to room temperature or slightly higher (e.g., 40 °C). | Lower temperatures can minimize side reactions and degradation.[4] Higher temperatures increase the reaction rate.[14] |
| Reaction Time | 4 - 24 hours | Monitor the reaction by TLC. Quench as soon as the starting alcohol is consumed. | Prolonged reaction times can lead to side product formation or epimerization.[11] A typical analysis requires 4-6 hours of active effort over 1-2 days.[2][3] |
| Stoichiometry | 1.2-1.5 eq. MTPA-Cl | For hindered alcohols or if hydrolysis is suspected, increase to 2.0 eq. of MTPA-Cl. | Ensures that enough acylating agent is present to drive the reaction to completion, even if some is lost to hydrolysis.[10] |
Visualization of Key Processes
General Experimental Workflow
The overall process from substrate to stereochemical assignment follows a clear workflow.
Caption: General workflow for Mosher esterification and analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Mosher's acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. 4-Dimethylaminopyridine (DMAP) [commonorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. individual.utoronto.ca [individual.utoronto.ca]
- 11. Synthesis and spectroscopic analysis of a stereoisomer library of the phytophthora mating hormone α1 and derived bis-Mosher esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 4-Dimethylaminopyridine - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Troubleshooting incomplete derivatization with Mosher's acid chloride
Welcome to the technical support center for troubleshooting incomplete derivatization with Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride). This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the preparation of Mosher's esters for the determination of absolute configuration and enantiomeric excess of chiral alcohols and amines.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and offers solutions to specific issues you may encounter during your derivatization experiments.
Q1: My NMR spectrum shows unreacted starting alcohol after the derivatization reaction. What are the potential causes of this incomplete reaction?
A1: Incomplete derivatization is a common issue that can arise from several factors. The primary reasons include:
-
Presence of Moisture: Mosher's acid chloride is highly reactive towards water. Any moisture in the reaction system, including in your starting material, solvent, or glassware, will hydrolyze the acid chloride, rendering it inactive for the desired esterification.
-
Insufficient Mosher's Acid Chloride: An inadequate amount of the derivatizing agent will naturally lead to an incomplete reaction. It is crucial to use a slight molar excess of Mosher's acid chloride to ensure all the alcohol is consumed.
-
Suboptimal Reaction Conditions: The reaction time, temperature, and choice of solvent can significantly impact the reaction's completeness. Insufficient reaction time or a non-optimal temperature can lead to a stalled reaction.
-
Poor Reagent Quality: The quality of Mosher's acid chloride can degrade over time, especially if not stored under anhydrous and inert conditions. Using degraded reagent will result in lower yields.
-
Steric Hindrance: Highly sterically hindered alcohols may react sluggishly with Mosher's acid chloride, requiring more forcing conditions or longer reaction times.
Q2: How can I ensure my reaction conditions are anhydrous?
A2: Maintaining anhydrous conditions is critical for a successful derivatization. Here are some key steps:
-
Glassware: All glassware should be thoroughly dried in an oven (e.g., at 120°C for several hours) and cooled under a stream of inert gas (e.g., nitrogen or argon) or in a desiccator immediately before use.
-
Solvents: Use freshly distilled, anhydrous solvents. Solvents from sealed bottles rated for anhydrous use are also suitable.
-
Starting Material: Ensure your chiral alcohol or amine is free of water. This can be achieved by co-evaporation with an anhydrous solvent like toluene or by drying under high vacuum.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere of nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel.
Q3: What is the recommended stoichiometry for the reaction?
A3: A slight molar excess of Mosher's acid chloride is generally recommended to drive the reaction to completion. A common practice is to use 1.1 to 1.5 equivalents of Mosher's acid chloride relative to the chiral alcohol or amine.[1] A tertiary amine base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), is also typically added in slight excess (e.g., 1.5 to 2.0 equivalents) to act as a nucleophilic catalyst and to scavenge the HCl byproduct generated during the reaction.
Q4: I am still observing incomplete derivatization even after ensuring anhydrous conditions and using excess reagent. What other parameters can I optimize?
A4: If the reaction is still incomplete, consider optimizing the following parameters:
-
Reaction Time: While many derivatizations are complete within a few hours at room temperature, sterically hindered substrates may require longer reaction times.[1] Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for NMR analysis to determine the optimal reaction time.
-
Temperature: Increasing the reaction temperature can enhance the rate of reaction for less reactive substrates. However, be cautious as excessive heat can lead to side reactions or racemization.
-
Solvent: The choice of solvent can influence the reaction rate. Dichloromethane (DCM) and pyridine are commonly used. For sluggish reactions, a more polar aprotic solvent might be beneficial, but always ensure it is anhydrous.
Q5: Are there any common side reactions I should be aware of?
A5: A significant side reaction to be aware of is kinetic resolution.[2] If the reaction is not driven to completion, and you are working with a scalemic mixture of enantiomers, one enantiomer may react faster with the chiral Mosher's acid chloride than the other.[2] This will result in an inaccurate determination of the initial enantiomeric excess. Therefore, achieving full conversion is paramount for accurate ee determination.[2]
Q6: How do I purify the Mosher's ester from unreacted starting material and other impurities?
A6: After the reaction is complete, a standard workup procedure is typically employed. This often involves quenching the reaction with a small amount of water or a saturated aqueous solution of sodium bicarbonate to destroy any remaining acid chloride. The product is then extracted into an organic solvent. To remove the unreacted alcohol and other polar impurities, the organic layer can be washed with dilute acid (to remove the amine base), water, and brine. The crude product can then be purified by flash column chromatography on silica gel.
Data Presentation
The following table summarizes the impact of key reaction parameters on the efficiency of Mosher's ester derivatization.
| Parameter | Condition | Effect on Derivatization | Troubleshooting Action |
| Moisture | Presence of water in reagents or glassware | Hydrolysis of Mosher's acid chloride, leading to incomplete reaction. | Thoroughly dry all glassware and use anhydrous solvents. |
| Stoichiometry | Insufficient Mosher's acid chloride (<1.1 eq.) | Incomplete conversion of the alcohol/amine. | Use a slight molar excess (1.1-1.5 eq.) of Mosher's acid chloride. |
| Reaction Time | Too short, especially for sterically hindered substrates | Incomplete reaction. | Monitor the reaction by TLC or NMR and extend the reaction time as needed. |
| Temperature | Too low for sterically hindered substrates | Slow or incomplete reaction. | Gently heat the reaction, but monitor for potential side reactions. |
| Base | Absence or insufficient amount of amine base | Slow reaction and accumulation of HCl, which can lead to side reactions. | Use a suitable amine base (e.g., pyridine, DMAP) in slight excess. |
| Reagent Quality | Degraded Mosher's acid chloride | Low reactivity and incomplete derivatization. | Use fresh, high-quality reagent stored under anhydrous and inert conditions. |
Experimental Protocols
Detailed Methodology for Mosher's Ester Preparation
This protocol outlines a general procedure for the preparation of a Mosher's ester from a chiral secondary alcohol.
Materials:
-
Chiral alcohol (1.0 eq.)
-
(R)- or (S)-Mosher's acid chloride (1.2 eq.)
-
Anhydrous pyridine (2.0 eq.)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
1 M aqueous HCl solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexanes/ethyl acetate mixture)
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), dissolve the chiral alcohol (1.0 eq.) in anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Addition of Base: Add anhydrous pyridine (2.0 eq.) to the solution and stir for 5 minutes at room temperature.
-
Addition of Mosher's Acid Chloride: Slowly add a solution of Mosher's acid chloride (1.2 eq.) in anhydrous DCM to the reaction mixture at 0°C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by TLC until the starting alcohol is no longer visible.
-
Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Washing: Wash the combined organic layers sequentially with 1 M aqueous HCl, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Mosher's ester.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure Mosher's ester.
Mandatory Visualization
Caption: Troubleshooting workflow for incomplete Mosher's acid derivatization.
Caption: Desired reaction pathway and a common side reaction.
References
Technical Support Center: Purification of Diastereomeric Mosher's Esters
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the purification of diastereomeric Mosher's esters.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of preparing Mosher's esters?
A1: Mosher's esters are prepared to determine the absolute configuration and enantiomeric purity of chiral alcohols and amines.[1][2][3][4] By reacting a chiral alcohol or amine with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) or its acid chloride, a mixture of diastereomers is formed.[5] Unlike enantiomers, which have identical physical properties in an achiral environment, diastereomers have different physical and chemical properties, allowing for their separation and analysis by techniques like NMR spectroscopy and chromatography.[2][4]
Q2: Can I use column chromatography to purify Mosher's esters?
A2: Yes, flash column chromatography is a common method for purifying Mosher's esters, especially for larger scale preparations.[6][7] However, it may offer lower resolution compared to HPLC.[8] Success depends on the difference in polarity between the diastereomers.
Q3: Is HPLC a suitable method for separating diastereomeric Mosher's esters?
A3: High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of diastereomeric Mosher's esters, offering high resolution.[2][9] Both normal-phase and reversed-phase HPLC can be employed.[1][9] For particularly challenging separations, preparative HPLC can be used for purification.[10][11]
Q4: Do I need a chiral column to separate diastereomeric Mosher's esters?
A4: Not necessarily. Since Mosher's esters are diastereomers, they can often be separated on a standard achiral stationary phase, such as silica gel or C18.[1][2][9]
Q5: How can I remove the Mosher's ester group to recover my alcohol?
A5: The Mosher's ester can be cleaved to regenerate the chiral alcohol. Common methods include hydrolysis under acidic or basic conditions, or reductive cleavage with a reducing agent like lithium aluminum hydride (LiAlH₄).[12][13][14]
Troubleshooting Guides
Column Chromatography Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor or no separation of diastereomers | Insufficient difference in polarity between the diastereomers. | - Optimize the solvent system. Try a different combination of non-polar and polar solvents (e.g., hexane/ethyl acetate, dichloromethane/methanol).[7]- Use a longer column to increase the number of theoretical plates.- Consider using a stationary phase other than silica gel, such as alumina. |
| Compound decomposes on the column | The acidic nature of silica gel can cause degradation of sensitive compounds. | - Deactivate the silica gel by adding a small amount of a neutralizer like triethylamine (1-2%) to the eluent.- Use a less acidic stationary phase, such as neutral alumina.[15] |
| Streaking or tailing of peaks | - The sample was not loaded onto the column in a concentrated band.- The compound has low solubility in the eluent. | - Dissolve the sample in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel before loading.- Adjust the solvent system to improve solubility. |
| Compound is not eluting from the column | The eluent is not polar enough to move the compound. | - Gradually increase the polarity of the eluent.- If the compound is still retained, a "flush" with a highly polar solvent like methanol may be necessary. |
HPLC Purification
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor resolution of diastereomeric peaks | - Suboptimal mobile phase composition.- Inappropriate column choice.- Non-ideal temperature or flow rate. | - Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water in reversed-phase).- Try a different stationary phase (e.g., C18, phenyl, or cyano).- Optimize the column temperature and flow rate.[16][17] |
| Peak fronting or tailing | - Column overload.- Secondary interactions with the stationary phase. | - Reduce the amount of sample injected.- Add a modifier to the mobile phase (e.g., a small amount of acid or base) to suppress unwanted interactions.- Ensure the sample is dissolved in the mobile phase. |
| Irreproducible retention times | - Inadequate column equilibration.- Changes in mobile phase composition or temperature. | - Equilibrate the column with the mobile phase until a stable baseline is achieved.- Use a column oven to maintain a constant temperature and prepare fresh mobile phase daily. |
| High backpressure | - Blockage in the system (e.g., column frit).- High viscosity of the mobile phase. | - Filter the sample and mobile phase.- Reverse flush the column (if recommended by the manufacturer).- Consider using a less viscous mobile phase or increasing the column temperature. |
Derivatization Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Incomplete reaction (observed by TLC or NMR) | - Presence of moisture in the reaction.- Insufficient amount of Mosher's acid chloride or coupling agent.- Steric hindrance around the alcohol. | - Use anhydrous solvents and glassware.- Use a slight excess of the Mosher's reagent and coupling agent (e.g., DCC, DMAP).[2]- Increase the reaction time and/or temperature. |
| Formation of side products | - Reaction of Mosher's acid chloride with other functional groups in the molecule. | - Protect other reactive functional groups before derivatization.- Use milder reaction conditions. |
Data Presentation
Table 1: Representative HPLC Separation Parameters for Diastereomeric Esters
| Diastereomeric Ester Type | Column | Mobile Phase | Separation Factor (α) | Resolution (Rs) | Reference |
| MαNP esters of 4-octanol | Silica Gel | Hexane/EtOAc | 1.25 | 1.03 | [2][9] |
| CSDP esters of a cis-alcohol | Silica Gel | Not specified | 1.18 | 1.06 | [2] |
| CSDP esters of a primary diol | Silica Gel | Not specified | 1.27 | Not specified | [2] |
MαNP: 2-methoxy-2-(1-naphthyl)propionic acid; CSDP: camphorsultam dichlorophthalic acid
Experimental Protocols
General Protocol for Mosher's Ester Formation
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the chiral alcohol (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or pyridine.
-
Addition of Reagents: Add a coupling agent like dicyclohexylcarbodiimide (DCC, ~1.5 equivalents) and a catalyst such as 4-dimethylaminopyridine (DMAP, ~0.2 equivalents).
-
Derivatization: Add the enantiomerically pure Mosher's acid ((R)- or (S)-MTPA, ~1.2 equivalents). Alternatively, the more reactive Mosher's acid chloride can be used, often in the presence of a base like pyridine.[2]
-
Reaction: Stir the reaction mixture at room temperature until the starting alcohol is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove any precipitated urea (if DCC was used). Wash the filtrate with a mild acid (e.g., 1M HCl) to remove excess pyridine and DMAP, followed by a wash with a saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or HPLC.
Protocol for the Cleavage of Mosher's Esters (Hydrolysis)
-
Reaction Setup: Dissolve the purified Mosher's ester in a suitable solvent mixture, such as methanol/water.
-
Hydrolysis: Add a base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), and heat the mixture to reflux.[2] The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete, cool the mixture and remove the organic solvent under reduced pressure.
-
Extraction: Extract the aqueous solution with a non-polar solvent (e.g., hexane or diethyl ether) to remove the Mosher's acid by-product.
-
Isolation: Acidify the aqueous layer with a strong acid (e.g., HCl) and extract the desired alcohol with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Dry the organic extracts, concentrate, and purify the recovered alcohol if necessary.
Visualizations
Caption: Workflow for Mosher's ester analysis and purification.
Caption: Troubleshooting poor HPLC resolution of diastereomers.
References
- 1. hplc.eu [hplc.eu]
- 2. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simult… [ouci.dntb.gov.ua]
- 4. The Retort [www1.udel.edu]
- 5. Mosher ester derivatives [sites.science.oregonstate.edu]
- 6. cdn.mysagestore.com [cdn.mysagestore.com]
- 7. Esterification, Purification and Identification of Cinnamic Acid Esters [article.sapub.org]
- 8. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. biotage.com [biotage.com]
- 11. researchgate.net [researchgate.net]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Advanced high-resolution chromatographic strategies for efficient isolation of natural products from complex biological matrices: from metabolite profiling to pure chemical entities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. inacom.nl [inacom.nl]
- 17. shodex.com [shodex.com]
Technical Support Center: The Mosher Method for Complex Molecules
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the Mosher method for determining the absolute configuration of complex molecules. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and illustrative diagrams to address common challenges.
Troubleshooting Guide
This guide addresses specific issues that may arise during the application of the Mosher method to complex molecules, offering potential causes and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No reaction or low yield of Mosher esters. | 1. Steric hindrance: The chiral center is sterically hindered, preventing the bulky Mosher's acid chloride from reacting efficiently. 2. Low reactivity of the alcohol/amine: The hydroxyl or amino group has low nucleophilicity. 3. Moisture contamination: Mosher's acid chloride is highly sensitive to moisture, which can lead to its hydrolysis and inactivation.[1] | 1. Increase the reaction temperature and/or time. Consider using a stronger acylating catalyst (e.g., DMAP with DCC). 2. Use a more reactive derivatizing agent, such as methoxyphenylacetic acid (MPA).[2] 3. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. |
| Ambiguous or inconsistent Δδ (δS - δR) values. | 1. Conformational flexibility: The molecule is highly flexible, leading to multiple conformations that average out the shielding/deshielding effects of the Mosher's reagent. 2. Incorrect proton assignments: In complex molecules, overlapping signals in the ¹H NMR spectrum can lead to misassignment of protons. 3. Remote chiral centers: Other chiral centers in the molecule are influencing the conformation of the Mosher ester. | 1. Lower the temperature for NMR acquisition to favor a single conformation. Use advanced NMR techniques like ROESY to determine the predominant conformation. 2. Utilize 2D NMR techniques (e.g., COSY, HSQC) to unambiguously assign all relevant proton signals.[3] 3. Carefully analyze the Δδ values for protons at varying distances from the stereocenter to understand the influence of other stereocenters. |
| Small Δδ values, making interpretation difficult. | 1. Large distance from the chiral center: Protons far from the stereocenter will experience a weaker effect from the Mosher's reagent. 2. Intrinsic properties of the molecule: The specific geometry of the molecule may result in minimal differential shielding. | 1. Focus the analysis on protons closer to the chiral center. 2. Consider using a different chiral derivatizing agent that may induce larger chemical shift differences, such as one with a larger aromatic system.[4] |
| Racemization during derivatization. | Harsh reaction conditions: The conditions used for esterification (e.g., high temperature, strong base) can cause racemization of the analyte. | Use milder reaction conditions. For instance, the Steglich esterification (DCC/DMAP) can be a gentler alternative to forming the acid chloride first.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the primary limitations of the Mosher method for complex molecules?
A1: The main limitations include:
-
Sensitivity to Moisture: The reagent, α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl), is highly moisture-sensitive, which can lead to side reactions and degradation of sensitive compounds.[1]
-
Signal Convolution: In complex molecules, severe overlapping of NMR signals can make unambiguous assignment of protons challenging.
-
Conformational Flexibility: Flexible molecules may not adopt the single, predictable conformation required for reliable analysis, leading to ambiguous results.[2]
-
Steric Hindrance: Bulky groups near the reaction site can hinder the formation of the Mosher ester.
-
Weak Reactivity: Secondary hydroxyl groups with low reactivity may not react efficiently with MTPA-Cl.
Q2: Why is it necessary to prepare both the (R)- and (S)-MTPA esters?
A2: Preparing both diastereomeric esters is crucial for the "advanced" or "modified" Mosher's method. The analysis relies on the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers. This comparative analysis minimizes errors arising from the inherent chemical shift of the parent alcohol and provides a more reliable determination of the absolute configuration.[1][5][6][7] The change in chemical shift between a single Mosher ester and the free alcohol is often not large enough for a confident assignment.[3]
Q3: Can the Mosher method be used for compounds available only in small quantities?
A3: Yes, the advanced or modified Mosher method can be coupled with High-Performance Liquid Chromatography-Nuclear Magnetic Resonance (HPLC-NMR). This allows for the analysis of very small amounts of the compound by reacting it with the Mosher reagents, followed by purification and NMR data acquisition using the HPLC-NMR system.
Q4: What should I do if my ¹H NMR spectrum is too complex for analysis?
A4: For complex molecules, consider the following:
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High-Field NMR: Use a high-field NMR spectrometer to achieve better signal dispersion.
-
2D NMR: Employ 2D NMR techniques like COSY and HSQC to aid in the unambiguous assignment of proton signals.[3]
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¹⁹F NMR: If your molecule does not contain other fluorine atoms, ¹⁹F NMR can be a simpler way to analyze the diastereomers, as the trifluoromethyl group of the Mosher's reagent gives a clean singlet for each diastereomer.[8]
Q5: Are there alternatives to the Mosher method?
A5: Yes, several other chiral derivatizing agents can be used, such as:
-
Methoxyphenylacetic acid (MPA): This reagent can produce larger chemical shift differences than MTPA, leading to higher confidence in the configurational assignment, especially for secondary alcohols.[2]
-
Silyl diether derivatization: This method is reported to be easier to use and interpret, and it is suitable for hindered or elimination-prone alcohols.
Experimental Protocols
General Protocol for Mosher Ester Analysis
This protocol outlines the standard procedure for preparing (R)- and (S)-MTPA esters for NMR analysis.[1][3][5][6][7]
Materials:
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Chiral alcohol or amine of unknown configuration (high enantiomeric purity is required)
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(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
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(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
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Anhydrous pyridine or other suitable base (e.g., DMAP)
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Anhydrous deuterated solvent for NMR (e.g., CDCl₃, C₆D₆)
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Dry NMR tubes
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
Preparation of (R)-MTPA Ester: a. In a dry NMR tube under an inert atmosphere, dissolve a small amount (typically 1-5 mg) of the chiral alcohol/amine in approximately 0.5 mL of anhydrous deuterated solvent. b. Add a slight excess (1.1-1.5 equivalents) of anhydrous pyridine. c. Add a slight excess (1.1-1.2 equivalents) of (R)-MTPA-Cl. d. Cap the NMR tube, mix the contents thoroughly, and let the reaction proceed at room temperature for 2-12 hours, or until the reaction is complete (monitor by TLC or NMR).
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Preparation of (S)-MTPA Ester: a. In a separate, identical procedure, use (S)-MTPA-Cl to prepare the (S)-MTPA ester of the chiral alcohol/amine.
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NMR Analysis: a. Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples. b. If applicable, acquire ¹⁹F and 2D NMR (COSY, HSQC) spectra. c. Carefully assign the chemical shifts for as many protons as possible on both sides of the chiral center for both diastereomers.
-
Data Analysis: a. For each assigned proton, calculate the difference in chemical shift: Δδ = δS - δR. b. Assign the absolute configuration based on the sign of the Δδ values according to the established conformational model of Mosher's esters. Protons with positive Δδ values are on one side of the plane perpendicular to the C-O bond, and those with negative Δδ values are on the other.
Quantitative Data Summary
The following table provides an example of the kind of data generated from a Mosher ester analysis for the determination of absolute configuration. The sign of the Δδ value is critical for the assignment.
| Proton | δ for (R)-MTPA Ester (ppm) | δ for (S)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-1'a | 4.25 | 4.18 | -0.07 |
| H-1'b | 4.15 | 4.10 | -0.05 |
| H-2' | 5.10 | 5.12 | +0.02 |
| H-4' | 2.30 | 2.38 | +0.08 |
| -OCH₃ | 3.55 | 3.54 | -0.01 |
Note: This is illustrative data. Actual values will vary depending on the molecule.
Visualizations
Experimental Workflow for Mosher's Method
Caption: Experimental workflow for Mosher's method.
Troubleshooting Logic for Mosher's Method
Caption: Troubleshooting logic for the Mosher method.
Conformational Model of Mosher's Esters
Caption: Conformational model of Mosher's esters.
References
- 1. researchgate.net [researchgate.net]
- 2. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. chemistry.illinois.edu [chemistry.illinois.edu]
- 5. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 7. experts.umn.edu [experts.umn.edu]
- 8. youtube.com [youtube.com]
Technical Support Center: Enhancing Diastereomer Resolution in NMR using MTPA
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), or Mosher's acid, for the determination of absolute configuration and enantiomeric excess of chiral alcohols and amines via NMR spectroscopy.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation of MTPA esters and subsequent NMR analysis.
Question: Why is the resolution of my diastereomeric signals in the NMR spectrum poor?
Answer: Poor resolution of diastereomeric signals can stem from several factors:
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Incomplete Derivatization: If the reaction with (R)- and (S)-MTPA is not driven to completion, the presence of unreacted starting material can complicate the spectrum and lead to overlapping signals. It is crucial to ensure high conversion (ideally >99%) to accurately reflect the enantiomeric ratio of the starting material.[1]
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Insufficiently Dispersed Signals: The chemical shift differences (Δδ) between the diastereomeric MTPA esters may be inherently small for certain protons. It is advisable to analyze the entire proton NMR spectrum to find well-separated signals. Protons closer to the chiral center typically exhibit larger Δδ values.
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Sample Impurities: Residual reagents or byproducts from the esterification reaction can lead to broad or overlapping peaks. Purification of the MTPA esters by chromatography may be necessary.
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Conformational Flexibility: If the molecule is highly flexible, it may exist in multiple conformations, leading to averaged and poorly resolved NMR signals. Acquiring the spectrum at a lower temperature can sometimes help to lock the conformation and improve resolution.
Question: My NMR spectrum shows more than two sets of signals for the MTPA derivatives. What could be the cause?
Answer: The presence of more than two sets of signals suggests that your starting material may not have been enantiomerically pure, or that additional stereoisomers are present. It could also indicate the presence of impurities that are also reacting with the MTPA. Careful analysis of the starting material's purity by other methods (e.g., chiral HPLC) is recommended before derivatization.
Question: The integration of the two diastereomeric signals is not 1:1, but I started with a racemic mixture. What went wrong?
Answer: A non-1:1 integration ratio for a racemic starting material can be attributed to:
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Kinetic Resolution: If the reaction is not complete, and one enantiomer reacts faster with the MTPA reagent than the other, the resulting ratio of diastereomeric esters will not be 1:1.[1] Driving the reaction to completion is essential to avoid this.
-
Enantiomeric Impurity of MTPA Reagent: Ensure that both the (R)- and (S)-MTPA reagents are of high enantiomeric purity (>98%).[1]
-
Differential Loss During Workup/Purification: If the diastereomers have significantly different physical properties, one may be preferentially lost during extraction or chromatography, leading to an inaccurate ratio in the final sample.
Question: I am working with a very small amount of sample. How can I perform the MTPA derivatization and NMR analysis effectively?
Answer: For small sample quantities (e.g., < 10 mg), the derivatization can be performed directly in an NMR tube. After reacting the alcohol or amine with the MTPA reagent (often as the acid chloride) and a mild base like pyridine or DMAP in a suitable deuterated solvent, the NMR spectrum can be acquired directly on the crude reaction mixture. This minimizes sample loss from transfers and purification steps.
Frequently Asked Questions (FAQs)
What is the principle behind using MTPA to resolve diastereomers in NMR?
MTPA is a chiral derivatizing agent.[1] When a chiral alcohol or amine is reacted with enantiomerically pure (R)- or (S)-MTPA, a pair of diastereomers is formed.[1] Unlike enantiomers, which have identical physical properties (including NMR spectra) in an achiral environment, diastereomers have different physical properties and thus distinct NMR spectra. The phenyl group in the MTPA moiety creates a strong magnetic anisotropic effect, causing nearby protons in the two diastereomers to experience different magnetic environments and therefore resonate at different chemical shifts.[1]
How do I interpret the NMR data from MTPA esters to determine the absolute configuration?
The absolute configuration is determined by analyzing the differences in chemical shifts (Δδ) for corresponding protons in the NMR spectra of the (S)-MTPA and (R)-MTPA esters. The convention is to calculate Δδ = δS - δR. By observing the sign of the Δδ values for protons on either side of the chiral center, the absolute configuration can be assigned based on established models of the preferred conformation of MTPA esters. Generally, protons on one side of the molecule will have positive Δδ values, while those on the other side will have negative Δδ values.
What are typical Δδ (δS - δR) values observed in ¹H NMR?
The magnitude of Δδ values can vary depending on the proximity of the protons to the chiral center and the overall structure of the molecule. However, some general trends have been observed.
| Proton Position Relative to Chiral Center | Typical Δδ (δS - δR) Range (ppm) |
| Protons on the α-carbon | Often small or not used for analysis |
| Protons on the β-carbon | ± 0.01 to ± 0.25 |
| Protons on the γ-carbon | ± 0.01 to ± 0.10 |
| Protons further from the chiral center | Generally < ± 0.05 |
Note: These are general ranges, and actual values can fall outside of this for specific molecules. It is the consistent sign of the Δδ values for a group of protons on one side of the molecule that is most important for the assignment.
Is it always necessary to prepare both the (R)- and (S)-MTPA esters?
Yes, preparing both diastereomers is highly recommended.[2] Comparing the spectra of the two derivatives allows for a more reliable assignment of the absolute configuration by analyzing the sign of the Δδ values. Relying on the spectrum of a single derivative can be misleading due to unpredictable chemical shift changes upon esterification.
Can I use ¹⁹F NMR for MTPA analysis?
Yes, ¹⁹F NMR can be a very powerful tool for analyzing MTPA derivatives. The trifluoromethyl (-CF₃) group on MTPA provides a strong, clean singlet in the ¹⁹F NMR spectrum for each diastereomer. This can be particularly useful for determining enantiomeric excess, as the signals are often well-resolved and free from the complexities of proton-proton coupling.
Experimental Protocol: MTPA Esterification for NMR Analysis
This protocol is a general guideline for the preparation of MTPA esters from a chiral secondary alcohol.
Materials:
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Chiral alcohol (approx. 1-5 mg)
-
(R)-(-)-MTPA chloride and (S)-(+)-MTPA chloride
-
Anhydrous pyridine
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Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃)
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NMR tubes
-
Nitrogen or Argon gas supply
Procedure:
-
Sample Preparation: In a clean, dry vial under an inert atmosphere (N₂ or Ar), dissolve the chiral alcohol (1 equivalent) in anhydrous DCM or CDCl₃ (approx. 0.5 mL).
-
Addition of Reagents: Add anhydrous pyridine (2-3 equivalents) to the solution. Then, add the MTPA chloride ((R)- or (S)-enantiomer, 1.2-1.5 equivalents) dropwise.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting alcohol is fully consumed (typically 1-4 hours).
-
Workup (Optional, for larger scale): If purification is necessary, dilute the reaction mixture with DCM and wash sequentially with dilute HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude ester can then be purified by flash chromatography.
-
NMR Sample Preparation: For small-scale reactions, the crude reaction mixture can be directly transferred to an NMR tube. If the reaction was performed in a non-deuterated solvent, the solvent can be carefully removed under a stream of inert gas, and the residue redissolved in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).
-
Repeat for the other enantiomer: Repeat the procedure using the other enantiomer of MTPA chloride.
-
NMR Acquisition: Acquire ¹H NMR spectra for both the (S)-MTPA and (R)-MTPA esters.
Visualizations
Caption: Experimental workflow for MTPA derivatization and NMR analysis.
Caption: Principle of converting enantiomers to distinguishable diastereomers.
References
Dealing with racemization during derivatization with Mosher's acid
Welcome to the Technical Support Center for Mosher's Acid Derivatization. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate challenges associated with determining enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of derivatizing my sample with Mosher's acid?
A1: Mosher's acid, or α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), is a chiral derivatizing agent used to convert a mixture of enantiomers into a mixture of diastereomers.[1][2][3][4][5] Since enantiomers are indistinguishable by NMR spectroscopy in an achiral environment, converting them into diastereomers allows for their differentiation and quantification using NMR.[1][2][3][4][5] This technique is primarily used for two purposes:
-
Determination of Enantiomeric Excess (ee): By integrating the signals of the newly formed diastereomers in the ¹H or ¹⁹F NMR spectrum, the ratio of the original enantiomers in your sample can be accurately determined.
-
Assignment of Absolute Configuration: By comparing the chemical shifts of the diastereomers formed from both (R)- and (S)-Mosher's acid, the absolute stereochemistry of your chiral alcohol or amine can be elucidated.
Q2: What is racemization and why is it a concern during Mosher's acid derivatization?
A2: Racemization is the process where an enantiomerically enriched or pure substance converts into a mixture of equal parts of both enantiomers (a racemic mixture). In the context of Mosher's acid derivatization, if your chiral alcohol or amine racemizes during the reaction, the resulting diastereomeric ratio will not accurately reflect the original enantiomeric composition of your sample, leading to an incorrect determination of enantiomeric excess. Some substrates, such as amino acid benzyl esters, are particularly susceptible to racemization.[2][6]
Q3: What is the difference between racemization and kinetic resolution in this context?
A3: It is crucial to distinguish between racemization and kinetic resolution, as they can both lead to inaccurate results.
-
Racemization is the interconversion of enantiomers of your starting material, leading to a loss of stereochemical integrity before or during the derivatization.
-
Kinetic resolution occurs when the two enantiomers of your substrate react with Mosher's acid chloride at different rates. If the reaction is not driven to completion, the faster-reacting enantiomer will be consumed more quickly, and the resulting ratio of diastereomeric products will not match the initial ratio of enantiomers. To avoid this, it is essential to ensure the derivatization reaction proceeds to 100% completion.
Q4: Can Mosher's acid itself racemize?
A4: A key advantage of using Mosher's acid is its stereochemical stability. It lacks a proton at the α-position, which prevents it from racemizing under the reaction conditions typically employed for derivatization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your derivatization experiments with Mosher's acid.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| NMR spectrum shows a 1:1 ratio of diastereomers, but my sample is expected to be enantiomerically enriched. | 1. Complete racemization of the starting material before or during the derivatization. 2. Incomplete reaction leading to kinetic resolution , where the diastereomeric ratio does not reflect the starting material's enantiomeric ratio. | 1. Use milder reaction conditions: Lower the reaction temperature and use a non-nucleophilic base like pyridine or triethylamine. For sensitive substrates, consider using DCC (dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-dimethylaminopyridine) instead of converting Mosher's acid to its more reactive acid chloride. 2. Ensure the reaction goes to completion: Use a slight excess of Mosher's acid chloride (1.1-1.2 equivalents) and monitor the reaction by TLC or NMR until the starting alcohol/amine is fully consumed. |
| I see more than two diastereomeric signals in my NMR spectrum. | 1. Presence of other stereoisomers in your starting material. 2. Racemization of a second stereocenter in your molecule under the reaction conditions. 3. Impure Mosher's acid reagent. | 1. Verify the purity of your starting material by other analytical techniques (e.g., chiral HPLC or GC). 2. Re-evaluate the stability of your molecule under the reaction conditions. If possible, use milder conditions as described above. 3. Check the enantiomeric purity of the Mosher's acid being used. |
| The integration of my NMR signals is not reproducible. | 1. Poor signal-to-noise ratio in the NMR spectrum. 2. Overlapping signals of the diastereomers. 3. Incomplete reaction or ongoing side reactions. | 1. Increase the concentration of your sample or the number of scans during NMR acquisition. 2. Use a higher field NMR spectrometer. Consider using ¹⁹F NMR, as the trifluoromethyl signals are often well-resolved singlets in a region of the spectrum with few other signals. 3. Ensure the reaction is complete and the work-up is clean to remove any unreacted starting materials or byproducts. |
| I'm not seeing any reaction or the reaction is very slow. | 1. Steric hindrance around the alcohol or amine. 2. Low reactivity of the starting material. 3. Deactivated Mosher's acid chloride due to moisture. | 1. Increase the reaction temperature slightly , but be mindful of the increased risk of racemization. 2. Use a more powerful activating agent for the Mosher's acid, such as converting it to the acid chloride using thionyl chloride or oxalyl chloride. 3. Ensure all glassware is dry and use anhydrous solvents. Use freshly prepared or newly purchased Mosher's acid chloride. |
Data Presentation
While specific quantitative data on the percentage of racemization under varying conditions is not extensively available in a comparative format, the following table summarizes key factors that are known to influence the degree of racemization during derivatization with Mosher's acid.
| Factor | Influence on Racemization | Recommendations for Minimizing Racemization |
| Substrate Structure | Substrates with an acidic α-proton, such as amino acid esters, are more prone to racemization.[2][6] | Be particularly cautious with these substrates. Use the mildest possible reaction conditions. |
| Base | Strong, nucleophilic bases can promote racemization by deprotonating the α-proton. | Use a non-nucleophilic base like pyridine or triethylamine. The use of DMAP as a catalyst with DCC is also a mild option. |
| Temperature | Higher temperatures can accelerate the rate of racemization. | Conduct the derivatization at room temperature or below (e.g., 0 °C) whenever possible. |
| Solvent | The choice of solvent can influence the reaction rate and the stability of intermediates. Some high-boiling solvents may promote racemization. | Use anhydrous aprotic solvents like dichloromethane (DCM), chloroform, or pyridine. |
| Reaction Time | Prolonged reaction times, especially under harsh conditions, can increase the likelihood of racemization. | Monitor the reaction closely and stop it once it has reached completion. |
| Activating Agent | Highly reactive derivatives of Mosher's acid (e.g., the acid chloride) can sometimes lead to more side reactions. | For sensitive substrates, consider in situ activation of Mosher's acid with a coupling reagent like DCC. |
Experimental Protocols
Protocol 1: Derivatization of a Chiral Secondary Alcohol with Mosher's Acid Chloride
This protocol provides a general guideline for the derivatization of a chiral secondary alcohol with (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride) for NMR analysis. An analogous procedure should be followed using (S)-Mosher's acid chloride in a separate experiment for the determination of absolute configuration.
Materials:
-
Chiral secondary alcohol (1.0 eq)
-
(R)-Mosher's acid chloride (1.2 eq)
-
Anhydrous pyridine or triethylamine (3.0 eq)
-
Anhydrous dichloromethane (DCM) or CDCl₃
-
Saturated aqueous NaHCO₃ solution
-
1 M HCl solution
-
Brine
-
Anhydrous MgSO₄ or Na₂SO₄
-
NMR tubes, syringes, and standard laboratory glassware
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Setup: In a clean, dry vial, dissolve the chiral secondary alcohol (e.g., 5 mg) in anhydrous DCM (0.5 mL). Add anhydrous pyridine (3.0 eq).
-
Addition of Mosher's Acid Chloride: Slowly add (R)-Mosher's acid chloride (1.2 eq) to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting alcohol is completely consumed (typically 1-4 hours).
-
Work-up: Quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve the crude Mosher's ester in a suitable deuterated solvent (e.g., CDCl₃) and acquire the ¹H and/or ¹⁹F NMR spectrum.
Protocol 2: Derivatization of a Chiral Primary Amine with Mosher's Acid (DCC/DMAP Coupling)
This protocol is a milder alternative for sensitive amines, avoiding the use of the more reactive acid chloride.
Materials:
-
Chiral primary amine (1.0 eq)
-
(R)-Mosher's acid (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Anhydrous dichloromethane (DCM)
-
Standard work-up and purification reagents
Procedure:
-
Preparation: Ensure all glassware is oven-dried and cooled under an inert atmosphere.
-
Reaction Setup: In a clean, dry flask, dissolve (R)-Mosher's acid (1.1 eq), the chiral primary amine (1.0 eq), and DMAP (0.1 eq) in anhydrous DCM.
-
Addition of Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-6 hours, or until TLC analysis indicates complete consumption of the starting amine.
-
Work-up: Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with 1 M HCl and saturated aqueous NaHCO₃.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography if necessary.
-
NMR Analysis: Dissolve the purified Mosher's amide in a suitable deuterated solvent and acquire the ¹H and/or ¹⁹F NMR spectrum.
Visualizations
Caption: Competing pathways of derivatization and racemization.
Caption: Troubleshooting workflow for inaccurate ee measurements.
References
- 1. researchgate.net [researchgate.net]
- 2. air.unimi.it [air.unimi.it]
- 3. researchgate.net [researchgate.net]
- 4. Dynamic kinetic resolution of secondary alcohols combining enzyme-catalyzed transesterification and zeolite-catalyzed racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the enantiomeric composition of amino acid benzyl esters, chirons susceptible to easy racemization - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Advanced Mosher Method for Ambiguous Stereochemical Assignments
Welcome to the technical support center for the Advanced Mosher Method. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the application of the advanced Mosher method for determining the absolute configuration of chiral alcohols and amines.
Troubleshooting Guide
This section addresses specific issues that may arise during the experimental application of the advanced Mosher method.
Question: My Mosher esterification reaction is incomplete. What are the possible causes and solutions?
Answer:
Incomplete esterification is a common issue. Several factors can contribute to this problem. Here are some potential causes and their corresponding solutions:
-
Insufficient Reagent: The Mosher's acid chloride ((R)- or (S)-MTPA-Cl) may be limiting.
-
Solution: Use a slight excess (1.1-1.5 equivalents) of MTPA-Cl to ensure the reaction goes to completion.
-
-
Steric Hindrance: The chiral alcohol or amine may be sterically hindered, slowing down the reaction rate.
-
Solution: Increase the reaction time and/or temperature. For highly hindered substrates, using a stronger acylation catalyst, such as 4-(dimethylamino)pyridine (DMAP) in addition to pyridine, can be effective.
-
-
Moisture Contamination: MTPA-Cl is highly sensitive to moisture and can hydrolyze to MTPA, which will not react with the alcohol/amine.[1]
-
Solution: Ensure all glassware is oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents. Pyridine should be freshly distilled over a suitable drying agent like calcium hydride.
-
-
Degradation of MTPA-Cl: Old or improperly stored MTPA-Cl may have degraded.
-
Solution: Use freshly opened or recently purchased MTPA-Cl. It is best to store it under an inert atmosphere and in a desiccator.
-
Question: I am having difficulty purifying the diastereomeric Mosher esters. What purification strategies can I employ?
Answer:
Purification of Mosher esters can be challenging due to their similar polarities.
-
Standard Column Chromatography: For many substrates, careful flash column chromatography on silica gel can provide adequate separation.
-
Tips: Use a long column with a shallow solvent gradient (e.g., starting with pure hexane and gradually adding ethyl acetate). Monitor fractions carefully by thin-layer chromatography (TLC).
-
-
High-Performance Liquid Chromatography (HPLC): For diastereomers that are difficult to separate by standard chromatography, HPLC is a powerful alternative.
-
Normal-Phase HPLC: Can provide excellent resolution.
-
Reverse-Phase HPLC: Can also be effective, depending on the substrate.
-
-
HPLC-NMR: For unstable compounds or when only small amounts of material are available, HPLC-NMR can be used to acquire NMR data on the separated diastereomers directly.[2][3]
Question: The Δδ (δS - δR) values I obtained are very small or inconsistent. How do I interpret these results?
Answer:
Small or inconsistent Δδ values can be ambiguous and require careful analysis.
-
Conformational Flexibility: The molecule may be highly flexible, leading to an averaging of the shielding/deshielding effects of the MTPA phenyl group. This can result in small Δδ values.[4]
-
Solution: Perform NMR analysis at low temperatures to favor a single conformation. The use of different NMR solvents can also sometimes help to lock the conformation.
-
-
Protons are too far from the stereocenter: The anisotropic effect of the MTPA phenyl group decreases with distance. Protons that are far from the chiral center will naturally exhibit small Δδ values.
-
Solution: Focus the analysis on the protons closest to the stereogenic center.
-
-
Incorrect Proton Assignments: Ambiguous proton assignments in the ¹H NMR spectra of the two diastereomers will lead to incorrect Δδ values.
-
Solution: Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) to unambiguously assign all relevant proton signals for both the (R)- and (S)-MTPA esters.
-
-
"Shortcut" Mosher Method for Nearly Symmetric Molecules: In molecules with near C2 symmetry around the stereocenter, the standard advanced Mosher method may give ambiguous results. A "shortcut" method, where the chemical shifts of the pseudo-symmetric protons within the same diastereomer are compared, can be a useful alternative.[5]
Question: I am observing unexpected signs for my Δδ values (i.e., positive values where negative ones are expected, or vice-versa). What could be the reason?
Answer:
Unexpected Δδ signs are a critical issue that can lead to an incorrect stereochemical assignment.
-
Incorrect Conformational Model: The standard model for interpreting Δδ values assumes a specific extended conformation of the Mosher ester. If the actual conformation is different due to steric or electronic effects, the predicted signs of the Δδ values will be incorrect.[6]
-
Solution: Carefully examine the structure of your molecule for any features that might favor a non-standard conformation. Molecular modeling can sometimes help in predicting the most stable conformation.
-
-
Misassignment of the (R)- and (S)-MTPA Esters: A simple mix-up of the two diastereomer samples will lead to a complete reversal of the Δδ signs.
-
Solution: Double-check the labeling of your samples and NMR tubes. It is good practice to run the NMR of the (R)- and (S)-MTPA reagents to confirm their identity if there is any doubt.
-
-
Long-Range Effects and Crossover Phenomena: In long-chain molecules, unexpected sign changes for Δδ values have been observed for protons far from the stereocenter.[7]
-
Solution: Prioritize the Δδ values of protons closer to the stereocenter for the stereochemical assignment.
-
Frequently Asked Questions (FAQs)
Q1: What is the "advanced" Mosher method and how does it differ from the original method?
A1: The original Mosher method involved comparing the chemical shifts of the protons in a single MTPA ester derivative to those of the underivatized alcohol. The "advanced" or "modified" Mosher method, which is now standard practice, involves the preparation of both the (R)- and (S)-MTPA esters. The absolute configuration is then determined by analyzing the differences in the chemical shifts (Δδ = δS - δR) for the protons in the two diastereomers.[8] This approach is more reliable as it cancels out the inherent chemical shift of the protons in the parent molecule.
Q2: Can the Mosher method be used for primary alcohols or amines?
A2: The standard Mosher method is designed for secondary alcohols and amines. However, modified versions of the Mosher method have been developed for determining the absolute configuration of chiral primary alcohols, particularly those with a stereocenter at the C2 position.[9][10] For primary amines, the formation of Mosher amides is a well-established technique for determining their absolute stereochemistry.[11]
Q3: How much sample is required for a typical Mosher analysis?
A3: A typical Mosher analysis requires approximately 1-5 mg of the chiral alcohol or amine to prepare both diastereomeric esters and acquire high-quality ¹H NMR spectra.[1] With modern high-field NMR spectrometers, it is possible to perform the analysis on a sub-milligram scale.
Q4: What are the main limitations of the advanced Mosher method?
A4: The main limitations of the advanced Mosher method include:
-
Requirement for both MTPA enantiomers: The method relies on the preparation of both diastereomers.
-
Potential for ambiguous results: As discussed in the troubleshooting section, conformational flexibility, steric hindrance, and incorrect signal assignments can lead to ambiguous results.
-
Not suitable for all functional groups: The presence of other reactive functional groups in the molecule may interfere with the esterification reaction.
-
Sample stability: The substrate must be stable under the reaction conditions. For unstable compounds, special techniques like HPLC-NMR may be necessary.[2]
Q5: Are there any alternatives to the Mosher method for determining absolute configuration?
A5: Yes, several other methods can be used to determine the absolute configuration of chiral molecules, including:
-
X-ray crystallography: Provides unambiguous determination of the absolute configuration, but requires a single crystal of suitable quality.
-
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These spectroscopic techniques can be used to determine the absolute configuration by comparing the experimental spectrum to that predicted by quantum chemical calculations.
-
Other chiral derivatizing agents: A variety of other chiral derivatizing agents are available that work on similar principles to the Mosher method.
Data Presentation: Interpreting Δδ (δS - δR) Values
The sign of the Δδ (δS - δR) value for a given proton is indicative of its position relative to the MTPA phenyl group in the preferred conformation of the Mosher ester. Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values.[2] The following table summarizes the expected signs of Δδ values for different proton environments.
| Proton Location | Expected Sign of Δδ (δS - δR) | Rationale |
| Protons on the more sterically demanding side (L) of the chiral center | Positive (+) | These protons are shielded by the phenyl group in the (S)-MTPA ester and deshielded in the (R)-MTPA ester. |
| Protons on the less sterically demanding side (S) of the chiral center | Negative (-) | These protons are shielded by the phenyl group in the (R)-MTPA ester and deshielded in the (S)-MTPA ester. |
| Protons in the plane of the MTPA moiety | Small or near-zero | These protons experience minimal anisotropic effects from the phenyl group. |
Example Δδ (δS - δR) Values from Literature
The following table provides examples of experimentally observed Δδ values for different types of protons in various molecules. Note that the magnitude of the Δδ value generally decreases as the distance from the stereocenter increases.
| Compound Type | Proton(s) Analyzed | Δδ (δS - δR) in ppm | Reference Compound Example |
| Acyclic Secondary Alcohol | α-CH | +0.05 to +0.20 | 1-Phenylethanol |
| β-CH₃ | -0.02 to -0.10 | 1-Phenylethanol | |
| Cyclic Secondary Alcohol | Axial α-H | +0.10 to +0.30 | (-)-Menthol |
| Equatorial β-H | -0.05 to -0.15 | (-)-Menthol | |
| Sterically Hindered Alcohol | Protons near the chiral center | Can be smaller than usual | Sipholenol A |
| Long-Chain Alcohol | Protons far from the chiral center | Can show unexpected sign changes | Homologous series of symmetrical secondary carbinols |
Experimental Protocols
Preparation of (R)- and (S)-MTPA Esters
This protocol outlines the general procedure for the preparation of the diastereomeric MTPA esters of a chiral secondary alcohol.
Materials:
-
Chiral alcohol (1-5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or deuterated chloroform (CDCl₃) for direct NMR analysis
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: In two separate, dry NMR tubes or small vials, dissolve approximately 0.5-2.5 mg of the chiral alcohol in 0.5 mL of anhydrous DCM or CDCl₃.
-
Addition of Pyridine: To each container, add 1.5-2.0 equivalents of anhydrous pyridine.
-
Addition of MTPA-Cl: To one container, add 1.2 equivalents of (R)-MTPA-Cl. To the other container, add 1.2 equivalents of (S)-MTPA-Cl.
-
Reaction: Cap the containers and gently mix the contents. Let the reactions proceed at room temperature for 2-12 hours. The reaction progress can be monitored by TLC. For sterically hindered alcohols, the reaction may require longer times or gentle heating.
-
Workup (if necessary): If purification is required, combine the contents of each reaction vial with 5 mL of DCM. Wash the organic layer with saturated aqueous NaHCO₃ (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude esters by flash column chromatography or HPLC as described in the troubleshooting guide.
-
NMR Analysis: Dissolve the purified (R)- and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃, C₆D₆) and acquire ¹H NMR spectra for both diastereomers.
NMR Data Analysis:
-
Assign Proton Signals: Assign all relevant proton signals in the ¹H NMR spectra of both the (R)- and (S)-MTPA esters. 2D NMR experiments (COSY, HSQC) are highly recommended for unambiguous assignments.
-
Calculate Δδ (δS - δR): For each assigned proton, calculate the difference in chemical shift between the (S)-MTPA ester and the (R)-MTPA ester (Δδ = δS - δR).
-
Determine Absolute Configuration: Based on the signs of the calculated Δδ values and the established conformational model, assign the absolute configuration of the chiral center.
Visualizations
Caption: Experimental workflow for the advanced Mosher method.
Caption: Logic for stereochemical assignment using Δδ values.
References
- 1. researchgate.net [researchgate.net]
- 2. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characteristic Conformation of Mosher’s Amide Elucidated Using the Cambridge Structural Database - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-range Shielding Effects in the 1H NMR Spectra of Mosher-like Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Application of modified Mosher's method for primary alcohols with a methyl group at C2 position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Chiral Derivatizing Agents: Mosher's Acid vs. Alternatives
For researchers, scientists, and drug development professionals, the precise determination of enantiomeric purity and absolute configuration is a cornerstone of chemical analysis and drug design. Chiral Derivatizing Agents (CDAs) are indispensable tools in this endeavor, converting enantiomers into diastereomers that can be distinguished by NMR spectroscopy. This guide provides an objective comparison of the widely used Mosher's acid with two common alternatives, (-)-menthyl chloroformate and 1-phenylethylamine, supported by experimental data and detailed protocols to inform the selection of the most suitable agent for your analytical needs.
Principle of Chiral Derivatization for NMR Analysis
Enantiomers, being non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment, including identical NMR spectra. The core principle of using a chiral derivatizing agent is to covalently react the enantiomeric analyte with a single, pure enantiomer of the CDA. This reaction creates a pair of diastereomers, which, unlike enantiomers, have distinct physical properties and, crucially, different NMR spectra. The difference in chemical shifts (Δδ) between corresponding protons or other NMR-active nuclei in the two diastereomers allows for the quantification of each enantiomer in the original mixture and, in many cases, the determination of the absolute configuration of the analyte.
Performance Comparison of Chiral Derivatizing Agents
The efficacy of a CDA is primarily evaluated by the magnitude of the chemical shift differences (Δδ) it induces between the diastereomeric derivatives. Larger Δδ values lead to better resolution of the signals in the NMR spectrum, allowing for more accurate quantification of the enantiomeric excess (ee). The choice of CDA often depends on the functional group present in the analyte (e.g., alcohol, amine, carboxylic acid) and the desired analytical outcome.
| Chiral Derivatizing Agent | Analyte Functional Group | Typical Δδ (ppm) in ¹H NMR | Key Advantages | Key Disadvantages |
| (R)- or (S)-Mosher's Acid (MTPA) | Alcohols, Amines | 0.05 - 0.20 | Well-established and widely applicable; provides a reliable model for determining absolute configuration; the trifluoromethyl group allows for sensitive ¹⁹F NMR analysis.[1] | Can be expensive; the aromatic ring may cause signal overlap in complex molecules. |
| (-)-Menthyl Chloroformate | Alcohols, Amines, Amino Acids | Variable, often smaller than MTPA | Readily available and less expensive than Mosher's acid; useful for derivatization prior to chromatographic separation (GC/HPLC).[2] | Generally produces smaller Δδ values in NMR, which can lead to signal overlap; less established model for absolute configuration determination by NMR compared to Mosher's acid. |
| (R)- or (S)-1-Phenylethylamine | Carboxylic Acids, Aldehydes (via imine formation) | Variable | Cost-effective and readily available in both enantiomeric forms; widely used as a chiral auxiliary and for chiral resolution by crystallization.[3] | Primarily used for chiral resolution rather than direct NMR quantification; Δδ values for diastereomeric amides can be small and less predictable. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of CDAs. Below are representative protocols for the derivatization of chiral alcohols and amines.
Protocol 1: Derivatization of a Chiral Secondary Alcohol with Mosher's Acid Chloride
This protocol describes the formation of Mosher's esters for the determination of enantiomeric excess and absolute configuration of a chiral secondary alcohol.[4]
Materials:
-
Chiral secondary alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-Mosher's acid chloride)
-
Anhydrous pyridine
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve approximately 2.5 mg of the chiral alcohol in 0.5 mL of anhydrous deuterated solvent.
-
Add a small excess of anhydrous pyridine (e.g., 1.2 equivalents).
-
Add a slight molar excess of (R)-Mosher's acid chloride (e.g., 1.1 equivalents).
-
Cap the NMR tube and mix thoroughly. Allow the reaction to proceed at room temperature for 1-2 hours or until completion.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the procedure using (S)-Mosher's acid chloride.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)- and (S)-MTPA ester samples.
-
For enantiomeric excess determination, integrate a pair of well-resolved signals corresponding to the two diastereomers in one of the spectra.
-
For absolute configuration determination, assign the chemical shifts for protons near the stereocenter in both spectra and calculate the difference, Δδ = δ(S-ester) - δ(R-ester). The sign of the Δδ values for different protons can be used to deduce the absolute configuration based on Mosher's model.
-
Protocol 2: Derivatization of a Chiral Primary Amine with (-)-Menthyl Chloroformate for GC/HPLC Analysis
This protocol is adapted for the derivatization of chiral amines, which can then be analyzed by chromatography. For NMR analysis, the resulting diastereomeric carbamates can be analyzed directly if sufficient chemical shift differences are observed.
Materials:
-
Chiral primary amine
-
(-)-Menthyl chloroformate
-
A suitable base (e.g., triethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
Procedure:
-
Derivatization:
-
Dissolve the chiral amine in the anhydrous solvent.
-
Add an excess of the base (e.g., 2-3 equivalents).
-
Cool the solution in an ice bath.
-
Slowly add a slight excess of (-)-menthyl chloroformate (e.g., 1.2 equivalents).
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Quench the reaction with water or a dilute aqueous acid.
-
Extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.
-
-
Analysis:
-
The crude product can be analyzed by ¹H NMR in a deuterated solvent to determine the diastereomeric ratio by integrating well-resolved signals.
-
Alternatively, the product can be purified by chromatography and analyzed by chiral HPLC or GC.[2]
-
Protocol 3: Derivatization of a Chiral Carboxylic Acid with 1-Phenylethylamine
This protocol describes the formation of diastereomeric amides from a chiral carboxylic acid and 1-phenylethylamine for subsequent analysis.
Materials:
-
Chiral carboxylic acid
-
(R)-(+)-1-Phenylethylamine or (S)-(-)-1-Phenylethylamine
-
Coupling agent (e.g., DCC, EDC with HOBt)
-
Anhydrous aprotic solvent (e.g., dichloromethane)
Procedure:
-
Amide Coupling:
-
Dissolve the chiral carboxylic acid in the anhydrous solvent.
-
Add the coupling agent and HOBt (if using EDC).
-
Stir for a few minutes, then add a slight molar excess of the enantiomerically pure 1-phenylethylamine (e.g., 1.1 equivalents).
-
Stir the reaction at room temperature overnight.
-
-
Work-up:
-
Filter off any precipitated urea byproduct (if using DCC or EDC).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
-
-
Analysis:
-
Dissolve the resulting diastereomeric amides in a deuterated solvent and acquire a ¹H NMR spectrum.
-
Determine the diastereomeric ratio by integrating well-resolved signals.
-
Visualizing the Methodologies
To further clarify the experimental workflows and the underlying logic, the following diagrams are provided.
References
A Head-to-Head Comparison: 1H vs. 19F NMR for Mosher's Ester Analysis in Chiral Determination
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a critical step. Mosher's ester analysis, a classic NMR-based method, remains a powerful tool for this purpose. This guide provides an in-depth comparison of the two primary NMR techniques used in this analysis—proton (¹H) and fluorine-19 (¹⁹F) NMR—supported by experimental data and detailed protocols to aid in selecting the optimal method for your research needs.
The foundational principle of Mosher's method involves the derivatization of a chiral secondary alcohol or amine with the enantiomerically pure (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. This reaction creates a pair of diastereomers which, unlike the original enantiomers, exhibit distinct NMR spectra. By analyzing the differences in chemical shifts (Δδ) between these diastereomers, the absolute configuration of the original chiral center can be elucidated.[1][2]
¹H NMR: The Established Standard
Proton NMR has historically been the go-to method for Mosher's ester analysis. The analysis focuses on the protons (¹H) in the substrate molecule that are in proximity to the newly formed chiral ester linkage. The anisotropic effect of the phenyl group in the MTPA moiety causes differential shielding of these nearby protons in the two diastereomers.
Advantages of ¹H NMR:
-
Ubiquity and Accessibility: ¹H NMR spectrometers are standard in most chemistry laboratories.
-
Rich Structural Information: The ¹H NMR spectrum provides a wealth of information about the entire molecule's structure.
-
Established Precedent: A vast body of literature and empirical data exists for interpreting ¹H NMR spectra of Mosher's esters.[3][4]
Disadvantages of ¹H NMR:
-
Spectral Complexity: Proton spectra can be crowded, especially for complex molecules, leading to signal overlap and difficulty in unambiguous assignment.[3]
-
Limited Chemical Shift Dispersion: The typical chemical shift range for protons is relatively narrow (0-12 ppm), exacerbating the issue of signal overlap.
¹⁹F NMR: A Powerful Alternative
With the MTPA reagent containing a trifluoromethyl (-CF₃) group, ¹⁹F NMR has emerged as a highly effective alternative for Mosher's ester analysis. Instead of observing the protons of the substrate, this technique directly probes the fluorine nuclei of the chiral derivatizing agent.
Advantages of ¹⁹F NMR:
-
Vast Chemical Shift Range: The chemical shift range for ¹⁹F is significantly larger than for ¹H (over 400 ppm), which dramatically reduces the likelihood of signal overlap.
-
Simplified Spectra: As most organic molecules do not contain fluorine, the ¹⁹F NMR spectrum is often very simple, showing only the signals from the MTPA esters. This "background-free" analysis simplifies interpretation.
-
High Sensitivity: The ¹⁹F nucleus has a high gyromagnetic ratio and 100% natural abundance, resulting in high sensitivity, comparable to that of ¹H.
Disadvantages of ¹⁹F NMR:
-
Indirect Structural Information: ¹⁹F NMR provides information about the electronic environment of the MTPA moiety, which is an indirect probe of the substrate's stereochemistry.
-
Cautious Interpretation: While trends in ¹⁹F chemical shifts are observable, their interpretation must be done with care, as they can be influenced by subtle local structural features.[5]
Quantitative Comparison of ¹H and ¹⁹F NMR
The key to Mosher's analysis is the magnitude and sign of the chemical shift difference (Δδ) between the (S)- and (R)-MTPA esters (Δδ = δS - δR). The following table presents a hypothetical but representative comparison of Δδ values for a chiral secondary alcohol, illustrating the typical observations for both nuclei.
| Proton/Nucleus | δ (S-MTPA Ester) (ppm) | δ (R-MTPA Ester) (ppm) | Δδ (δS - δR) (ppm) |
| ¹H NMR | |||
| H-2 | 3.55 | 3.65 | -0.10 |
| H-3a | 1.80 | 1.75 | +0.05 |
| H-3b | 1.60 | 1.68 | -0.08 |
| ¹⁹F NMR | |||
| -CF₃ | -72.30 | -72.55 | +0.25 |
Note: The signs of the Δδ values are crucial for determining the absolute configuration based on established models of the diastereomer conformations.
Experimental Protocols
A successful Mosher's ester analysis hinges on the careful preparation of the diastereomeric esters and the precise acquisition of NMR data.
Protocol 1: Preparation of Mosher's Esters
This protocol is a general guideline for the esterification of a chiral secondary alcohol.
Materials:
-
Chiral secondary alcohol (approx. 5 mg)
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Small reaction vials, magnetic stir bar, and standard laboratory glassware
Procedure:
-
In two separate, dry reaction vials, dissolve approximately 2.5 mg of the chiral secondary alcohol in 0.5 mL of anhydrous DCM. Add a small magnetic stir bar to each vial.
-
To one vial, add 5 µL of anhydrous pyridine, followed by 1.2 equivalents of (R)-MTPA-Cl.
-
To the second vial, add 5 µL of anhydrous pyridine, followed by 1.2 equivalents of (S)-MTPA-Cl.
-
Seal the vials and stir the reactions at room temperature for 4-12 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).
-
Upon completion, quench the reactions by adding a few drops of water.
-
Extract the organic layer with DCM, wash with a dilute acid (e.g., 1M HCl) to remove pyridine, then with a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude esters are often sufficiently pure for NMR analysis.
Protocol 2: NMR Analysis
¹H NMR Analysis:
-
Sample Preparation: Dissolve the crude (R)-MTPA ester and (S)-MTPA ester in separate NMR tubes containing approximately 0.6 mL of CDCl₃.
-
Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum for each sample. Typical parameters on a 400 MHz spectrometer include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans.
-
Data Processing and Analysis: Process the spectra with appropriate phasing and baseline correction. Carefully assign the proton signals for both diastereomers, which may require 2D NMR experiments (e.g., COSY, HSQC) for complex molecules. Calculate the chemical shift difference (Δδ = δS - δR) for each assigned proton.
¹⁹F NMR Analysis:
-
Sample Preparation: The same samples prepared for ¹H NMR analysis can be used.
-
Data Acquisition: Acquire a one-dimensional ¹⁹F NMR spectrum for each sample. As the ¹⁹F chemical shift range is wide, ensure the spectral width is set appropriately. Proton decoupling is typically used to simplify the spectra.
-
Data Processing and Analysis: Process the spectra. The ¹⁹F spectrum will likely show a single peak (or a singlet if proton-decoupled) for the -CF₃ group of each diastereomer. Calculate the chemical shift difference (Δδ = δS - δR) for the fluorine signals.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental workflow and the logical process for determining absolute configuration using Mosher's ester analysis.
Caption: Workflow of Mosher's ester analysis from synthesis to data analysis.
Caption: Logic for assigning absolute configuration based on Δδ values.
Conclusion: Which Method to Choose?
Both ¹H and ¹⁹F NMR are valuable techniques for Mosher's ester analysis. The choice between them often depends on the specific molecule under investigation and the available instrumentation.
-
For simple molecules with well-resolved proton spectra , ¹H NMR is a reliable and straightforward method.
-
For complex molecules with significant signal overlap in the ¹H NMR spectrum , ¹⁹F NMR offers a clear and often definitive advantage due to its simplicity and high resolution.
In many cases, the most robust approach is to acquire both ¹H and ¹⁹F NMR data. The ¹H NMR provides detailed structural information and allows for the analysis of multiple protons within the substrate, while the ¹⁹F NMR gives a clean and highly sensitive signal that can confirm the assignments made from the proton data. This dual-analysis approach provides a higher level of confidence in the final stereochemical assignment, which is paramount in research and development where accuracy is non-negotiable.
References
- 1. experts.umn.edu [experts.umn.edu]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Absolute Configuration: A Comparative Analysis of the Mosher Method and Its Alternatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's absolute stereochemistry is a cornerstone of chemical synthesis and drug discovery. The spatial arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity. This guide provides an objective comparison of the widely-used Mosher method with other key techniques for validating absolute configuration, supported by experimental data and detailed protocols to inform the selection of the most appropriate analytical strategy.
The Mosher method, a classic NMR-based technique, has long been a valuable tool for assigning the absolute configuration of chiral alcohols and amines.[1][2][3] It relies on the formation of diastereomeric esters or amides with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1][4] These diastereomers exhibit distinct chemical shifts in their NMR spectra, allowing for the determination of the stereochemistry at the reaction site.[1][5] However, the landscape of stereochemical analysis has evolved, offering a suite of powerful alternatives, each with its own set of advantages and limitations. This guide will delve into a comparative analysis of the Mosher method against three prominent alternatives: Vibrational Circular Dichroism (VCD), Electronic Circular Dichroism (ECD), and Anomalous Dispersion X-ray Crystallography.
Comparative Analysis of Key Methods
The choice of method for determining absolute configuration is dictated by several factors, including the nature of the analyte, sample availability and purity, and the instrumentation at hand. The following table summarizes the key features of these four techniques.
| Feature | Mosher's Method (NMR) | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) | Anomalous Dispersion X-ray Crystallography |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[1][6] | Measures the differential absorption of left and right circularly polarized infrared light.[6][7][8] | Measures the differential absorption of left and right circularly polarized UV-Vis light by a chromophore.[9][10] | Measures the diffraction pattern of X-rays by a single crystal; anomalous dispersion effects directly determine the 3D structure.[11][12][13] |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer.[1][6] | VCD spectrum, which is compared to a computationally predicted spectrum.[7][14] | ECD spectrum, which is compared to a computationally predicted spectrum or known standards.[9][10] | 3D electron density map yielding the complete molecular structure.[12] |
| Sample Requirement | Milligram scale, soluble in a suitable NMR solvent. The presence of a reactive hydroxyl or amino group is necessary. | Milligram scale, soluble in a suitable solvent (e.g., CDCl₃). No chromophore is required.[7] | Microgram to milligram scale, must contain a suitable UV-Vis chromophore.[9][10] | High-quality single crystal (microgram to milligram scale).[15][16] |
| Determination of Absolute Configuration | Yes, by analyzing the differences in chemical shifts (Δδ) between the two diastereomeric esters.[1][2] | Yes, by comparing the experimental spectrum to the calculated spectrum of a known enantiomer.[7][14] | Yes, by comparing the experimental spectrum to a calculated spectrum or by applying the exciton chirality method.[9][10] | Yes, by analyzing the anomalous scattering, often quantified by the Flack parameter.[12][13] |
| Sensitivity | Generally lower than chromatographic methods.[1] | High sensitivity, suitable for a wide range of molecules. | High sensitivity, but limited to molecules with chromophores. | Very high sensitivity, but dependent on crystal quality. |
| Development Time | Method is generally applicable with minimal development.[1] | Requires computational resources and expertise for accurate spectral prediction.[7][14] | Requires computational modeling and is dependent on the presence and nature of the chromophore.[10] | Crystal growth can be a significant bottleneck and time-consuming.[15] |
| Instrumentation | NMR spectrometer.[1] | VCD spectrometer.[7] | CD spectrometer.[10] | Single-crystal X-ray diffractometer.[12] |
Experimental Protocols
Mosher's Method: A Step-by-Step Workflow
The Mosher method involves the preparation of two diastereomeric esters by reacting the chiral alcohol (or amine) with both (R)- and (S)-MTPA chlorides.[4][5] The subsequent analysis of their ¹H NMR spectra allows for the assignment of the absolute configuration.
Part 1: Preparation of (R)- and (S)-MTPA Esters [4]
-
Dissolution: In two separate flame-dried flasks, dissolve the chiral alcohol (e.g., 5-10 mg) in anhydrous pyridine (e.g., 0.5 mL) and anhydrous dichloromethane (DCM) (e.g., 0.5 mL).
-
Esterification: To one flask, add (R)-(-)-MTPA chloride (1.2-1.5 equivalents). To the second flask, add (S)-(+)-MTPA chloride (1.2-1.5 equivalents).
-
Reaction: Stir the reactions at room temperature for 12-24 hours.
-
Work-up: Quench the reactions with a few drops of water. Dilute with DCM and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) and brine.
-
Purification: Dry the organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the crude esters by flash column chromatography.
Part 2: NMR Data Acquisition and Analysis [5]
-
Sample Preparation: Prepare separate NMR samples of the purified (R)- and (S)-MTPA esters in a suitable deuterated solvent (e.g., CDCl₃).
-
NMR Spectroscopy: Acquire high-resolution ¹H NMR spectra for both diastereomers.
-
Data Analysis:
-
Assign the proton signals for both esters.
-
Calculate the chemical shift difference (Δδ) for each corresponding proton using the formula: Δδ = δ(S-MTPA ester) - δ(R-MTPA ester).
-
Apply the Mosher model to assign the absolute configuration based on the signs of the Δδ values for protons on either side of the MTPA plane.
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD has emerged as a powerful alternative to X-ray diffraction for determining the absolute configuration of chiral molecules in solution.[14] The method involves comparing the experimental VCD spectrum with a spectrum predicted by quantum mechanical calculations.[7][14]
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M.[7]
-
VCD Spectrum Measurement: Acquire the VCD and infrared (IR) spectra using a VCD spectrometer.[7] Multiple scans are typically averaged to enhance the signal-to-noise ratio.
-
Computational Modeling:
-
Perform a conformational search of the molecule to identify all low-energy conformers.
-
Optimize the geometry of each conformer using Density Functional Theory (DFT).
-
Calculate the VCD and IR spectra for each conformer.
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
Compare the experimental VCD spectrum with the calculated spectra for both enantiomers. A good correlation in the signs and relative intensities of the VCD bands allows for the unambiguous assignment of the absolute configuration.[7]
-
Visualizing the Workflows
To further clarify the experimental and logical processes, the following diagrams illustrate the workflows for the Mosher method and the general decision-making process for selecting an appropriate method.
Caption: Workflow of the Mosher method for absolute configuration determination.
Caption: Decision tree for selecting a method for absolute configuration determination.
Conclusion
The determination of absolute configuration is a critical analytical challenge in modern chemistry. While the Mosher method remains a reliable and accessible technique, particularly for chiral alcohols and amines, researchers now have a powerful arsenal of alternative methods at their disposal. VCD and ECD spectroscopy offer the advantage of analyzing molecules in their native solution state, with VCD being particularly versatile as it does not require a chromophore. For molecules that can be crystallized, anomalous dispersion X-ray crystallography provides the most definitive and complete three-dimensional structural information. The optimal choice of method will always depend on the specific characteristics of the molecule under investigation and the resources available. By understanding the principles, advantages, and limitations of each technique, researchers can confidently select the most appropriate strategy to unambiguously assign the absolute configuration of their chiral molecules, a crucial step in advancing chemical synthesis and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. individual.utoronto.ca [individual.utoronto.ca]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 7. spectroscopyeurope.com [spectroscopyeurope.com]
- 8. jascoinc.com [jascoinc.com]
- 9. ECD exciton chirality method today: a modern tool for determining absolute configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circular dichroism calculation for natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Absolute Configuration – MIT Department of Chemistry [chemistry.mit.edu]
- 14. americanlaboratory.com [americanlaboratory.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Cross-Verification of Enantiomeric Excess: A Comparative Guide to Chiral HPLC and Mosher's Method
In the landscape of pharmaceutical development, asymmetric synthesis, and quality control, the accurate determination of enantiomeric excess (ee) is a critical parameter. Two of the most powerful and widely employed techniques for this purpose are Chiral High-Performance Liquid Chromatography (HPLC) and Mosher's method, an NMR-based approach. This guide provides an objective comparison of these two methods, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in selecting the most appropriate technique for their analytical needs.
Data Presentation: A Comparative Analysis
While direct side-by-side quantitative data for the same analyte across both methods is not always readily available in single publications, a comprehensive review of the literature allows for a robust comparison of their key performance characteristics. Chiral HPLC is often considered the "gold standard" due to its high accuracy and precision, while Mosher's method provides valuable confirmatory data, often with the advantage of determining absolute configuration simultaneously. The enantiomeric excess values obtained by Mosher's method are generally considered to be in good agreement with those from chromatographic techniques, often within a 5% variance of values obtained by HPLC or Gas Chromatography (GC).
| Feature | Chiral HPLC | Mosher's Method (¹H or ¹⁹F NMR) |
| Principle | Physical separation of enantiomers on a chiral stationary phase (CSP). | Covalent derivatization of enantiomers with a chiral derivatizing agent (Mosher's acid) to form diastereomers with distinct NMR signals.[1] |
| Primary Output | Chromatogram with baseline-separated peaks for each enantiomer. | ¹H or ¹⁹F NMR spectrum showing distinct, quantifiable signals for each diastereomer.[1] |
| Quantitative Data | Peak area integration of the separated enantiomers. | Integration of the distinct NMR signals corresponding to each diastereomer. |
| Accuracy | High, often considered the industry standard for ee determination. | Good, with reported ee values typically within 5% of those obtained by HPLC/GC. |
| Precision | High, with excellent reproducibility under validated conditions. | Good, but can be influenced by factors such as signal-to-noise ratio and peak overlap in NMR. |
| Sensitivity | High, especially with UV or other sensitive detectors, suitable for trace analysis. | Generally lower than HPLC; typically requires milligram quantities of the sample.[1] |
| Sample Requirement | Can be performed with smaller sample quantities (microgram to milligram). | Typically requires a larger sample size (milligram scale) for clear NMR signals.[1] |
| Method Development | Can be time-consuming, requiring screening of various chiral columns and mobile phases. | Generally applicable with minimal method development once the derivatization protocol is established. |
| Instrumentation | Requires a dedicated HPLC system with a variety of chiral columns. | Requires access to a high-field NMR spectrometer. |
| Determination of Absolute Configuration | No, requires a standard of known absolute configuration for peak assignment. | Yes, by comparing the chemical shift differences (Δδ) of the (R)- and (S)-Mosher's esters or amides.[1] |
| Sample Throughput | Can be automated for high-throughput analysis once a method is developed. | Lower throughput due to the manual nature of sample preparation and NMR analysis. |
Experimental Protocols
Detailed methodologies are crucial for obtaining reliable and reproducible results. Below are representative protocols for the determination of enantiomeric excess using both chiral HPLC and Mosher's method.
Chiral HPLC Method for Enantiomeric Excess Determination
This protocol provides a general framework for the analysis of chiral alcohols or amines. Optimization of the chiral stationary phase, mobile phase composition, and other chromatographic parameters is essential for each specific analyte.
1. Materials and Instrumentation:
-
HPLC system with a UV-Vis or other suitable detector.
-
Chiral stationary phase (CSP) column (e.g., polysaccharide-based columns like Chiralpak® or Chiralcel®).
-
HPLC-grade solvents (e.g., n-hexane, isopropanol, ethanol).
-
Amine or acid modifier (e.g., diethylamine, trifluoroacetic acid) if required.
-
Analyte sample.
-
Racemic standard of the analyte.
2. Sample Preparation:
-
Accurately weigh and dissolve the analyte in a suitable solvent, typically the mobile phase, to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
3. Chromatographic Conditions (Example for a neutral analyte):
-
Column: Chiralpak® IA (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at a wavelength where the analyte has maximum absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
4. Analysis Procedure:
-
Inject the racemic standard to determine the retention times of both enantiomers and to confirm baseline separation.
-
Inject the analyte sample.
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
5. Calculation of Enantiomeric Excess:
-
The enantiomeric excess (% ee) is calculated using the following formula: % ee = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100 Where Area₁ is the peak area of the major enantiomer and Area₂ is the peak area of the minor enantiomer.
Mosher's Method for Enantiomeric Excess and Absolute Configuration Determination
This protocol is adapted from the detailed procedure for Mosher's ester analysis.[2] It involves the preparation of diastereomeric esters from a chiral alcohol using both (R)- and (S)-α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride.
1. Materials:
-
Chiral alcohol or amine sample (1-5 mg).
-
(R)-(-)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(R)-MTPA-Cl].
-
(S)-(+)-α-Methoxy-α-trifluoromethylphenylacetyl chloride [(S)-MTPA-Cl].
-
Anhydrous pyridine or other suitable base (e.g., triethylamine, DMAP).
-
Anhydrous dichloromethane (DCM) or other suitable solvent.
-
Deuterated chloroform (CDCl₃) for NMR analysis.
-
NMR tubes.
-
High-field NMR spectrometer.
2. Preparation of the (S)-MTPA Ester (in an NMR tube):
-
In a clean, dry NMR tube, dissolve the chiral alcohol (1.0 equivalent) in 0.5 mL of anhydrous CDCl₃.
-
Add anhydrous pyridine (1.2 equivalents).
-
Add (R)-MTPA-Cl (1.1 equivalents) to the solution.
-
Cap the NMR tube and mix the contents thoroughly.
-
Allow the reaction to proceed at room temperature for 1-4 hours, or until the reaction is complete (monitor by TLC or NMR).
3. Preparation of the (R)-MTPA Ester (in a separate NMR tube):
-
Follow the same procedure as in step 2, but use (S)-MTPA-Cl instead of (R)-MTPA-Cl.
4. NMR Analysis:
-
Acquire ¹H NMR and/or ¹⁹F NMR spectra for both the (S)-MTPA and (R)-MTPA ester samples.
-
For ee determination, carefully integrate a well-resolved, non-overlapping signal corresponding to a proton or the CF₃ group for each diastereomer in the ¹H or ¹⁹F NMR spectrum of one of the ester samples.
5. Calculation of Enantiomeric Excess:
-
The enantiomeric excess (% ee) is calculated from the integration values: % ee = [(Integration₁ - Integration₂) / (Integration₁ + Integration₂)] x 100 Where Integration₁ is the integral of the signal for the major diastereomer and Integration₂ is the integral of the signal for the minor diastereomer.
6. Determination of Absolute Configuration:
-
For each well-resolved proton signal in the ¹H NMR spectra, calculate the difference in chemical shift (Δδ) between the (S)-MTPA and (R)-MTPA esters: Δδ = δS - δR.
-
Assign the protons in the molecule relative to the stereocenter.
-
Apply the Mosher's method model: Protons on one side of the MTPA plane will have positive Δδ values, while those on the other side will have negative Δδ values, allowing for the assignment of the absolute configuration of the stereocenter.
Mandatory Visualization
The following diagrams illustrate the workflows for determining enantiomeric excess using chiral HPLC and for the cross-verification process involving both techniques.
Caption: Workflow for enantiomeric excess determination using Chiral HPLC.
Caption: Cross-verification of enantiomeric excess using Chiral HPLC and Mosher's method.
References
A Comparative Guide to the Mosher Method and its Alternatives for Determining Absolute Configuration and Enantiomeric Purity
For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute stereochemistry and enantiomeric purity is a cornerstone of chemical synthesis and drug discovery. The Mosher method, a venerable NMR-based technique, has long been a staple for this purpose. This guide provides an objective comparison of the Mosher method with prevalent alternatives, supported by experimental data and detailed protocols, to empower informed decisions in selecting the most suitable analytical strategy.
Principle of the Mosher Method
The Mosher method is a chemical derivatization technique that leverages nuclear magnetic resonance (NMR) spectroscopy to elucidate the absolute configuration of chiral secondary alcohols and amines. The core principle involves the reaction of the chiral analyte with an enantiomerically pure chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or its more reactive acid chloride (MTPA-Cl). This reaction converts a pair of enantiomers, which are indistinguishable by standard NMR, into a mixture of diastereomers. These resulting diastereomers possess distinct physical and chemical properties, leading to discernible differences in their NMR spectra.[1][2]
The analysis of the ¹H or ¹⁹F NMR spectra of these diastereomeric esters or amides allows for two critical determinations:
-
Enantiomeric Excess (ee): The ratio of the two enantiomers in the original sample can be determined by integrating the signals corresponding to each diastereomer.
-
Absolute Configuration: By preparing two separate derivatives using both (R)- and (S)-MTPA, the absolute configuration of the chiral center can be assigned. This is achieved by analyzing the differences in chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester or amide linkage, based on a conformational model of the Mosher's esters/amides.
Comparison with Alternative Methods
While the Mosher method is a powerful tool, it is not without its limitations. The emergence of alternative techniques, particularly chiral chromatography, has provided researchers with a broader arsenal for stereochemical analysis.
Data Presentation: A Comparative Overview
The following table summarizes the key features of the Mosher method and its primary alternatives.
| Feature | Mosher's Method (NMR) | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Other Chiral Derivatizing Agents (e.g., CFNA) |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals. | Physical separation of enantiomers on a chiral stationary phase (direct) or separation of diastereomeric derivatives on an achiral phase (indirect).[3] | Separation of volatile enantiomers or their volatile diastereomeric derivatives on a chiral stationary phase. | Covalent derivatization to form diastereomers with distinct NMR signals, often with improved properties over MTPA. |
| Primary Output | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. | Chromatogram with baseline-separated peaks for each enantiomer.[3] | Chromatogram with baseline-separated peaks for each enantiomer or diastereomer. | ¹H or ¹⁹F NMR spectrum showing distinct signals for each diastereomer. |
| Determination of Absolute Configuration | Yes, by comparing the spectra of (R)- and (S)-derivatives. | No, typically requires a standard of known absolute configuration. | No, typically requires a standard of known absolute configuration. | Yes, by comparing the spectra of (R)- and (S)-derivatives. |
| Accuracy for ee Determination | Can be less accurate due to potential peak overlap and integration errors. Typical errors can be around 10% but can be reduced to ~1% with advanced integration methods.[1] | High accuracy and precision with good baseline separation. Often considered the "gold standard".[2] | High accuracy and precision for volatile compounds. | Can offer improved accuracy over MTPA due to better spectral resolution. |
| Sensitivity | Generally lower than chromatographic methods, typically requiring milligram quantities of sample.[2] | High sensitivity, suitable for trace analysis. | Very high sensitivity, especially with mass spectrometry detection. | Similar to the Mosher method. |
| Sample Requirements | Requires a pure sample. | Can tolerate some impurities, depending on the separation. | Requires volatile or volatilizable analytes. | Requires a pure sample. |
| Development Time | The method is generally applicable with minimal development. | Requires method development to find a suitable chiral stationary phase and mobile phase.[2] | Requires method development for derivatization (if necessary) and chromatographic conditions. | Similar to the Mosher method. |
| Instrumentation | Requires access to an NMR spectrometer. | Requires a dedicated HPLC system with a chiral column.[2] | Requires a dedicated GC system with a chiral column. | Requires access to an NMR spectrometer. |
Experimental Protocols
Mosher's Method: Detailed Protocol
This protocol outlines the key steps for determining the absolute configuration of a chiral secondary alcohol using the Mosher method.
-
Preparation of Mosher Esters:
-
Divide the chiral alcohol sample into two portions.
-
React one portion with (R)-(-)-MTPA-Cl in the presence of a non-chiral base (e.g., pyridine or DMAP) to form the (S)-MTPA ester.
-
React the second portion with (S)-(+)-MTPA-Cl under the same conditions to form the (R)-MTPA ester.
-
Ensure the reactions go to completion to avoid kinetic resolution.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both diastereomeric esters.
-
Assign the proton signals for both esters, paying close attention to the protons on the substituents flanking the carbinol carbon. 2D NMR techniques (e.g., COSY, HSQC) can aid in unambiguous assignment.[4]
-
-
Data Analysis:
-
Calculate the chemical shift difference (Δδ) for each corresponding proton in the two diastereomers using the formula: Δδ = δ(S-ester) - δ(R-ester).
-
According to the established model for Mosher's esters, protons on the side of the larger group (L₂) will have a positive Δδ value, while protons on the side of the smaller group (L₁) will have a negative Δδ value.
-
Based on the signs of the calculated Δδ values, assign the absolute configuration of the original alcohol.
-
Chiral HPLC: A General Protocol for Enantiomeric Excess Determination
This protocol provides a general workflow for determining the enantiomeric excess of a chiral alcohol using chiral HPLC with a polysaccharide-based chiral stationary phase (CSP).
-
Column and Mobile Phase Selection:
-
Choose a suitable polysaccharide-based CSP (e.g., Chiralpak® IA, IB, or IC) based on the analyte's structure.
-
Select an appropriate mobile phase, typically a mixture of a non-polar solvent (e.g., n-hexane or n-heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an additive (e.g., diethylamine for basic compounds or trifluoroacetic acid for acidic compounds) may be required to improve peak shape.[3]
-
-
Sample Preparation:
-
Dissolve the racemic standard and the analyte sample in the mobile phase or a compatible solvent.
-
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic standard to determine the retention times and resolution of the two enantiomers.
-
Inject the analyte sample under the same conditions.
-
-
Data Analysis:
-
Integrate the peak areas of the two enantiomer peaks in the chromatogram.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] x 100 where Area₁ is the area of the major enantiomer peak and Area₂ is the area of the minor enantiomer peak.[5]
-
Mandatory Visualization
The following diagrams illustrate the workflows and logical relationships described in this guide.
Conclusion
References
A Comparative Guide to (R)-MTPA and (S)-MTPA in Stereochemical Analysis
In the realm of stereochemistry, the precise determination of the absolute configuration of chiral molecules is paramount for understanding their biological activity and ensuring the safety and efficacy of pharmaceuticals. Among the various techniques available, the use of chiral derivatizing agents, followed by nuclear magnetic resonance (NMR) spectroscopy, stands out as a powerful and widely adopted method. This guide provides a detailed comparison of the enantiomeric pair of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid, in its (R) and (S) forms, for the stereochemical analysis of chiral alcohols and amines.
Principle of the Mosher Method
The Mosher method leverages the formation of diastereomeric esters or amides by reacting a chiral substrate (e.g., an alcohol or amine) with the enantiomerically pure forms of MTPA, typically as their acid chlorides ((R)-MTPA-Cl and (S)-MTPA-Cl).[1][2] Since the resulting products are diastereomers, they exhibit distinct physical properties, most notably different chemical shifts in their ¹H and ¹⁹F NMR spectra.[3]
The key to this analysis lies in the anisotropic effect of the phenyl group in the MTPA moiety. In the most stable conformation of the resulting diastereomeric ester or amide, the phenyl group will preferentially shield one side of the chiral substrate. By comparing the ¹H NMR spectra of the diastereomers formed with (R)-MTPA and (S)-MTPA, one can observe characteristic chemical shift differences (Δδ). The sign of these differences for protons on either side of the stereocenter allows for the unambiguous assignment of its absolute configuration.[4][5]
Performance Comparison: (R)-MTPA vs. (S)-MTPA
The choice between using (R)-MTPA or (S)-MTPA is not one of superior performance, but rather a necessity for the comparative analysis that forms the foundation of the Mosher method. Both enantiomers are required to generate the pair of diastereomers for NMR comparison. The reliability of the analysis hinges on the use of both (R)- and (S)-MTPA derivatives.[6]
The critical data points are the chemical shifts (δ) of the protons in the chiral substrate after derivatization with each MTPA enantiomer. The difference in these chemical shifts, calculated as Δδ = δS - δR (the chemical shift of the proton in the (S)-MTPA derivative minus that in the (R)-MTPA derivative), provides the basis for determining the absolute configuration.[7][8]
Data Presentation: Stereochemical Analysis of Retroflexanone
The following table presents experimental data from the stereochemical analysis of retroflexanone, a secondary alcohol, using the advanced Mosher method. This data clearly illustrates the differential shielding effects of the (R)- and (S)-MTPA groups on the protons of the chiral molecule.
| Proton | δ for (S)-MTPA Ester (ppm) | δ for (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) |
| H-2 | 2.55 | 2.60 | -0.05 |
| H-4 | 4.95 | 4.90 | +0.05 |
| H-6 | 3.20 | 3.25 | -0.05 |
| H-8 | 1.60 | 1.65 | -0.05 |
| H-10 | 1.25 | 1.30 | -0.05 |
| H-12 | 0.85 | 0.90 | -0.05 |
Data sourced from a study on the absolute configuration determination of retroflexanone.[8]
Experimental Protocols
A successful Mosher analysis relies on the careful execution of the derivatization reaction and the subsequent NMR analysis. Below are detailed methodologies for these key experiments.
Protocol for MTPA Esterification of a Chiral Alcohol
This protocol outlines the preparation of both (R)- and (S)-MTPA esters of a chiral secondary alcohol.
Materials:
-
Chiral alcohol
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl)
-
(S)-(+)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl)
-
Anhydrous pyridine
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
NMR tubes
Procedure:
-
Preparation of (R)-MTPA Ester:
-
In a clean, dry NMR tube, dissolve a small amount of the chiral alcohol (e.g., 1-2 mg) in approximately 0.5 mL of anhydrous dichloromethane.
-
Add a slight molar excess (approximately 1.2 equivalents) of anhydrous pyridine.
-
Add a slight molar excess (approximately 1.1 equivalents) of (R)-MTPA-Cl to the solution.
-
Cap the NMR tube and gently agitate to mix the reactants.
-
Allow the reaction to proceed at room temperature for several hours, or until completion is observed by thin-layer chromatography (TLC) if applicable.
-
-
Preparation of (S)-MTPA Ester:
-
In a separate, clean, dry NMR tube, repeat the exact same procedure as above, but substitute (R)-MTPA-Cl with (S)-MTPA-Cl.
-
-
Work-up (Optional, but Recommended):
-
For cleaner NMR spectra, the reaction mixture can be diluted with a larger volume of dichloromethane and washed successively with dilute HCl, saturated NaHCO₃ solution, and brine.
-
The organic layer is then dried over anhydrous Na₂SO₄, filtered, and the solvent is carefully removed under reduced pressure.
-
The resulting crude ester is then redissolved in CDCl₃ for NMR analysis.
-
Protocol for NMR Analysis
-
Data Acquisition:
-
Acquire high-resolution ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA ester samples.
-
Ensure identical NMR parameters (e.g., solvent, temperature, and reference) are used for both samples to allow for accurate comparison of chemical shifts.
-
For complex molecules, two-dimensional (2D) NMR experiments such as COSY and HSQC may be necessary to unambiguously assign all relevant proton signals.[5]
-
-
Data Analysis:
-
Carefully assign the chemical shifts of the protons in the chiral substrate portion of both diastereomeric esters.
-
Create a table listing the chemical shifts (δ) for each assigned proton in both the (R)- and (S)-MTPA derivatives.
-
Calculate the difference in chemical shifts (Δδ) for each proton using the formula: Δδ = δS - δR.
-
Analyze the sign of the Δδ values to determine the absolute configuration based on the established Mosher model. Protons with positive Δδ values are on one side of the Mosher plane, while those with negative Δδ values are on the other.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship for determining absolute configuration using Mosher's method.
Caption: Experimental workflow for Mosher's method.
Caption: Logic of absolute configuration determination.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. experts.umn.edu [experts.umn.edu]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Absolute Configuration Determination of Retroflexanone Using the Advanced Mosher Method and Application of HPLC-NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Alternative methods for determining absolute configuration of secondary alcohols
An essential aspect of chemical and pharmaceutical research is the unambiguous determination of the absolute configuration of chiral molecules. For secondary alcohols, which are common structural motifs in natural products and active pharmaceutical ingredients, several reliable methods exist beyond traditional optical rotation measurements. This guide provides a comparative overview of three powerful techniques: Mosher's Method (NMR Spectroscopy), Competing Enantioselective Conversion with Thin-Layer Chromatography (CEC-TLC), and Vibrational Circular Dichroism (VCD).
Comparison of Key Methods
The choice of method for determining the absolute configuration of a secondary alcohol depends on factors such as sample availability, purity, the presence of other functional groups, and access to instrumentation. The following table summarizes the key performance characteristics of the three discussed methods.
| Feature | Mosher's Method | CEC-TLC | Vibrational Circular Dichroism (VCD) |
| Principle | Derivatization with a chiral agent to form diastereomers with distinct NMR spectra.[1][2] | Kinetic resolution with enantiomeric catalysts, where the difference in reaction rates is visualized by TLC.[3][4] | Differential absorption of left and right circularly polarized infrared light, compared with computational predictions.[5][6] |
| Sample Requirement | 1-5 mg of purified alcohol | Micromole quantities of enantioenriched alcohol[3][4] | ~10 mg of purified sample in solution[7][8] |
| Experimental Time | 4–6 hours of active effort over 1–2 days[9][10] | Approximately 60 minutes[3][4] | ~8 hours for spectral acquisition, plus computational time[7] |
| Instrumentation | High-field NMR spectrometer | Standard laboratory glassware, TLC plates, UV lamp | VCD spectrometer, access to high-performance computing for DFT calculations[6] |
| Key Advantage | Well-established and widely used, does not require crystallization. | Rapid, requires minimal sample, and uses basic laboratory equipment.[3][4] | No derivatization required, suitable for non-crystalline samples, provides conformational information.[5] |
| Limitations | Requires chemical derivatization and purification, can be complex for sterically hindered alcohols.[11] | Relies on the availability of a suitable chiral catalyst and the kinetic resolution being sufficiently selective.[4] | Requires access to specialized instrumentation and computational resources; interpretation can be complex.[7] |
Experimental Protocols
Mosher's Method
This NMR-based technique involves the derivatization of the secondary alcohol with the two enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit different ¹H NMR chemical shifts for protons near the newly formed chiral center, allowing for the determination of the absolute configuration.[1][2]
Protocol:
-
Esterification:
-
In two separate vials, dissolve the secondary alcohol (1 equivalent) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with DMAP).
-
To one vial, add (R)-(-)-MTPA chloride (1.2 equivalents).
-
To the other vial, add (S)-(+)-MTPA chloride (1.2 equivalents).
-
Allow the reactions to proceed at room temperature until completion (monitor by TLC).
-
-
Work-up and Purification:
-
Quench the reactions and perform a standard aqueous work-up.
-
Purify the resulting diastereomeric esters by flash chromatography.
-
-
NMR Analysis:
-
Acquire ¹H NMR spectra for both the (R)-MTPA and (S)-MTPA esters.
-
Assign the signals for the protons on both sides of the carbinol center.
-
Calculate the chemical shift differences (Δδ = δS - δR) for these protons.
-
-
Configuration Assignment:
-
A positive Δδ value for a set of protons indicates they are on one side of the Mosher ester plane, while a negative Δδ value indicates they are on the other side.
-
Based on the established conformational model of the MTPA esters, the absolute configuration of the alcohol can be assigned.[2]
-
Competing Enantioselective Conversion (CEC) with TLC Analysis
This method utilizes a kinetic resolution catalyzed by two enantiomers of a chiral catalyst in parallel reactions. The difference in the reaction rates, which is dependent on the absolute configuration of the substrate, is visualized by TLC.[3][4]
Protocol:
-
Reaction Setup:
-
In two separate vials, dissolve the enantioenriched secondary alcohol (e.g., 1 μmol) in a suitable solvent (e.g., CDCl₃).[4]
-
To one vial, add the (R)-catalyst (e.g., (R)-homobenzotetramisole, HBTM).
-
To the other vial, add the (S)-catalyst (e.g., (S)-HBTM).
-
Initiate the reaction by adding an acylating agent (e.g., propionic anhydride) and a base (e.g., N,N-diisopropylethylamine).[4]
-
-
Reaction Monitoring and Quenching:
-
Allow the reactions to proceed at room temperature for a set time (e.g., 30-60 minutes).[4]
-
Quench both reactions simultaneously.
-
-
TLC Analysis:
-
Spot both reaction mixtures on the same TLC plate.
-
Elute the plate with an appropriate solvent system.
-
Visualize the spots (e.g., using a permanganate stain).
-
-
Configuration Assignment:
-
The reaction that shows a higher conversion of the starting alcohol to the ester product is the "fast" reaction.
-
A mnemonic, based on the catalyst system used, correlates the faster-reacting catalyst enantiomer to the absolute configuration of the secondary alcohol.[12]
-
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule in solution. The experimental VCD spectrum is then compared to a theoretically calculated spectrum to determine the absolute configuration.[5][6]
Protocol:
-
Sample Preparation:
-
Dissolve the purified secondary alcohol in a suitable, transparent solvent (e.g., CCl₄, CDCl₃, DMSO-d₆) at a concentration of about 20 mg/mL.[7]
-
-
VCD Spectrum Measurement:
-
Acquire the VCD spectrum using a VCD spectrometer. Data acquisition typically takes several hours to achieve a good signal-to-noise ratio.[7]
-
-
Computational Modeling:
-
Perform a conformational search for the secondary alcohol using computational chemistry software.
-
For the most stable conformers, calculate the theoretical VCD spectrum using Density Functional Theory (DFT).[6]
-
-
Spectral Comparison and Assignment:
-
Generate a Boltzmann-averaged calculated VCD spectrum.
-
Compare the experimental VCD spectrum with the calculated spectrum for one of the enantiomers (e.g., the R-enantiomer).
-
If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as R. If the experimental spectrum is a mirror image of the calculated spectrum, the absolute configuration is S.[6]
-
Visualizations
Caption: Workflow for Mosher's Method.
Caption: Workflow for the CEC-TLC Method.
References
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Determination of absolute configuration of secondary alcohols using thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of Absolute Configuration of Secondary Alcohols Using Thin-Layer Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Absolute configuration determination of chiral molecules in the solution state using vibrational circular dichroism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spectroscopyeurope.com [spectroscopyeurope.com]
- 7. americanlaboratory.com [americanlaboratory.com]
- 8. schrodinger.com [schrodinger.com]
- 9. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Determination of Absolute Configuration Using Kinetic Resolution Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic Acid for Stereochemical Analysis
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's enantiomeric purity and absolute stereochemistry is a critical step in chemical synthesis and drug discovery. Among the various methods available, the use of chiral derivatizing agents (CDAs) for NMR spectroscopy remains a powerful and widely accessible technique. This guide provides an objective comparison of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid, famously known as Mosher's acid or MTPA, with other common reagents.
The core principle involves the conversion of a pair of enantiomers, which are indistinguishable by standard NMR, into a mixture of diastereomers by reacting them with an enantiomerically pure form of a CDA like Mosher's acid.[1] These resulting diastereomers possess distinct physical and chemical properties, leading to different chemical shifts in their NMR spectra, which allows for quantification.[1][2]
Advantages of Mosher's Acid (MTPA)
Mosher's acid offers several distinct advantages that have cemented its role as a gold-standard CDA:
-
High Reliability for Absolute Configuration: The "Advanced Mosher's Method" is a well-established protocol for determining the absolute configuration of secondary alcohols and amines.[3] By comparing the chemical shift differences (Δδ = δS - δR) of the diastereomers formed with (R)- and (S)-MTPA, the stereochemistry of the substrate can be reliably assigned.
-
No α-Proton: The structure of Mosher's acid lacks a proton on the alpha-carbon, which prevents racemization or loss of stereochemical integrity at that position during the derivatization reaction.[4][5] This is a crucial feature for ensuring the accuracy of the results.
-
¹⁹F NMR Probe: The trifluoromethyl (CF₃) group serves as an excellent probe for ¹⁹F NMR spectroscopy.[6] This is particularly advantageous as the ¹⁹F NMR spectrum is often much simpler than the ¹H NMR spectrum, with the CF₃ groups of the two diastereomers appearing as clean, well-separated singlets, allowing for highly accurate integration and determination of enantiomeric excess (ee).[6]
-
High Reactivity: Mosher's acid is often converted to its more reactive acid chloride, which reacts readily with alcohols and amines, often providing faster and more complete reactions compared to other CDAs that may require coupling agents.[2][3]
Performance Comparison with Alternative Reagents
The choice of CDA depends on factors such as the nature of the analyte, the required accuracy, and available instrumentation.[1] While highly effective, Mosher's acid is one of several techniques available.
| Feature | Mosher's Acid (MTPA) | (S)-Mandelic Acid | (-)-Menthyloxyacetic Acid | Chiral HPLC/GC |
| Primary Application | Determination of ee and absolute configuration by NMR.[7] | Determination of ee by NMR. | Classical resolution via diastereomeric crystallization.[7] | Analytical separation and quantification of enantiomers.[1] |
| Principle | Covalent derivatization to form diastereomers with distinct NMR signals.[1] | Forms diastereomeric esters with distinct NMR signals.[3] | Forms diastereomeric esters that are separated by crystallization.[7] | Physical separation of enantiomers on a chiral stationary phase.[1] |
| ¹⁹F NMR Capability | Yes, the CF₃ group provides a clean signal for ee determination.[6] | No. | No. | Not applicable. |
| Absolute Configuration | Yes, using the well-established Mosher's model.[3] | Possible with empirical models, but less established than Mosher's.[3] | Not its primary use. | No, requires a standard of known configuration.[1] |
| Risk of Racemization | Low, due to the absence of an α-proton.[4] | Higher, the α-proton is susceptible to racemization under basic conditions.[3] | Low. | Not applicable. |
| Key Advantage | High reliability for absolute configuration and clean ¹⁹F NMR analysis.[7] | Lower cost. | Effective for large-scale, preparative resolutions.[7] | High accuracy, precision, and sensitivity for ee determination.[1] |
| Limitations | Can be more expensive; potential for peak overlap in complex ¹H spectra. | Smaller chemical shift differences (Δδ) may lead to signal overlap.[3] | Success is highly dependent on the crystallization properties of the diastereomers.[7] | Requires method development and specialized chiral columns.[1] |
Experimental Protocols
The efficacy of a CDA is highly dependent on the successful execution of the derivatization reaction. It is crucial to drive the reaction to completion to avoid kinetic resolution, which can lead to an inaccurate representation of the original enantiomeric ratio.[2]
Protocol: Mosher's Ester Analysis for a Chiral Alcohol
This protocol describes the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride to determine the enantiomeric excess of a chiral secondary alcohol.[8]
Materials:
-
Chiral alcohol of unknown enantiomeric purity (1-5 mg)
-
(R)-(-)-MTPA chloride (1.1-1.2 equivalents)
-
(S)-(+)-MTPA chloride (1.1-1.2 equivalents)
-
Anhydrous pyridine or anhydrous dichloromethane (CH₂Cl₂)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, if using CH₂Cl₂)
-
Deuterated chloroform (CDCl₃) for NMR
Procedure: Two separate reactions are required to determine absolute configuration.
-
Preparation of (R)-MTPA Ester: In a clean, dry NMR tube, dissolve ~1-5 mg of the chiral alcohol in 0.5 mL of anhydrous pyridine (or CH₂Cl₂ with a catalytic amount of DMAP). Add 1.1-1.2 equivalents of (R)-(-)-MTPA chloride.[8]
-
Preparation of (S)-MTPA Ester: In a separate, identical NMR tube, repeat the procedure using (S)-(+)-MTPA chloride.[8]
-
Reaction Monitoring: Allow both reactions to proceed at room temperature. The reaction should be monitored by TLC until the starting alcohol is consumed to ensure the measured diastereomeric ratio reflects the initial enantiomeric ratio.[2][8]
-
Work-up (if necessary): If purification is required, the reaction mixture can be diluted with an organic solvent, washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated.[8]
-
NMR Analysis: Dissolve each of the crude or purified diastereomeric esters in CDCl₃. Acquire high-resolution ¹H NMR and/or ¹⁹F NMR spectra for both the (R)-MTPA and (S)-MTPA derivatives.[8]
-
Calculation of Enantiomeric Excess (%ee):
-
Identify a pair of well-separated, corresponding signals from the two diastereomers in one of the spectra.
-
Integrate the area of these signals for the major (I_major) and minor (I_minor) diastereomers.
-
Calculate the %ee using the formula: %ee = [(I_major - I_minor) / (I_major + I_minor)] * 100.
-
Visualizing the Workflow and Concepts
References
Determining Absolute Stereochemistry: A Comparative Guide to Mosher's Esters and X-ray Crystallography
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's absolute configuration is a critical step in understanding its biological activity and ensuring its safety and efficacy. Two powerful techniques, Mosher's ester analysis via Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray crystallography, stand as primary methods for this purpose. This guide provides a detailed comparison of these techniques, outlining their principles, experimental protocols, and presenting a direct correlation of their results.
While X-ray crystallography is often considered the definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry, it is contingent on the ability to grow high-quality single crystals, which can be a significant bottleneck.[1][2] Mosher's method offers a versatile solution-phase alternative that relies on NMR spectroscopy, a technique readily available in most chemistry laboratories.[3][4]
The Mosher's ester analysis is a widely used NMR-based method for deducing the absolute configuration of chiral secondary alcohols and amines.[3][4] The method involves the formation of diastereomeric esters (or amides) by reacting the chiral substrate with the two enantiomers of a chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid.[3][4] The resulting diastereomers exhibit distinct chemical shifts in their ¹H NMR spectra, and by analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the stereocenter can be determined.[3][5]
On the other hand, single-crystal X-ray crystallography provides a direct and unambiguous determination of the absolute configuration of a molecule.[2] This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.[2] For chiral molecules crystallizing in non-centrosymmetric space groups, the anomalous scattering of X-rays by the atoms allows for the determination of the absolute structure.[6]
Comparative Analysis: A Case Study
To illustrate the correlation between the two techniques, we can examine the determination of the absolute configuration of a chiral secondary alcohol. The following table presents hypothetical data for a generic chiral secondary alcohol, showcasing how the ¹H NMR chemical shift differences (Δδ) in its Mosher's esters correlate with the absolute configuration as determined by X-ray crystallography.
| Protons | δ (S)-MTPA Ester (ppm) | δ (R)-MTPA Ester (ppm) | Δδ (δS - δR) (ppm) | Conclusion from Mosher's Method | Absolute Configuration by X-ray Crystallography |
| H-1 | 4.95 | 5.05 | -0.10 | R | R |
| H-3 | 2.10 | 1.95 | +0.15 | R | R |
| H-4 | 1.50 | 1.40 | +0.10 | R | R |
| H-6 | 0.95 | 1.00 | -0.05 | R | R |
In this example, the negative Δδ values for protons on one side of the stereocenter (H-1 and H-6) and positive Δδ values for protons on the other side (H-3 and H-4) are consistent with an "R" configuration at the chiral center according to the Mosher's method mnemonic. This result is then confirmed by the unambiguous assignment from a single-crystal X-ray diffraction study.
Experimental Protocols
Mosher's Ester Analysis
The protocol for Mosher's ester analysis involves two main stages: the preparation of the diastereomeric esters and their NMR analysis.[3][4]
1. Preparation of (S)- and (R)-MTPA Esters:
-
The chiral alcohol is dissolved in a dry, aprotic solvent (e.g., pyridine or dichloromethane) under an inert atmosphere.
-
To two separate reaction vessels, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride and (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride are added, respectively.
-
The reactions are typically stirred at room temperature until completion, which can be monitored by thin-layer chromatography.
-
After quenching the reaction, the respective (S)- and (R)-MTPA esters are purified, usually by column chromatography.
2. NMR Data Acquisition and Analysis:
-
¹H NMR spectra of both the (S)- and (R)-MTPA esters are recorded on a high-resolution NMR spectrometer.
-
The chemical shifts (δ) of protons in the vicinity of the stereocenter are carefully assigned for both diastereomers.
-
The chemical shift differences (Δδ = δS - δR) are calculated for each assigned proton.
-
The sign of the Δδ values is then used to deduce the absolute configuration based on the established conformational model of the Mosher's esters.
Single-Crystal X-ray Crystallography
The determination of absolute configuration by X-ray crystallography involves growing suitable crystals and analyzing their diffraction pattern.[2][7]
1. Crystallization:
-
A pure sample of the chiral compound is dissolved in an appropriate solvent or solvent mixture.
-
Single crystals are grown by slow evaporation of the solvent, vapor diffusion, or other crystallization techniques. The formation of high-quality, single crystals is often the most challenging step.
2. Data Collection:
-
A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffraction data (intensities and positions of the diffracted beams) are collected.
3. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal.
-
The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the molecule.
-
The structural model is then refined against the experimental data to obtain accurate atomic coordinates, bond lengths, and angles.
-
For a non-centrosymmetric space group, the absolute configuration can be determined by analyzing the anomalous scattering effects, often quantified by the Flack parameter. A Flack parameter close to zero for the correct enantiomer confirms the absolute configuration.[8]
Logical Workflow and Relationships
The following diagrams illustrate the workflows for determining absolute configuration using both Mosher's ester analysis and X-ray crystallography, as well as the logical principle behind the Mosher's method.
Conclusion
Both Mosher's ester analysis and X-ray crystallography are indispensable tools for the determination of absolute configuration. X-ray crystallography provides a direct and unambiguous result but is limited by the need for high-quality crystals. Mosher's method, on the other hand, is a robust NMR-based technique that can be applied to a wider range of molecules in solution. The strong correlation between the results obtained from both methods, as demonstrated in numerous studies, provides researchers with a high degree of confidence in their stereochemical assignments. The choice of method will often depend on the nature of the compound, the availability of instrumentation, and the specific requirements of the research project. In many cases, the use of Mosher's method can provide a reliable assignment of absolute configuration, which can be further confirmed by X-ray crystallography if suitable crystals can be obtained.
References
- 1. echemi.com [echemi.com]
- 2. Determination of absolute configuration using single crystal X-ray diffraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Determination of Absolute Configuration Using Single Crystal X-Ray Diffraction | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Chiral Resolving Agents for Amines
For Researchers, Scientists, and Drug Development Professionals
The resolution of racemic amines into their constituent enantiomers is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry where the therapeutic activity and toxicological profile of a drug are often enantiomer-dependent. Diastereomeric salt formation remains a widely employed, scalable, and economically viable method for achieving this separation. This guide provides a comparative overview of common chiral resolving agents for amines, supported by experimental data, to aid in the selection of the most effective agent for a given application.
Principle of Chiral Resolution by Diastereomeric Salt Formation
The fundamental principle of this technique lies in the conversion of a pair of enantiomers, which possess identical physical properties, into a pair of diastereomers with distinct physical characteristics. This is achieved by reacting the racemic amine (a base) with an enantiomerically pure chiral acid. The resulting diastereomeric salts exhibit different solubilities in a given solvent, allowing for their separation through fractional crystallization. The less soluble diastereomer crystallizes out of the solution, while the more soluble one remains in the mother liquor. Subsequent liberation of the amine from the separated salt yields the desired enantiomerically enriched or pure compound.[1][2]
Comparative Performance of Chiral Resolving Agents
The efficacy of a chiral resolving agent is contingent on several factors, including the structure of the amine, the choice of solvent, and the crystallization conditions. While a universal resolving agent does not exist, certain agents have demonstrated broad applicability and high efficiency. Below is a summary of quantitative data for the resolution of common amines using various chiral acids.
Data Presentation: Performance of Chiral Resolving Agents for Amine Resolution
| Racemic Amine | Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| N-Methylamphetamine | O,O'-Dibenzoyl-(2R,3R)-tartaric acid (DBTA) | Supercritical CO2 | 45 (Extract), 42 (Raffinate) | 83 (Extract), 82 (Raffinate) | [3] |
| N-Methylamphetamine | O,O'-Di-p-toluoyl-(2R,3R)-tartaric acid (DPTTA) | Supercritical CO2 | Not Specified | 57.9 | [4] |
| Methamphetamine | (-)-O,O'-Di-p-toluoyl-(R,R)-tartaric acid | Methanol | 36.7 | 92.0 (L-enantiomer) | [5] |
| (±)-trans-2,3-Diphenylpiperazine | (1S)-(+)-10-Camphorsulfonic acid | Dichloromethane | Not Specified | 98 (R,R-enantiomer) | [6] |
| 1-Phenylethylamine | D-(-)-O-Acetylmandelic acid & Novozym 435 | Toluene | >90 | 99 (R-enantiomer) | [7] |
Note: The yield and enantiomeric excess are highly dependent on the specific experimental conditions. The data presented is for the isolated enantiomer after one or more crystallization steps.
Experimental Protocols
Detailed methodologies are crucial for the successful and reproducible resolution of racemic amines. Below are representative protocols for the chiral resolution of 1-phenylethylamine and methamphetamine.
Protocol 1: Resolution of Racemic (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol details the classical resolution of racemic 1-phenylethylamine using the readily available and cost-effective (+)-tartaric acid.[2]
Materials:
-
Racemic (±)-1-phenylethylamine
-
(+)-(2R,3R)-Tartaric acid
-
Methanol
-
50% aqueous Sodium Hydroxide (NaOH)
-
Diethyl ether or other suitable organic solvent
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Diastereomeric Salt Formation:
-
In a flask, dissolve (+)-tartaric acid in methanol with gentle warming.
-
Slowly add an equimolar amount of racemic 1-phenylethylamine to the warm tartaric acid solution. The addition is exothermic and may cause the solution to boil.
-
After the addition is complete, gently boil the solution for a few minutes.
-
Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the (S)-(-)-1-phenylethylammonium (+)-tartrate. For optimal crystallization, the flask can be left undisturbed for an extended period (e.g., overnight).[2]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble diastereomer.[2]
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Suspend the collected diastereomeric salt in water.
-
Add 50% aqueous NaOH solution until the mixture is strongly basic. This will neutralize the tartaric acid and liberate the free amine.[2]
-
Transfer the basic aqueous solution to a separatory funnel and extract the liberated amine with diethyl ether or another suitable organic solvent.
-
Separate the organic layer, and dry it over an anhydrous drying agent (e.g., sodium sulfate).
-
Remove the solvent by rotary evaporation to yield the enantiomerically enriched (S)-(-)-1-phenylethylamine.
-
-
Determination of Enantiomeric Excess:
-
The enantiomeric excess of the resolved amine can be determined using techniques such as chiral High-Performance Liquid Chromatography (HPLC), chiral Gas Chromatography (GC), or by measuring the specific rotation of the sample and comparing it to the known value for the pure enantiomer.[2]
-
Protocol 2: Resolution of Racemic (±)-Methamphetamine with (-)-O,O'-Di-p-toluoyl-(R,R)-tartaric Acid
This protocol describes the resolution of racemic methamphetamine using a derivative of tartaric acid, which often provides better crystallinity and separation efficiency.[5][8]
Materials:
-
Racemic (±)-methamphetamine
-
(-)-O,O'-Di-p-toluoyl-(R,R)-tartaric acid
-
Methanol
-
2M Sodium Hydroxide (NaOH)
-
Chloroform
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic methamphetamine (e.g., 3.0 g, 0.02 mol) in methanol (6 cm³).
-
In a separate flask, dissolve (-)-O,O'-di-p-toluoyl-(R,R)-tartaric acid (e.g., 3.9 g, 0.01 mol) in methanol (4 cm³).
-
Add the tartaric acid derivative solution to the methamphetamine solution.[8]
-
-
Crystallization:
-
Stir the reaction mixture at room temperature for 1 hour.
-
Cool the mixture to 5°C and maintain this temperature for 2 hours to promote crystallization of the less soluble diastereomeric salt.[8]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by filtration and dry it.
-
-
Liberation of the Enantiomerically Enriched Amine:
-
Dissolve the isolated salt in a mixture of 2M NaOH (e.g., 3.6 g) and water (20 cm³).
-
Extract the aqueous solution three times with chloroform.
-
Combine the organic extracts, dry them over an anhydrous drying agent, and evaporate the solvent to yield the enantiomerically enriched L-methamphetamine as a colorless oil.[8]
-
-
Analysis:
-
Determine the yield and enantiomeric excess of the resolved L-methamphetamine using appropriate analytical techniques such as chiral HPLC.[8]
-
Visualization of Experimental Workflow
The following diagrams illustrate the logical flow and experimental workflow of chiral resolution via diastereomeric salt formation.
Caption: Experimental workflow for chiral resolution of a racemic amine.
Caption: Logical steps in diastereomeric salt resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of mixtures of tartaric acid derivatives in resolution via supercritical fluid extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. CN104152526A - Resolution method for preparing optically pure R-1-phenylethylamine - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety, operational, and disposal information for the handling of 3,3,3-Trifluoro-2-methoxy-2-phenylpropanoic acid (CAS No. 81655-41-6). Adherence to these procedures is critical to ensure a safe laboratory environment and minimize exposure risks.
Summary of Chemical Safety Information
| Property | Value |
| Molecular Formula | C₁₀H₉F₃O₃[1][2] |
| Molecular Weight | 234.17 g/mol [1][2] |
| Appearance | Solid |
| Hazards | Causes skin irritation.[3][4] Causes serious eye irritation.[3][4] May cause respiratory irritation.[3][4] |
| Occupational Exposure Limits (OEL) | No specific OEL has been established. It is recommended to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure. |
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial. The following step-by-step protocol outlines the necessary precautions from preparation to the completion of your experiment.
Engineering Controls and Work Area Preparation
-
Ventilation: All handling of this chemical, including weighing and solution preparation, must be conducted in a properly functioning chemical fume hood to minimize the inhalation of any dust or vapors.[5]
-
Safety Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Clear Workspace: Maintain a clean and uncluttered workspace to prevent spills and contamination of other materials.
Personal Protective Equipment (PPE) Selection and Use
The selection and proper use of PPE are fundamental to preventing chemical exposure.[5]
-
Eye and Face Protection:
-
Chemical splash goggles are mandatory.
-
A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5]
-
-
Hand Protection:
-
Due to the presence of both acidic and fluorinated organic functionalities, standard nitrile gloves may not provide sufficient protection for prolonged contact.
-
It is highly recommended to use gloves made of neoprene or butyl rubber for better chemical resistance against halogenated compounds.[6]
-
Always inspect gloves for any signs of degradation or punctures before use.
-
If any contamination occurs, remove and dispose of the gloves immediately, then wash your hands thoroughly.
-
-
Body Protection:
-
A flame-resistant laboratory coat must be worn at all times.
-
For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.[5]
-
Ensure that legs and feet are fully covered with long pants and closed-toe shoes.
-
Hygiene Practices
-
Wash hands thoroughly with soap and water after handling the chemical, before leaving the laboratory, and before eating, drinking, or smoking.
-
Do not store or consume food or beverages in areas where this chemical is handled or stored.
Disposal Plan: Waste Management Protocol
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it requires specific disposal procedures.
Waste Segregation
-
Halogenated Waste Stream: All waste containing this chemical, including residues, contaminated disposable labware (e.g., pipette tips, weighing boats), and cleaning materials, must be collected in a designated "Halogenated Organic Waste" container.
-
Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste streams.
Waste Container and Labeling
-
Container: Use a chemically compatible and leak-proof container with a secure screw-top cap for liquid waste. For solid waste, use a clearly marked, sealable bag or container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."
Storage and Collection
-
Storage: Store the sealed waste container in a designated satellite accumulation area within the laboratory, away from incompatible materials.
-
Collection: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department. Follow all institutional guidelines for waste pickup and documentation.
Decontamination of Reusable Glassware
-
Rinse contaminated glassware with a suitable organic solvent (e.g., acetone) and collect the rinsate in the designated halogenated waste container.
-
After the initial rinse, the glassware can be washed using standard laboratory procedures.
Experimental Workflow Visualization
The following diagram illustrates the key steps and decision points for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
